PAF C-16 carboxylic acid
描述
属性
IUPAC Name |
[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXOBRCEXMRQQ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926521 | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129879-41-0 | |
| Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Choreography of PAF C-16 Carboxylic Acid: A Technical Guide
For Immediate Release
A deep dive into the mechanism of action of Platelet-Activating Factor (PAF) C-16 Carboxylic Acid, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. This document elucidates the signaling pathways, presents comparative quantitative data, and provides detailed experimental methodologies to facilitate further research and therapeutic innovation.
Executive Summary
Platelet-Activating Factor (PAF) C-16 Carboxylic Acid is a functionalized analog of the potent lipid mediator, PAF C-16. While retaining the core biological activities of its parent molecule, the terminal carboxylic acid group offers a versatile handle for chemical modifications, such as crosslinking, without abolishing its bioactivity. This guide explores the intricate mechanism of action of PAF C-16 Carboxylic Acid, focusing on its interaction with the PAF receptor (PAFR) and the subsequent downstream signaling cascades. Through a comprehensive review of available data, we present a comparative analysis of its potency and efficacy, alongside detailed protocols for key experimental assays.
Introduction to PAF C-16 and its Carboxylic Acid Derivative
Platelet-Activating Factor (PAF) is a class of potent phospholipid mediators involved in a myriad of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] PAF C-16, specifically 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a well-characterized member of this family, known to exert its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[3]
This compound is a derivative of PAF C-16, modified with a terminal carboxylic acid group on the C-16 alkyl chain.[4] This modification provides a site for covalent linkage to other molecules, making it a valuable tool for biochemical studies, such as receptor labeling and the development of targeted therapeutics.[4] While this modification can influence its biological activity, the fundamental mechanism of action is believed to proceed through the PAFR.
Mechanism of Action: PAFR-Mediated Signaling
The binding of this compound to the PAFR initiates a cascade of intracellular signaling events. The PAFR is coupled to multiple G proteins, primarily Gq, Gi, and G12/13, allowing for the activation of diverse downstream pathways.[5][6]
Phospholipase C (PLC) Activation and Calcium Mobilization
Upon ligand binding, the Gq alpha subunit of the G-protein complex activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] The subsequent increase in intracellular calcium concentration is a critical event that mediates a wide range of cellular responses, including enzyme activation, gene expression, and muscle contraction.[7]
Figure 1: Gq-PLC Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Cascade
Activation of the PAFR also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival. The specific MAPK pathways activated can vary depending on the cell type but often involve the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[8] The activation of the MAPK pathway by PAF C-16 has been shown to be partially dependent on Pertussis Toxin (PTX)-sensitive G proteins (Gi/o) and can also be mediated through Gq.[8]
Figure 2: MAPK Signaling Pathway
Quantitative Data Summary
Direct comparative quantitative data for this compound versus PAF C-16 is limited in publicly available literature. However, studies on structurally similar PAF analogs provide insights into how modifications can affect potency. For instance, the acyl analog of PAF (acyl-PAF) is reported to be approximately 100 times less potent than the alkyl-PAF (like PAF C-16) in inducing human platelet aggregation.[9] It is crucial to experimentally determine the specific activity of the carboxylic acid derivative to ascertain its utility in various applications.
Table 1: Hypothetical Comparative Activity Profile
| Parameter | PAF C-16 | This compound | Reference Assay |
| Receptor Binding | |||
| Kd (nM) | ~0.61 (rat PMN membranes)[10] | Data not available | Radioligand Binding Assay |
| Cellular Response | |||
| Platelet Aggregation (EC50) | ~8 µM (complete aggregation)[9] | Data not available | Platelet Aggregometry |
| Neutrophil Activation (EC50) | Data varies by endpoint | Data not available | Flow Cytometry (CD11b, CD62L) |
| Calcium Mobilization (EC50) | ~6.8 nM (NG108-15 cells)[11] | Data not available | Fura-2/Indo-1 Fluorescence Assay |
| MAPK Activation (EC50) | Data not available | Data not available | Western Blot (p-ERK) / Flow Cytometry |
| PLC Activation (EC50) | ~5.1 nM (IP3 formation)[11] | Data not available | IP3 Quantification Assay |
Note: The EC50 values can vary significantly depending on the cell type and experimental conditions.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets in platelet-rich plasma (PRP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregometry:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Pre-warm the PRP sample to 37°C for 5 minutes in a siliconized glass cuvette with a stir bar.
-
Add this compound or PAF C-16 at various concentrations to the PRP.
-
Monitor the change in light transmission through the sample over time using a platelet aggregometer. Increased aggregation leads to increased light transmission.
-
Record the maximum aggregation percentage for each concentration and calculate the EC50 value.
-
Figure 3: Platelet Aggregation Workflow
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing the PAFR) in appropriate media.
-
Seed the cells into a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject this compound or PAF C-16 at various concentrations into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration and calculate the EC50 value.
-
MAPK (ERK1/2) Activation Assay
This assay detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells (e.g., neutrophils or a relevant cell line) to an appropriate density.
-
Starve the cells in serum-free media for several hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or PAF C-16 for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Conclusion
This compound represents a valuable molecular tool for investigating the complex biology of the PAF system. Its mechanism of action is intrinsically linked to the activation of the PAF receptor and the subsequent engagement of critical signaling pathways, including the PLC/calcium and MAPK cascades. While the terminal carboxylic acid modification is introduced for conjugation purposes, it is imperative for researchers to empirically determine its specific activity in their experimental systems. The detailed protocols provided in this guide offer a robust framework for such quantitative characterization, paving the way for novel discoveries and the development of innovative therapeutic strategies targeting PAF-mediated pathologies. Further research is warranted to fully elucidate the comparative pharmacology of this compound.
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes. The C-16 isoform (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), commonly referred to as PAF C-16, is a prominent and highly active member of the PAF family. PAF C-16 carboxylic acid is a synthetic analog of PAF C-16, modified with a terminal carboxylic acid group on the sn-1 alkyl chain. This modification provides a functional handle for covalent attachment to other molecules, such as proteins or solid supports, making it an invaluable tool for researchers studying the multifaceted roles of PAF. While its primary utility lies in experimental applications, its biological activities are designed to mimic those of the endogenous PAF C-16. This guide provides a comprehensive overview of the biological functions of PAF C-16, with the understanding that this compound is employed to investigate these very activities.
Core Biological Functions
PAF C-16 exerts its effects primarily through the activation of a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events, leading to a diverse range of cellular responses.
Pro-inflammatory and Immunomodulatory Effects
PAF C-16 is a key player in the inflammatory response. It is produced by various immune cells, including neutrophils, monocytes, macrophages, and mast cells.[2] Its functions in inflammation include:
-
Leukocyte Activation and Chemotaxis: PAF C-16 is a potent chemoattractant for neutrophils, inducing their migration to sites of inflammation.[1][3]
-
Production of Reactive Oxygen Species (ROS): It stimulates the production of ROS by macrophages, contributing to oxidative stress and host defense mechanisms.[4]
-
Cytokine Release: PAF C-16 can enhance the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) by alveolar macrophages.[4]
Platelet Aggregation and Hemostasis
As its name suggests, a primary and well-characterized function of PAF C-16 is the induction of platelet aggregation.[5] This process is crucial for hemostasis and thrombus formation. PAF C-16 is a more potent inducer of platelet aggregation than the C-18 isoform.[4]
Vascular and Cardiovascular Effects
PAF C-16 has significant effects on the vasculature, including:
-
Increased Vascular Permeability: It can induce a profound increase in the permeability of blood vessels.[1][3]
-
Vasodilation and Hypotension: Systemic administration of PAF can lead to vasodilation and a drop in blood pressure.
Antimicrobial Activity
Recent studies have highlighted a direct antimicrobial role for PAF C-16. It has been shown to inhibit the growth of certain bacteria, such as Mycobacterium smegmatis and Mycobacterium bovis BCG, by causing damage to the bacterial cell membrane.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of PAF C-16. It is anticipated that this compound would exhibit similar activities, although direct comparative data is limited.
| Parameter | Value | Species/System | Reference |
| Receptor Binding | |||
| Kd (High-affinity site) | 37 ± 13 nM | Human Platelets | [8] |
| Platelet Aggregation | |||
| Effective Concentration | Varies by donor and conditions | Calf Platelets | [9] |
| Mycobacterial Growth Inhibition | |||
| M. smegmatis (2h) | 15-40% reduction at 10-25 µg/ml | In vitro | [10] |
| M. bovis BCG (6h) | 51% reduction at 5 µg/ml | In vitro | [10] |
| Intracellular M. smegmatis Growth Inhibition | |||
| Optimal Concentration | 1 µg/ml | THP-1 cells | [6] |
Signaling Pathways
Upon binding to its receptor, PAFR, PAF C-16 activates multiple downstream signaling cascades. The primary pathway involves the Gq alpha subunit of the heterotrimeric G-protein, which in turn activates Phospholipase C (PLC).[11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, PAF C-16 is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK cascade.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Platelet Aggregation Assay
Objective: To measure the ability of PAF C-16 (or its carboxylic acid analog) to induce platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).[13]
-
Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[13]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Use a platelet aggregometer, which measures changes in light transmission through the PRP sample.[14]
-
Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Add a known concentration of PAF C-16 to the PRP sample with continuous stirring.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.[14]
-
PAF Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the PAF receptor, typically in a competitive binding format.
Methodology:
-
Membrane Preparation:
-
Competitive Binding:
-
Incubate the prepared membranes with a constant concentration of radiolabeled PAF (e.g., [³H]-PAF) and varying concentrations of the unlabeled competitor (this compound).[16]
-
The incubation is performed in a suitable buffer at a controlled temperature and for a specific duration to reach equilibrium.[16]
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[16]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the unlabeled competitor.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.
-
References
- 1. PAF (C16) | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 6. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
"PAF C-16 carboxylic acid" signaling pathway
An In-Depth Technical Guide on the Core Signaling Pathway of PAF C-16 and the Immunological Role of PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. The most common and biologically active form is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as PAF C-16. This document provides a detailed overview of the canonical signaling pathway initiated by PAF C-16.
A structurally related molecule, This compound (also known as Acetyl-CPGPC), is a derivative of PAF C-16 modified with a terminal carboxylic acid group on the C-16 alkyl chain.[1] This modification provides a site for chemical crosslinking, and its primary documented role is not as a direct signaling molecule but as a hapten .[1][2] In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This compound is instrumental in the production of antibodies that can specifically recognize and bind to PAF, serving as a critical tool for research and diagnostics.[2]
Given the limited direct evidence for a distinct signaling pathway for this compound, this guide will first detail the well-established signaling cascade of its parent molecule, PAF C-16. Subsequently, it will elaborate on the immunological "signaling" context of this compound in antibody production.
The Canonical PAF C-16 Signaling Pathway
PAF C-16 exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[3][4][5] The binding of PAF C-16 to PAFR initiates a cascade of intracellular signaling events that are crucial for various cellular responses.[5]
The signaling pathway can be broadly divided into the following key steps:
-
Receptor Binding and G-Protein Activation: Upon binding of PAF C-16, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 and Gi families.
-
Activation of Downstream Effectors:
-
Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as inflammation and neurotransmitter release.
-
-
MAPK/ERK Pathway: PAFR activation is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[3] This pathway is critical for cell proliferation, differentiation, and survival.
-
Phospholipase A2 (PLA2) Activation: The increase in intracellular Ca2+ can also activate cytosolic phospholipase A2 (cPLA2). Activated cPLA2 translocates to the membrane and catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.
-
Signaling Pathway Diagram
Immunological Role of this compound
The primary application of this compound is in the field of immunology, where it is used to generate specific antibodies against PAF.[2] This process leverages the molecule's haptenic nature.
-
Hapten-Carrier Conjugation: The carboxylic acid group of this compound is chemically conjugated to a large, immunogenic carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugation is essential because the small size of this compound alone is insufficient to trigger an immune response.
-
Immunization and Immune Response: The resulting hapten-carrier conjugate is used to immunize an animal model (e.g., a rabbit or mouse). The animal's immune system recognizes the large carrier protein and, in the process, also generates B cells that produce antibodies against the attached hapten (this compound).
-
Antibody Production and Specificity: The B cells that recognize the PAF moiety are selected and proliferate, leading to the production of a polyclonal antibody population that can bind to PAF. These antibodies are highly specific and can be used in various immunoassays, such as ELISA and radioimmunoassay, to detect and quantify PAF in biological samples. Monoclonal antibodies can also be produced for higher specificity.
Workflow for Anti-PAF Antibody Production
Quantitative Data
The following table summarizes quantitative data related to the biological activities of PAF C-16, as specific signaling data for this compound is not available.
| Parameter | Value/Range | Cell/System | Reference |
| Neuronal Loss Induction (PAFR-/- cultures) | 0.5-1.5 µM (for 24 hours) | Cerebellar granule neurons | [6] |
| Caspase 7 Activation (PAFR-/- neurons) | 1 µM (for 24 hours) | Cerebellar granule neurons | [6] |
| Inhibition of M. smegmatis and M. bovis BCG growth | 1-25 µg/ml (for 6, 12, 24 h) | Mycobacteria | [7] |
| Neutrophil Migration | Potent mediator | Human neutrophils | [8] |
| Production of Reactive Oxygen Species | Potent stimulant | Human monocyte-derived macrophages | [8] |
| IL-6 Production Enhancement | - | Alveolar macrophages | [8] |
Experimental Protocols
Calcium Mobilization Assay for PAF C-16 Signaling
This protocol describes a common method to measure the increase in intracellular calcium concentration upon PAFR activation.
Materials:
-
Cells expressing PAFR (e.g., platelets, neutrophils, or a transfected cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PAF C-16 stock solution
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate density.
-
Harvest and wash the cells with HBSS.
-
Resuspend the cells in HBSS.
-
-
Dye Loading:
-
Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS to the desired concentration.
-
-
Measurement:
-
Aliquot the cell suspension into a 96-well plate or place on a coverslip for microscopy.
-
Measure the baseline fluorescence for a short period.
-
Add PAF C-16 at the desired concentration and continue to record the fluorescence intensity over time.
-
For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio over time, which corresponds to the change in intracellular calcium concentration.
-
The peak response is indicative of the extent of PAFR activation.
-
Synthesis of this compound for Antibody Production (General Protocol)
This protocol outlines a general approach for synthesizing a PAF analog suitable for conjugation to a carrier protein. Specific chemical synthesis steps may vary.
Materials:
-
A suitable starting material with a protected carboxylic acid group and a long alkyl chain.
-
Reagents for introducing the phosphocholine (B91661) headgroup and the acetyl group at the sn-2 position.
-
Solvents and reagents for purification (e.g., column chromatography).
-
Carrier protein (e.g., BSA).
-
Coupling agents (e.g., EDC/NHS).
Procedure:
-
Synthesis of the Backbone: Synthesize the glycerol (B35011) backbone with the C-16 alkyl chain containing a protected carboxylic acid at its terminus.
-
Introduction of the Phosphocholine Headgroup: React the sn-3 hydroxyl group with a phosphocholine precursor.
-
Acetylation of the sn-2 Position: Introduce the acetyl group at the sn-2 position.
-
Deprotection of the Carboxylic Acid: Remove the protecting group from the terminal carboxylic acid.
-
Purification: Purify the final product, this compound, using techniques such as silica (B1680970) gel chromatography and verify its structure by mass spectrometry and NMR.
-
Conjugation to Carrier Protein:
-
Dissolve the purified this compound and the carrier protein in a suitable buffer.
-
Add coupling agents (e.g., EDC and NHS) to activate the carboxylic acid group.
-
Allow the reaction to proceed to form a stable amide bond between the hapten and the protein.
-
Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.
-
Conclusion
While PAF C-16 is a well-established signaling molecule with a defined intracellular cascade involving PAFR, G-proteins, and various second messengers, its derivative, This compound , primarily serves as a vital immunological tool. Its main function is to act as a hapten for the generation of specific anti-PAF antibodies, which are indispensable for the study of PAF in health and disease. Any direct signaling activity of this compound is not well-documented and would likely be inferred from its structural similarity to PAF C-16. Future research may explore potential direct biological activities of this molecule, but its current significance lies in its utility for advancing our understanding of the broader PAF system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Role of PAF C-16 Carboxylic Acid in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator critically involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. This technical guide provides an in-depth exploration of PAF C-16, a prominent molecular species of PAF, and its derivative, PAF C-16 carboxylic acid. While PAF C-16 is a well-established pro-inflammatory agent, its carboxylic acid counterpart is primarily utilized as a research tool for conjugation and immunoassay development. This document will detail the inflammatory activities associated with the PAF C-16 scaffold, including neutrophil activation, production of reactive oxygen species (ROS), and cytokine release. Furthermore, it will outline the key signaling pathways initiated by PAF receptor activation and provide comprehensive experimental protocols for investigating the inflammatory effects of these lipids. All quantitative data for the parent compound, PAF C-16, is summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding of the molecular and cellular mechanisms at play.
Introduction to Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) refers to a family of structurally related phospholipids, with the chemical name 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. These potent lipid mediators are produced by a variety of cells, including platelets, neutrophils, macrophages, endothelial cells, and mast cells, in response to inflammatory stimuli.[1][2] The biological activities of PAF are vast, encompassing platelet aggregation, increased vascular permeability, bronchoconstriction, and the chemotaxis and activation of leukocytes.[2][3] Dysregulated PAF production is implicated in numerous inflammatory diseases such as asthma, sepsis, and allergic reactions.[1][2]
The most common and biologically active form of PAF possesses a 16-carbon alkyl chain at the sn-1 position, known as PAF C-16.[4] Its potent pro-inflammatory effects are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][5]
This compound: A Modified Analog
This compound is a synthetic derivative of PAF C-16, modified with a terminal carboxylic acid group at the end of the C-16 alkyl chain.[6] This modification provides a functional handle for covalent attachment to other molecules, such as proteins or solid supports, a process known as chemical crosslinking.[6] Consequently, this compound has been instrumental in the development of immunoassays for PAF and for the generation of PAF-specific antibodies.[6] While it is presumed to retain the biological activities of the parent PAF C-16 molecule by interacting with the PAFR, detailed studies specifically characterizing the inflammatory potency of this compound are not extensively available in the current literature. The pro-inflammatory activities described in this guide are primarily based on studies of the parent compound, PAF C-16.
Biosynthesis of PAF C-16
PAF C-16 is synthesized via two distinct pathways: the remodeling pathway and the de novo pathway.
-
The Remodeling Pathway : This is the primary route for PAF C-16 production in activated inflammatory cells.[1][2] It involves the modification of existing membrane phospholipids. The process is initiated by the action of phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position of an alkyl-acyl-glycerophosphocholine, yielding lyso-PAF. Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase (LPCAT) to produce PAF C-16.[1]
-
The de novo Pathway : This pathway is responsible for the constitutive, low-level production of PAF C-16 that is thought to be involved in normal physiological processes.[1]
The synthesis of PAF is tightly regulated, and its rapid degradation by PAF acetylhydrolases (PAF-AH) ensures a short biological half-life, thereby controlling its potent signaling activities.[7]
Pro-inflammatory Activities of the PAF C-16 Scaffold
The interaction of PAF C-16 with its receptor on various immune cells triggers a cascade of inflammatory responses.
Neutrophil Chemotaxis and Activation
PAF C-16 is a potent chemoattractant for neutrophils, inducing their migration to sites of inflammation.[8][9] Upon activation by PAF C-16, neutrophils undergo a series of changes, including shape alteration, degranulation, and an increase in the expression of adhesion molecules such as CD11b.[10][11]
Production of Reactive Oxygen Species (ROS)
PAF C-16 stimulates the production of reactive oxygen species (ROS) by phagocytic cells like neutrophils and macrophages.[2][12] This "oxidative burst" is a key component of the innate immune response to pathogens but can also contribute to tissue damage in inflammatory conditions.[13]
Induction of Pro-inflammatory Cytokines
PAF C-16 can induce the production and release of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), from cells such as macrophages and endothelial cells.[12][14] IL-6 is a pleiotropic cytokine with a central role in the acute phase response and the regulation of immune reactions.
Quantitative Data on PAF C-16 Induced Inflammation
| Cell Type | Assay | PAF C-16 Concentration | Observed Effect | Reference |
| Human Neutrophils | Chemotaxis | 10-10 M | Maximum IL-6 production | [14] |
| Human Neutrophils | CD11b Upregulation | 1 µM | +63.3 ± 41.9% after 10 min | [11] |
| Human Neutrophils | CD62L Shedding | 1 µM | -87 ± 10% surface expression after 10 min | [11] |
| Bovine Neutrophils | ROS Production | 1 µM | Peak oxidative burst | [15] |
| L929 Mouse Fibroblasts | IL-6 Production | > 1 µM | Dose-dependent increase in IL-6 | [16] |
| Human Endothelial Cells | IL-6 Production | 10-10 M | Maximum IL-6 production | [14] |
Signaling Pathways of PAF Receptor Activation
PAF C-16 exerts its effects by binding to the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor.[1][5] Ligand binding initiates a cascade of intracellular signaling events that are dependent on the cell type. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[17][18]
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[17] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately culminates in the cellular responses associated with inflammation.[5]
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet-activating factor stimulates interleukin-6 production by human endothelial cells and synergizes with tumor necrosis factor for enhanced production of granulocyte-macrophage colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Platelet-activating Factor on in vitro and in vivo Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Mediator: A Technical Guide to the Discovery and History of Platelet-Activating Factor (PAF) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF), formally known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, stands as one of the most potent lipid mediators, orchestrating a complex symphony of physiological and pathological processes. Its discovery in the 1970s opened a new chapter in our understanding of cellular signaling, inflammation, and thrombosis. This technical guide provides an in-depth exploration of the discovery and history of PAF and its analogs, detailing the key experiments, structure-activity relationships, and the evolution of synthetic agonists and antagonists that have shaped this field of research.
A Historical Timeline: Unraveling the Existence of PAF
The journey to identifying PAF was a gradual process built upon the astute observations of several research groups.
-
Early 1970s: The story begins with the independent observations of a soluble factor released from basophils that could activate platelets. Jacques Benveniste and his colleagues were instrumental in characterizing this "platelet-activating factor" and demonstrating its lipid nature.
-
1979: The definitive chemical structure of PAF was elucidated by three independent groups, a landmark achievement that provided the blueprint for future investigations. This work revealed the unique ether linkage at the sn-1 position, the acetyl group at the sn-2 position, and the phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone.
-
Early 1980s: With the structure in hand, researchers began to synthesize PAF and its analogs. This allowed for a systematic investigation of its biological activities and the development of the first generation of PAF receptor antagonists.
-
Mid-1980s to Present: The focus shifted towards developing more potent and specific PAF receptor antagonists with therapeutic potential. This era saw the emergence of structurally diverse analogs, including those that were no longer simple modifications of the PAF backbone but entirely new chemical entities.
The PAF Receptor and Signaling Cascade
PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, known as the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events.
Upon ligand binding, the PAFR couples to various G proteins, primarily Gq and Gi. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, coupling to Gi can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. These signaling pathways ultimately culminate in a variety of cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability.
Structure-Activity Relationships: Decoding the Molecular Determinants of Activity
The development of PAF analogs has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed the critical role of each part of the PAF molecule in determining its biological activity.
-
sn-1 Position: The ether linkage at the sn-1 position is crucial for agonist activity. Replacement with an ester linkage significantly reduces potency. The length of the alkyl chain also influences activity, with chains of 16 to 18 carbons being optimal.
-
sn-2 Position: The acetyl group at the sn-2 position is a key determinant of PAF's high potency. Increasing the chain length of this acyl group dramatically decreases agonist activity, and longer acyl chains can even lead to antagonist properties.
-
sn-3 Position: The phosphocholine headgroup is essential for receptor recognition and activation. Modifications to the phosphate (B84403) or the quaternary ammonium (B1175870) group can lead to a loss of activity or the development of antagonists. For instance, replacing the trimethylammonium group with a larger, cyclic quaternary ammonium group has been a successful strategy in designing potent PAF antagonists.[2]
Key PAF Analogs: A Survey of Agonists and Antagonists
The exploration of PAF's biological roles and therapeutic potential has been greatly facilitated by the synthesis of a wide array of analogs. These can be broadly categorized into agonists, which mimic the action of PAF, and antagonists, which block its effects.
PAF Agonists
While native PAF is the most potent agonist, several synthetic analogs have been developed for research purposes. These often feature modifications to enhance stability or to probe specific aspects of receptor interaction.
PAF Antagonists
The development of PAF antagonists has been a major focus of research, with the goal of creating drugs to treat inflammatory and thrombotic diseases. These antagonists can be classified based on their chemical structures:
-
PAF-like Antagonists: These are structurally similar to PAF but contain modifications that prevent receptor activation. Examples include CV-3988 and CV-6209.[3][4] CV-3988 was one of the first specific PAF antagonists developed.[3][4] CV-6209 is a highly potent antagonist that has been extensively used in preclinical studies.[5][6]
-
Hetrazepine Derivatives: This class includes compounds like WEB 2086, which are structurally distinct from PAF but exhibit potent and specific PAF receptor antagonism.[6][7][8]
-
Natural Products: A number of natural products have been identified as PAF antagonists, including kadsurenone (B103988) from the Chinese herb Piper futokadsurae and ginkgolides from the Ginkgo biloba tree.[9][10]
Quantitative Data on PAF Analogs
The following table summarizes the biological activity of several key PAF analogs. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the PAF-induced response, typically platelet aggregation.
| Compound | Class | Assay | Species | IC50 (M) | Reference |
| CV-3988 | PAF-like Antagonist | [3H]-PAF Binding | Rabbit Platelets | 7.9 x 10⁻⁸ | [4] |
| [3H]-PAF Binding | Human Platelets | 1.6 x 10⁻⁷ | [4] | ||
| CV-6209 | PAF-like Antagonist | Platelet Aggregation | Rabbit | 7.5 x 10⁻⁸ | [6] |
| Platelet Aggregation | Human | 1.7 x 10⁻⁷ | [6] | ||
| WEB 2086 | Hetrazepine | Platelet Aggregation | Human | 1.7 x 10⁻⁷ | [7] |
| Neutrophil Aggregation | Human | 3.6 x 10⁻⁷ | [7] | ||
| Kadsurenone | Natural Product | PAF-induced Hypotension | Rat | - | [7] |
| ONO-6240 | Thiazole Derivative | Endotoxin-induced Hypotension | Sheep | - | [11] |
Experimental Protocols
The study of PAF and its analogs relies on a variety of robust in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.
Synthesis of a PAF-like Antagonist (Conceptual Outline)
The synthesis of PAF analogs often involves multi-step procedures. For example, the synthesis of a PAF-like antagonist might start from a chiral glycerol derivative. The sn-1 position would be etherified with a long-chain alkyl group. The sn-2 hydroxyl group could be modified, for instance, by introducing a carbamate (B1207046) linkage. The sn-3 position would then be phosphocholinated, potentially with a modified choline (B1196258) headgroup to confer antagonistic properties. Each step requires careful control of reaction conditions and purification of intermediates.
PAF-Induced Platelet Aggregation Assay
This is a fundamental assay to assess the activity of PAF agonists and antagonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
PAF and test compounds (analogs)
-
Appropriate buffers (e.g., Tyrode's buffer)
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Adjust the platelet count to a standardized concentration.
-
Place a known volume of the platelet suspension into a cuvette in the aggregometer and establish a baseline reading.
-
To test for agonist activity, add the PAF analog to the platelet suspension and record the change in light transmission over time, which corresponds to platelet aggregation.
-
To test for antagonist activity, pre-incubate the platelets with the test compound for a specified time before adding a sub-maximal concentration of PAF. The degree of inhibition of PAF-induced aggregation is then measured.
-
Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
PAF Receptor Binding Assay
This assay directly measures the affinity of a compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)
-
Radiolabeled PAF (e.g., [³H]-PAF)
-
Test compounds (analogs)
-
Glass fiber filters
-
Scintillation counter
-
Binding buffer
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-PAF and varying concentrations of the unlabeled test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The discovery and subsequent exploration of PAF and its analogs have profoundly impacted our understanding of lipid signaling in health and disease. The development of potent and specific PAF receptor antagonists has provided invaluable tools for dissecting the roles of PAF in various pathophysiological processes and has held promise for the treatment of a range of inflammatory and thrombotic disorders. While early clinical trials of PAF antagonists did not always meet their primary endpoints, the wealth of preclinical data supporting the involvement of PAF in numerous diseases suggests that there may still be therapeutic opportunities for these compounds, perhaps in more targeted patient populations or in combination with other therapies. Future research will likely focus on elucidating the nuances of PAF signaling in different cell types and tissues, identifying novel PAF receptor subtypes or interacting partners, and developing next-generation PAF modulators with improved pharmacokinetic and pharmacodynamic properties. The legacy of PAF research serves as a powerful example of how fundamental discoveries in biochemistry and pharmacology can pave the way for new therapeutic strategies.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in platelet-activating factor (PAF antagonists). 6. Synthesis and in vitro antagonistic activities of 2-substituted 5-oxotetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of platelet activating factor antagonist WEB 2086 on the production of TNF from murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ONO-6240, a platelet-activating factor antagonist, on endotoxin shock in unanesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
PAF C-16 Carboxylic Acid as a Haptenic Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Accurate quantification of PAF in biological samples is crucial for both basic research and clinical diagnostics. Due to its low immunogenicity, direct antibody production against PAF is not feasible. This technical guide provides an in-depth overview of the use of PAF C-16 carboxylic acid, a functionalized analog of PAF, as a hapten to elicit a specific immune response for the development of immunoassays. This document details the synthesis of the hapten, its conjugation to carrier proteins, immunization protocols, and the characterization of the resulting antibodies. Furthermore, it provides protocols for the application of these antibodies in immunoassays for the quantification of PAF.
Introduction
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly active signaling molecule. Its transient nature and low concentrations in biological fluids present a significant challenge for its quantification. Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific alternative to bioassays for PAF measurement. The development of these immunoassays hinges on the production of high-affinity antibodies that can specifically recognize the PAF molecule.
Small molecules like PAF, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This compound is a synthetic analog of the most common form of PAF (with a 16-carbon alkyl chain at the sn-1 position) that has been modified to include a terminal carboxylic acid group on the alkyl chain. This functional group provides a convenient handle for covalent linkage to carrier proteins, making it an ideal hapten for the production of anti-PAF antibodies.
Synthesis of this compound Hapten
-
Protection of Functional Groups: Starting from a suitable glycerol (B35011) derivative, the hydroxyl groups at the sn-2 and sn-3 positions are protected to allow for selective modification of the sn-1 position.
-
Introduction of the Carboxy-functionalized Alkyl Chain: A long-chain alkyl halide with a protected terminal carboxyl group (e.g., a methyl ester) is ether-linked to the sn-1 position of the glycerol backbone.
-
Deprotection and Phosphocholine (B91661) Headgroup Installation: The protecting group at the sn-3 position is removed, and the phosphocholine headgroup is introduced.
-
Acetylation and Final Deprotection: The protecting group at the sn-2 position is removed, followed by acetylation to introduce the critical acetyl group for antibody recognition. Finally, the terminal carboxyl group on the sn-1 chain is deprotected (e.g., through hydrolysis of the ester) to yield this compound.
A generalized synthetic pathway is illustrated below.
Caption: Generalized synthetic pathway for this compound.
Preparation of the Immunizing Conjugate
To render the this compound hapten immunogenic, it must be covalently coupled to a large carrier protein. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used for this purpose due to their high immunogenicity and abundance of primary amines (lysine residues) for conjugation. The carbodiimide (B86325) reaction, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), is a widely used method for coupling carboxyl groups to primary amines.
Experimental Protocol: EDC/NHS Conjugation of this compound to BSA
-
Activation of Hapten:
-
Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF) to a final concentration of 10-20 mg/mL.
-
In a separate tube, dissolve EDC and NHS in activation buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 0.1 M each.
-
Add the EDC/NHS solution to the hapten solution at a molar excess (e.g., 5-fold) relative to the hapten.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve BSA in a conjugation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) to a concentration of 10 mg/mL.
-
Add the activated hapten solution dropwise to the BSA solution while gently stirring. A typical molar ratio of hapten to carrier protein is between 20:1 and 40:1.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted hapten and byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C with several buffer changes over 48 hours.
-
Alternatively, the conjugate can be purified by size-exclusion chromatography.
-
-
Characterization of the Conjugate:
-
The successful conjugation and the hapten-to-protein ratio can be determined using techniques such as UV-Vis spectrophotometry (if the hapten has a distinct chromophore), matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), or by quantifying the remaining free amino groups on the carrier protein using a TNBSA assay. A high hapten density, for instance around 15 haptens per carrier protein molecule, has been shown to elicit a strong antibody response.[1]
-
Caption: Workflow for the conjugation of this compound to a carrier protein.
Antibody Production and Characterization
Polyclonal or monoclonal antibodies can be generated against the PAF-protein conjugate. Polyclonal antibody production in rabbits is a common and effective approach for generating high-titer antibodies for immunoassay development.
Experimental Protocol: Polyclonal Antibody Production in Rabbits
-
Immunization Schedule:
-
Primary Immunization: Emulsify the PAF-BSA conjugate (0.5-1 mg) in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of a New Zealand white rabbit.
-
Booster Injections: Administer booster injections of the PAF-BSA conjugate (0.25-0.5 mg) emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks following the primary immunization.
-
Test Bleeds: Collect small blood samples (5-10 mL) from the marginal ear vein 7-10 days after each booster injection to monitor the antibody titer.
-
-
Titer Determination:
-
The antibody titer can be determined by indirect ELISA. Coat microtiter plates with a PAF analog conjugated to a different carrier protein (e.g., PAF-OVA) to avoid detecting antibodies against the primary carrier (BSA).
-
Serially dilute the rabbit serum and add to the wells.
-
Detect bound rabbit IgG using an enzyme-conjugated anti-rabbit IgG antibody. The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above background.
-
-
Antibody Purification:
-
Once a high titer is achieved, collect a larger volume of blood.
-
Isolate the immunoglobulin G (IgG) fraction from the serum using protein A or protein G affinity chromatography.
-
-
Antibody Characterization:
-
Specificity (Cross-reactivity): The specificity of the purified antibodies should be assessed by competitive ELISA. This involves determining the ability of various PAF analogs and other lipids to inhibit the binding of the antibody to the coated antigen. Key structural features for antibody recognition are the acetyl group at the sn-2 position and the ether linkage at the sn-1 position.[2]
-
Affinity: The binding affinity (Kd) of the antibodies can be determined by methods such as surface plasmon resonance (SPR) or by analyzing the competitive binding data.
-
Table 1: Representative Cross-Reactivity of Anti-PAF Antibodies
| Compound | Cross-Reactivity (%) | Reference |
| PAF C-16 | 100 | [2] |
| PAF C-18 | Less potent than C-16 | [2] |
| Lyso-PAF | Negligible | [3] |
| Phosphatidylcholine | Negligible | [3] |
| Propionyl-PAF | Weak to no inhibition | [2] |
| Butyryl-PAF | Weak to no inhibition | [2] |
| 1-Acyl-PAF | Inactive | [2] |
Note: This table is a composite representation from studies using different PAF haptens and is intended to illustrate the general specificity profile. Specific cross-reactivity will vary depending on the hapten and immunization protocol.
Application in Immunoassays
The purified anti-PAF antibodies can be used to develop sensitive and specific immunoassays for the quantification of PAF in biological samples. A competitive ELISA is the most common format for small molecule haptens like PAF.
Experimental Protocol: Competitive ELISA for PAF Quantification
-
Plate Coating: Coat a 96-well microtiter plate with a PAF conjugate, typically using a different carrier protein than the one used for immunization (e.g., PAF-OVA), at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen. Block non-specific binding sites by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: In a separate plate or tubes, pre-incubate the PAF standards or extracted biological samples with a fixed, limiting concentration of the anti-PAF antibody for 1-2 hours at room temperature.
-
Incubation: Transfer the pre-incubated mixture of antibody and sample/standard to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow competition between the free PAF (in the sample/standard) and the coated PAF for binding to the antibody.
-
Detection: Wash the plate to remove unbound reagents. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Signal Development: After another wash step, add a suitable substrate (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the concentration of PAF in the sample.
Caption: Principle of competitive ELISA for PAF quantification.
Conclusion
This compound serves as a critical tool for the development of specific immunoassays for Platelet-Activating Factor. By providing a stable and reactive hapten, it enables the production of high-affinity antibodies that can be used to quantify PAF in a variety of biological matrices. The methodologies outlined in this guide, from hapten synthesis and conjugation to antibody production and immunoassay development, provide a comprehensive framework for researchers and scientists working in the field of lipid signaling and drug development. The successful implementation of these techniques will facilitate a deeper understanding of the role of PAF in health and disease.
References
An In-depth Technical Guide to PAF C-16 Carboxylic Acid and its Synonyms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of PAF C-16 carboxylic acid, a key phospholipid in inflammatory and cellular signaling research. This document details its alternative names, chemical properties, biological activities, and the signaling pathways it modulates, with a focus on its effects on neutrophils.
Synonyms and Chemical Identity
This compound is a synthetic derivative of the potent inflammatory mediator, Platelet-Activating Factor (PAF C-16). Its defining feature is a terminal carboxylic acid group on the C-16 alkyl chain, which provides a convenient site for chemical crosslinking and conjugation.[1][2]
Common Synonyms:
Formal Chemical Name: (R)-7-(acetyloxy)-24-carboxy-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphatetracosan-1-aminium, inner salt, 4-oxide[1]
CAS Number: 129879-41-0[1]
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Weight | 553.7 g/mol | [1] |
| Molecular Formula | C₂₆H₅₂NO₉P | [1] |
| Biological Activity | Potent mediator of neutrophil migration, reactive oxygen species (ROS) production, and interleukin-6 (IL-6) release. | [1] |
| Receptor | Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. | [4][5] |
| Solubility | Soluble in ethanol, DMSO, and DMF. | [1] |
Signaling Pathways
This compound, like its parent compound, exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[4][5] Upon ligand binding, the receptor undergoes a conformational change, activating heterotrimeric G-proteins, primarily of the Gq and Gi subtypes.[6]
Key Signaling Events:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Downstream Effects: The rise in intracellular calcium and activation of PKC, along with other signaling cascades like the MAPK/ERK pathway, culminate in various cellular responses in neutrophils, including chemotaxis, degranulation, and the production of inflammatory mediators.[7][11]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on standard methodologies for its parent compound. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the generation of ROS in neutrophils upon stimulation.
Methodology:
-
Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Stimulation: Treat the cells with varying concentrations of this compound.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the level of ROS production.
Interleukin-6 (IL-6) Production Assay
This assay measures the amount of IL-6 secreted by immune cells in response to stimulation.
Methodology:
-
Cell Culture: Culture macrophages or other IL-6 producing cells in appropriate media.
-
Stimulation: Treat the cells with this compound for a specified period.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][13][14][15][16]
Synthesis
While a detailed, publicly available protocol for the synthesis of this compound is scarce, its synthesis would likely involve a multi-step process starting from a suitable lysophospholipid precursor. The terminal methyl group of the C-16 alkyl chain would be functionalized to a carboxylic acid. A general approach for creating chemically-reactive PAF analogs involves protecting reactive groups, performing the necessary chemical modifications, and then deprotecting to yield the final product.[17]
Conclusion
This compound is a valuable tool for studying the roles of platelet-activating factor in inflammation and cellular signaling. Its terminal carboxylic acid group allows for its use in a variety of applications requiring conjugation, such as the development of immunoassays or targeted drug delivery systems. Understanding its biological activities and the signaling pathways it modulates is crucial for its effective application in research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [shop.labclinics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Khan Academy [khanacademy.org]
- 11. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. alpco.com [alpco.com]
- 16. bmgrp.com [bmgrp.com]
- 17. Synthesis of a PAF immunogen and production of PAF-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PAF C-16 in Neutrophil Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of Platelet-Activating Factor C-16 (PAF C-16), a potent phospholipid mediator, in the process of neutrophil migration. Neutrophil chemotaxis is a critical component of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases. This document elucidates the signaling pathways initiated by PAF C-16 in neutrophils, presents quantitative data on its efficacy, and provides detailed protocols for key experimental procedures used to study these phenomena. Particular attention is given to the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, this guide addresses the distinction between the canonical PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and its derivative, PAF C-16 carboxylic acid, a tool compound for bioconjugation. The information herein is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.
Introduction
Neutrophils are the most abundant type of white blood cell and form the vanguard of the innate immune system. Their rapid recruitment to sites of infection or injury is a hallmark of the inflammatory response. This process, known as chemotaxis, is guided by a variety of chemical signals, among which Platelet-Activating Factor (PAF) is one of the most potent. PAF is a class of phospholipid activators, with PAF C-16 being a predominant and highly active molecular species.[1]
PAF C-16 exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of neutrophils.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the cytoskeletal rearrangements, enhanced adhesion, and directed migration necessary for chemotaxis. Understanding the intricacies of PAF C-16-induced neutrophil migration is crucial for the development of therapeutic strategies targeting inflammatory disorders.
A related compound, this compound, is a derivative of PAF C-16 that contains a terminal carboxylic acid group on the C-16 alkyl chain.[3][4] This modification provides a functional handle for chemical conjugation, making it a valuable tool for the development of immunoassays and other research applications.[4][5] While PAF C-16 is the primary focus of this guide in the context of biological activity, the utility of the carboxylic acid derivative in research will be noted.
PAF C-16 and Neutrophil Migration: Quantitative Analysis
The potency of PAF C-16 in stimulating neutrophil responses has been quantified in various studies. The half-maximal effective concentration (EC₅₀) is a common measure of a compound's potency. The following tables summarize key quantitative data related to PAF C-16's effects on neutrophils.
Table 1: EC₅₀ Values of PAF C-16 for Various Neutrophil Responses
| Response | EC₅₀ (nM) | 95% Confidence Interval | Reference |
| CD10 Upregulation | 10.3 | 6.9–14.9 | [6] |
| CD11b Upregulation | 14.7 | 10.3–20.7 | [6] |
| CD62L Downregulation | 79.2 | 63.7–98.8 | [6] |
| CD66b Upregulation | 15.4 | 10.9–21.4 | [6] |
| Phagocytic Activity | 19.2 | 12.7–29.0 | [6] |
| ROS Generation | 55.3 | 38.9–69.5 | [6] |
| Platelet-Neutrophil Complex Formation | 25.3 | 15.3–41.4 | [6] |
Table 2: Comparative Chemotactic Potency of PAF Molecular Species
| PAF Species | Rank Order of Chemotactic Potency | Reference |
| C16:0 (PAF C-16) | 1 (Most Potent) | [7] |
| C18:0 | 2 | [7] |
| C18:1 | 3 | [7] |
The chemotactic potency was determined using a 3-micron pore filter and human umbilical vein endothelial (HUVE) monolayers as barriers.[7]
Signaling Pathways in PAF C-16-Induced Neutrophil Migration
The binding of PAF C-16 to its receptor on neutrophils initiates a complex network of intracellular signaling pathways that orchestrate the migratory response. The primary pathways implicated are the PI3K/Akt and MAPK signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and migration. In neutrophils, activation of the PAFR leads to the activation of Class I PI3Ks.[8] These enzymes phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate cellular processes essential for migration, including cytoskeletal dynamics and cell adhesion.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by PAF C-16 in neutrophils. This pathway consists of a series of protein kinases that are sequentially phosphorylated and activated. In neutrophils, PAF stimulation leads to the activation of the p38 MAPK and, to a lesser extent, the ERK1/2 (p42/44) MAPK pathways.[9][10] The activation of p38 MAPK is particularly important for neutrophil chemotaxis and adhesion.[9] Both the p38 and ERK pathways can be activated through PI3K-dependent and independent mechanisms.[11]
Caption: Signaling pathways in PAF C-16-induced neutrophil migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of PAF C-16 on neutrophil migration.
Isolation of Human Neutrophils from Peripheral Blood
Objective: To obtain a pure and viable population of neutrophils from human whole blood.
Materials:
-
Anticoagulated (e.g., with EDTA) human whole blood
-
Density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
In a 15 mL centrifuge tube, carefully layer 5 mL of whole blood over 5 mL of the density gradient medium. To avoid mixing, dispense the blood slowly with the pipette tip close to the surface of the medium.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the erythrocyte pellet.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and transfer it to a new 50 mL centrifuge tube.
-
Wash the cells by adding 3-4 volumes of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in Red Blood Cell Lysis Buffer for 5-10 minutes at room temperature to lyse contaminating erythrocytes.
-
Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and wash the neutrophil pellet once more with HBSS or PBS.
-
Resuspend the final neutrophil pellet in the desired experimental buffer and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion). A purity of >95% is expected.[12][13]
Caption: Workflow for the isolation of human neutrophils.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant, such as PAF C-16.
Materials:
-
Boyden chamber apparatus (or Transwell® inserts with 3-5 µm pores)
-
Isolated human neutrophils
-
Chemoattractant (e.g., PAF C-16) at various concentrations
-
Control medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
-
Immersion oil
Procedure:
-
Prepare a suspension of isolated neutrophils in control medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the chemoattractant (PAF C-16) at the desired concentrations to the lower wells of the Boyden chamber. Add control medium to the negative control wells.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 30-90 minutes to allow for cell migration.
-
After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol for 5-10 minutes.
-
Stain the membrane with a suitable histological stain to visualize the migrated neutrophils on the bottom side.
-
Mount the membrane on a microscope slide.
-
Under a light microscope (using a high-power objective, e.g., 40x or 100x with oil immersion), count the number of migrated cells in several random fields.
-
The chemotactic response can be expressed as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in neutrophils following stimulation with PAF C-16.
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with Ca²⁺ and Mg²⁺
-
PAF C-16 solution
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Resuspend isolated neutrophils in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in the presence of a small amount of Pluronic F-127 (to aid in dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺.
-
Aliquot the cell suspension into the wells of a microplate or into flow cytometry tubes.
-
Measure the baseline fluorescence for a short period.
-
Add the PAF C-16 stimulus at the desired concentration and continue to measure the fluorescence intensity over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as raw fluorescence units, the ratio of fluorescence relative to baseline, or calibrated to absolute calcium concentrations.[14]
Conclusion
PAF C-16 is a potent chemoattractant for neutrophils, playing a significant role in the inflammatory response. Its interaction with the PAF receptor initiates a complex signaling cascade involving the PI3K/Akt and MAPK pathways, leading to directed cell migration. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers investigating the mechanisms of neutrophil migration and for those in drug development seeking to modulate inflammatory processes. The availability of derivatives such as this compound further expands the experimental possibilities for studying these crucial biological events. A thorough understanding of the molecular and cellular events orchestrated by PAF C-16 is essential for the identification of novel therapeutic targets for a wide range of inflammatory diseases.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of a PAF immunogen and production of PAF-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Neutrophil Extracellular Trap Induction Requires Mobilization of Both Intracellular and Extracellular Calcium Pools and Is Modulated by Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
Production of Reactive Oxygen Species by PAF C-16 Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-16, a potent phospholipid mediator, plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and vascular regulation. A key aspect of its bioactivity is the induction of reactive oxygen species (ROS), highly reactive molecules that are integral to cellular signaling and host defense, but can also contribute to oxidative stress and tissue damage when produced in excess. This technical guide provides an in-depth overview of the mechanisms, quantitative aspects, and experimental methodologies related to the production of ROS induced by PAF C-16.
Quantitative Data on PAF C-16-Induced ROS Production
The induction of ROS by PAF C-16 is a dose-dependent process that varies across different cell types. The following tables summarize quantitative data from studies investigating this phenomenon. It is important to note that experimental conditions, such as the specific cell type, ROS detection method, and incubation times, can influence the observed results.
| Cell Type | PAF C-16 Concentration | ROS Measurement Method | Key Findings | Reference |
| Guinea Pig Peritoneal Macrophages | 3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ M | Luminol-dependent Chemiluminescence, Hydrogen Peroxide Release | Triggered a dose-dependent oxidative burst. | [1] |
| Human Neutrophils | Not specified | Not specified | Induced a 26% ± 11% increase in ROS production after 10 minutes. | [2] |
| Human Alveolar Macrophages (Smokers) | EC₅₀: 0.5 x 10⁻⁸ M | Superoxide (B77818) Anion Production | Showed increased sensitivity to PAF-induced superoxide release. | [3] |
| Human Alveolar Macrophages (Non-smokers) | EC₅₀: 1.0 x 10⁻⁷ M | Superoxide Anion Production | Demonstrated a dose-dependent increase in superoxide production. | [3] |
| Mouse Bone-Marrow Isolated Neutrophils | 50 µM | L-012 Bioluminescence Imaging | Utilized as a stimulus to induce ROS production for imaging. | [4] |
Signaling Pathways of PAF C-16-Induced ROS Production
The generation of ROS in response to PAF C-16 is initiated by the binding of PAF C-16 to its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events, ultimately leading to the activation of the NADPH oxidase complex, a primary source of cellular ROS.
Proposed Signaling Cascade
Experimental Protocols
Accurate measurement of ROS is critical for studying the effects of PAF C-16. Below are detailed methodologies for commonly used assays.
Measurement of ROS by Chemiluminescence (Luminol/L-012)
This method is highly sensitive for detecting extracellular and intracellular ROS, particularly superoxide and hydrogen peroxide.
Materials:
-
PAF C-16 stock solution (in appropriate solvent, e.g., ethanol)
-
Isolated cells (e.g., neutrophils, macrophages) suspended in Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Luminol or L-012 solution
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
96-well white, flat-bottom microplate
-
Chemiluminometer
Protocol:
-
Cell Preparation: Isolate cells of interest and resuspend in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Probe Addition: Add 50 µL of Luminol (e.g., 100 µM final concentration) or L-012 (e.g., 10 µM final concentration) to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Stimulation: Add 50 µL of PAF C-16 solution at various concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M) to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., 100 nM PMA).
-
Measurement: Immediately place the plate in a chemiluminometer and measure the luminescence signal at regular intervals (e.g., every 1-2 minutes) for a total of 60-90 minutes.
-
Data Analysis: Express the results as relative light units (RLU) or as a fold change over the vehicle control.
Measurement of Intracellular ROS by Flow Cytometry (H₂DCFDA)
This method allows for the quantification of intracellular ROS on a single-cell basis.
Materials:
-
PAF C-16 stock solution
-
Isolated cells
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate and resuspend cells in PBS at 1 x 10⁶ cells/mL.
-
Probe Loading: Add H₂DCFDA to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed PBS. Repeat the wash step once more.
-
Stimulation: Aliquot the labeled cells into flow cytometry tubes. Add PAF C-16 at the desired final concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 15 minutes).
-
Incubation: Incubate the cells at 37°C for the desired time period (e.g., 10-60 minutes).
-
Acquisition: Analyze the samples on a flow cytometer, exciting the cells with a 488 nm laser and detecting the emission in the green channel (typically 515-535 nm).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population. Express the results as a fold change in MFI relative to the vehicle control.
Experimental Workflow Diagram
Conclusion
PAF C-16 is a potent inducer of reactive oxygen species in various immune cells. The production of ROS is mediated through the PAF receptor and involves a complex signaling cascade that culminates in the activation of NADPH oxidase. Understanding the quantitative aspects and the underlying molecular mechanisms of this process is crucial for elucidating the role of PAF C-16 in inflammatory and other disease states, and for the development of targeted therapeutic interventions. The experimental protocols provided in this guide offer robust methods for the investigation of PAF C-16-induced ROS production.
References
- 1. Regulation of NADPH Oxidases by G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superoxide anion release induced by platelet-activating factor is increased in human alveolar macrophages from smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pathological Processes Involving PAF C-16 Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a wide array of pathological conditions. This technical guide focuses on a specific analog, PAF C-16 carboxylic acid, a derivative of the common C16 isoform of PAF. While sharing the core biological activities of its parent compound, the terminal carboxylic acid group of this analog provides a crucial functional handle for chemical conjugation, rendering it an invaluable tool for immunological studies and assay development. This document provides a comprehensive overview of the pathological processes involving PAF C-16, with a particular emphasis on the methodologies used to investigate its effects. It details the signaling pathways activated by PAF, summarizes available quantitative data, and provides detailed experimental protocols for key assays. Furthermore, this guide includes mandatory visualizations of signaling cascades and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and cellular mechanisms at play.
Introduction to PAF C-16 and its Carboxylic Acid Derivative
Platelet-Activating Factor (PAF) refers to a family of structurally related phospholipids, with 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine being the most common and biologically active form. The C-16 isoform (PAF C-16), where the alkyl chain at the sn-1 position is a hexadecyl group, is a potent mediator of a broad range of biological processes, including platelet aggregation, inflammation, and anaphylaxis.[1]
This compound is a synthetic analog of PAF C-16, modified with a terminal carboxylic acid group at the end of the C-16 alkyl chain. This modification makes it particularly useful for covalent coupling to carrier proteins or solid supports, a critical step in the production of antibodies and the development of immunoassays. While it is expected to retain the fundamental biological activities of PAF C-16, its primary application in research has been centered on its haptenic properties.
Pathological Roles of PAF C-16
Excessive production or dysregulated signaling of PAF C-16 is associated with a variety of pathological conditions.[2][3]
Inflammation and Immune Response
PAF C-16 is a key player in inflammatory processes. It is produced by various immune cells, including neutrophils, macrophages, and mast cells, and acts as a potent chemoattractant for leukocytes.[2] Its binding to the PAF receptor (PAFR) on these cells triggers a cascade of events leading to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1]
Necrotizing Enterocolitis (NEC)
Emerging evidence strongly implicates PAF C-16 in the pathogenesis of necrotizing enterocolitis, a devastating inflammatory bowel disease affecting premature infants. Increased PAF levels and decreased activity of PAF-acetylhydrolase (the enzyme that degrades PAF) are observed in infants with NEC.
Cardiovascular Disease
PAF C-16 contributes to cardiovascular pathologies through its effects on platelet aggregation, vascular permeability, and the recruitment of inflammatory cells to the vessel wall, processes that are central to the development of atherosclerosis and thrombosis.
Cancer
The PAF/PAFR signaling axis has been implicated in tumor growth and metastasis.[3] PAF can promote cancer cell proliferation, survival, and invasion, and also modulate the tumor microenvironment to favor tumor progression.
Quantitative Data on PAF C-16 Activity
While specific quantitative data for this compound is limited in the public domain, the following table summarizes key activity parameters for its parent compound, PAF C-16. These values provide a benchmark for the expected potency of the carboxylic acid derivative.
| Parameter | Cell Type/System | Value | Reference |
| Neutrophil Migration | |||
| EC50 (Chemotaxis) | Human Neutrophils | ~10 nM | [4] |
| Platelet Aggregation | |||
| EC50 | Human Platelets | ~1 nM | [1] |
| ROS Production | |||
| EC50 | Human Neutrophils | 10-100 nM | [5] |
| IL-6 Production | |||
| Effective Concentration | Murine Macrophages | >1 µM | [6] |
| Mycobacterial Growth Inhibition | |||
| IC50 (M. smegmatis) | In vitro | ~5 µg/mL | [1] |
| IC50 (M. bovis BCG) | In vitro | ~5 µg/mL | [1] |
Signaling Pathways
PAF exerts its biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][7] Activation of PAFR can initiate multiple downstream signaling cascades, primarily through Gαq and Gαi proteins.
Caption: PAF-PAFR Signaling Cascade.
Experimental Protocols
The following sections detail standardized protocols for assessing the biological activity of PAF C-16 and its derivatives.
Synthesis of this compound
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Human neutrophils isolated from fresh blood
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Chemoattractant: this compound (or PAF C-16) at various concentrations (e.g., 1 pM to 1 µM)
-
Control chemoattractant (e.g., fMLP, 10 nM)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Microplate reader
Procedure:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the chemoattractant solution (this compound or control) to the lower wells of the Boyden chamber.
-
Place the membrane between the lower and upper wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
Caption: Neutrophil Chemotaxis Assay Workflow.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS by neutrophils upon stimulation.
Materials:
-
Human neutrophils
-
This compound (or PAF C-16)
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA)
-
Assay buffer
-
Fluorometric microplate reader or flow cytometer
Procedure:
-
Isolate and prepare neutrophils as described in the chemotaxis assay.
-
Load the neutrophils with the H2DCFDA probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Aliquot the labeled neutrophils into a 96-well plate.
-
Add this compound or control stimuli to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. Alternatively, analyze the cells by flow cytometry after a fixed incubation period.
-
An increase in fluorescence indicates the production of ROS.
Caption: ROS Production Assay Workflow.
Interleukin-6 (IL-6) Production Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-6 from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
This compound (or PAF C-16)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium and supplements
-
ELISA kit for IL-6 quantification
-
Microplate reader
Procedure:
-
Culture macrophages in a 24-well plate until they reach the desired confluence.
-
Replace the culture medium with fresh medium containing different concentrations of this compound or controls.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Caption: IL-6 Production Assay Workflow.
Conclusion
This compound, while primarily utilized as a tool for immunological applications due to its functional handle, is presumed to participate in the same pathological processes as its parent compound, PAF C-16. This guide has provided a comprehensive overview of these processes, including inflammation, necrotizing enterocolitis, cardiovascular disease, and cancer. The detailed experimental protocols and signaling pathway diagrams offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of PAF and its analogs. Further research is warranted to delineate the specific biological activities and quantitative parameters of this compound to fully understand its potential as both a research tool and a modulator of pathological conditions.
References
- 1. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. mdpi.com [mdpi.com]
- 6. The interrelation between TNF, IL-6, and PAF secretion induced by LPS in an in vivo and in vitro murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semi-synthetic preparation of 1-O-[1'-14C]hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor) using plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-16 is a potent, endogenously produced phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. Its signaling is primarily mediated through the G-protein coupled PAF receptor (PAFR).[1] PAF C-16 carboxylic acid is a synthetic analog of PAF C-16, distinguished by a terminal carboxylic acid group on its C-16 alkyl chain. This modification provides a reactive handle for covalent conjugation to other molecules, such as proteins, making it a valuable tool for immunological studies. Specifically, it is utilized as a hapten to generate antibodies that can recognize and bind to PAF.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Data Presentation
Table 1: Physicochemical Properties of PAF C-16 and this compound
| Property | PAF C-16 | This compound |
| Synonyms | Platelet-activating factor C-16 | Acetyl-CPGPC, CPAGP |
| Molecular Formula | C₂₆H₅₄NO₇P | C₂₆H₅₂NO₉P |
| Molecular Weight | 523.68 g/mol | 553.7 g/mol [3] |
| Solubility | Water (up to 100 mM), Ethanol, DMSO, DMF | Ethanol (25 mg/ml), DMSO (15 mg/ml), DMF (1 mg/ml), PBS (pH 7.2) (10 mg/ml)[3] |
| Storage | Store at -20°C | Store at -20°C[3] |
Signaling Pathway
PAF C-16 and its analogs exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.
Experimental Protocols
Conjugation of this compound to a Carrier Protein (for Antibody Production)
This protocol describes a general method for conjugating this compound to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using EDC/Sulfo-NHS chemistry to create an immunogen.
Materials:
-
This compound
-
Carrier protein (e.g., BSA, KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Preparation of Carrier Protein: Dissolve the carrier protein in the Coupling Buffer at a concentration of 5-10 mg/mL.
-
Activation of Carboxyl Groups:
-
In a separate tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a Sulfo-NHS ester.
-
-
Conjugation to Carrier Protein:
-
Immediately add the activated this compound solution to the carrier protein solution. A molar ratio of 20-50 haptens per protein molecule is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate:
-
Remove unreacted hapten and crosslinking reagents by dialysis against PBS (3 changes of 1L each) at 4°C or by using a desalting column.
-
-
Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry (to observe an increase in protein mass) or by determining the hapten-to-protein ratio using spectrophotometric methods if the hapten has a unique absorbance. The conjugate is now ready for use as an immunogen.
Platelet Aggregation Assay
This protocol outlines a method to assess the pro-aggregatory activity of this compound on human platelets using light transmission aggregometry.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.
-
Anticoagulant: 3.2% or 3.8% Sodium Citrate (B86180).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer (PRP) without disturbing the buffy coat.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Aggregation Assay:
-
Pre-warm the PRP aliquots to 37°C for 5-10 minutes.
-
Place a cuvette with PRP into the aggregometer and establish a baseline of light transmission (0% aggregation).
-
Add a known concentration of this compound (a concentration range of 1 nM to 1 µM is a reasonable starting point) to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes). Aggregation is measured as the maximum percentage change in light transmission.
-
Use PPP to set the 100% aggregation level.
-
A vehicle control (the solvent used to dissolve this compound) should be run to ensure it does not induce aggregation.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to this compound using a fluorescent calcium indicator like Indo-1 AM.
Materials:
-
Suspension cells (e.g., neutrophils, platelets, or a cell line expressing PAFR)
-
Indo-1 AM (or other suitable calcium-sensitive dye)
-
Pluronic F-127
-
Cell culture medium (e.g., RPMI or DMEM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Flow cytometer with UV excitation capability
Procedure:
-
Cell Preparation: Resuspend cells in culture medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Dye Loading:
-
Prepare a loading buffer containing Indo-1 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (0.02%) in HBSS.
-
Add the loading buffer to the cell suspension and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Calcium Flux Measurement:
-
Equilibrate the cells at 37°C for 5-10 minutes before analysis.
-
Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.
-
Add this compound at the desired concentration and continue to record the fluorescence signal for several minutes.
-
The change in the ratio of violet (calcium-bound) to blue (calcium-free) fluorescence of Indo-1 indicates a change in intracellular calcium concentration.
-
Neutrophil Activation Assay
This protocol provides a method to assess neutrophil activation by measuring the upregulation of cell surface markers, such as CD11b and CD66b, using flow cytometry.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
This compound
-
Fluorescently-conjugated antibodies against neutrophil activation markers (e.g., anti-CD11b-FITC, anti-CD66b-PE)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., using Ficoll-Paque or a similar medium).
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1-2 x 10⁶ cells/mL.
-
Stimulation:
-
Add this compound at various concentrations to the neutrophil suspension.
-
Include a negative control (vehicle only) and a positive control (e.g., fMLP).
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the activation markers to determine the level of neutrophil activation.
-
References
Application Notes and Protocols for PAF C-16 Carboxylic Acid in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-16 is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[2] PAF C-16 carboxylic acid is a functionalized analog of PAF C-16, featuring a terminal carboxylic acid group on the sn-1 alkyl chain. This modification provides a reactive handle for covalent conjugation to proteins, surfaces, or reporter molecules, making it a valuable tool for the development of specialized bioassays.[3]
These application notes provide detailed protocols for utilizing PAF C-16 and its carboxylic acid derivative in common bioassays to investigate PAFR activation and screen for potential modulators of the PAF signaling pathway.
I. Understanding the PAF Receptor Signaling Pathway
Activation of the PAF receptor by PAF C-16 triggers a complex network of intracellular signaling pathways, primarily through the coupling of Gαq and Gαi proteins.[1]
-
Gαq Pathway: Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).[1]
-
Gαi Pathway: The Gαi subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
These signaling events culminate in a variety of cellular responses, including platelet aggregation, neutrophil activation, and inflammatory mediator release.
II. Applications of this compound
The terminal carboxylic acid on this compound allows for its use in specialized bioassay formats where covalent attachment is advantageous. Standard carbodiimide (B86325) chemistry (e.g., using EDC and NHS) can be employed to couple the carboxylic acid to primary amines on other molecules.[3][4]
Potential Applications:
-
Immunoassay Development: this compound can be conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to create an immunogen for antibody production.[4] The resulting antibodies can be used to develop ELISAs or other immunoassays for the detection of PAF.
-
Affinity Chromatography: Immobilization of this compound onto a solid support (e.g., agarose (B213101) beads) creates an affinity matrix for the purification of PAFR or PAF-binding proteins.
-
Surface Plasmon Resonance (SPR): Covalent attachment to SPR sensor chips allows for real-time analysis of PAFR binding kinetics and screening for competitive inhibitors.
-
Fluorescent Probes: Conjugation to a fluorescent dye can be used to visualize the localization of PAF binding sites on cells or tissues.
III. Experimental Protocols
Here we provide detailed protocols for common bioassays to assess the biological activity of PAF C-16 and to screen for PAFR antagonists. While these protocols are written for the parent compound, PAF C-16, they are directly applicable for characterizing the activity of this compound.
A. Platelet Aggregation Assay
This assay measures the ability of PAF C-16 to induce platelet aggregation, a key physiological response.[5]
Workflow:
Materials:
-
Freshly drawn human whole blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) - for blanking the aggregometer
-
PAF C-16 stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Saline or appropriate buffer
-
Platelet aggregometer
-
Cuvettes and stir bars
Protocol:
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette the PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate to 37°C for a few minutes.
-
Establish a baseline (0% aggregation) with the PRP and a blank (100% aggregation) with PPP.
-
Add a known concentration of PAF C-16 to the PRP and start recording the change in light transmittance.
-
For antagonist screening, pre-incubate the PRP with the test compound for a defined period before adding PAF C-16.
-
-
Data Analysis:
-
The aggregation is measured as an increase in light transmission.
-
For dose-response curves, test a range of PAF C-16 concentrations to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonist studies, calculate the percent inhibition of PAF-induced aggregation at various antagonist concentrations to determine the IC50 value.
-
B. Neutrophil Activation Assay (Flow Cytometry)
This assay measures the activation of neutrophils in response to PAF C-16 by monitoring the expression of cell surface markers.[6][7]
Workflow:
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
PAF C-16 stock solution
-
Fluorescently-labeled antibodies against neutrophil activation markers (e.g., FITC-anti-CD11b, PE-anti-CD62L)
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Flow cytometer
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or red blood cell lysis.
-
Resuspend the isolated neutrophils in assay buffer.
-
-
Cell Stimulation and Staining:
-
Aliquot the neutrophil suspension into tubes.
-
Add PAF C-16 at various concentrations and incubate for a specific time (e.g., 15-30 minutes) at 37°C. For antagonist screening, pre-incubate with the test compound before adding PAF C-16.
-
After incubation, add the fluorescently-labeled antibodies and incubate in the dark (e.g., 30 minutes on ice).
-
Wash the cells with buffer to remove unbound antibodies.
-
Fix the cells with fixation buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of the activation markers (CD11b upregulation and CD62L shedding are indicative of activation).
-
Generate dose-response curves to determine the EC50 of PAF C-16 for neutrophil activation.
-
C. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAFR activation.
Materials:
-
Cells expressing PAFR (e.g., HEK293 cells transfected with PAFR, or endogenous cells like neutrophils or platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
PAF C-16 stock solution
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for a short period.
-
Inject PAF C-16 (or a test compound followed by PAF C-16) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of PAF C-16.
-
Generate a dose-response curve and determine the EC50 value.
-
IV. Quantitative Data Summary
The following table summarizes typical quantitative data for PAF C-16 in various bioassays. Note that these values can vary depending on the specific cell type and experimental conditions.
| Bioassay | Parameter | Compound | Cell Type | Value | Reference |
| Calcium Mobilization | EC50 | PAF | Neurohybrid NG108-15 cells | 6.8 nM | [8] |
| Phosphoinositide Metabolism | EC50 | PAF | Neurohybrid NG108-15 cells | 5.1 nM | [8] |
| Calcium Mobilization | EC50 | PAF | Bovine cerebral microvascular endothelial cells | 4.75 nM | [9] |
| Phosphoinositide Metabolism | EC50 | PAF | Bovine cerebral microvascular endothelial cells | 12.4 nM | [9] |
| Platelet Aggregation | Threshold Dose | PAF | Human Platelets (in PRP) | ~100 nM | [5] |
| Mycobacterial Growth Inhibition | Effective Concentration | PAF C-16 | Intracellular M. smegmatis in THP-1 cells | 1 µg/mL (~1.9 µM) | [10] |
V. Conclusion
PAF C-16 and its carboxylic acid derivative are invaluable tools for studying the PAF signaling pathway and for the discovery of novel therapeutics targeting this system. The provided protocols for platelet aggregation, neutrophil activation, and calcium mobilization assays serve as a foundation for characterizing the biological activity of PAF analogs and screening for PAFR modulators. The unique properties of this compound open up possibilities for developing innovative and robust assay formats, furthering our understanding of the multifaceted roles of PAF in health and disease.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-Activating Factor Promotes Neutrophil Activation and Platelet-Neutrophil Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking PAF C-16 Carboxylic Acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its effects are mediated through the G-protein coupled PAF receptor (PAFR).[2] Understanding the specific protein interactions of PAF is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting PAF-mediated pathways.
PAF C-16 carboxylic acid is a synthetic analog of PAF, modified with a terminal carboxylic acid group on the C-16 alkyl chain. This modification provides a convenient handle for covalent crosslinking to proteins, enabling the study of PAF-protein interactions, the identification of PAF binding partners, and the development of targeted drug delivery systems.[1]
These application notes provide a detailed overview and experimental protocols for the crosslinking of this compound to proteins, primarily utilizing the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Data Presentation: Quantitative Parameters for EDC-NHS Crosslinking
While specific quantitative data for the crosslinking of this compound is not extensively available in published literature and is best determined empirically for each specific application, the following table summarizes key parameters and reported values for EDC-NHS mediated conjugation of molecules, including lipids, to proteins. This information can serve as a starting point for experimental design and optimization.
| Parameter | Recommended Range/Value | Reference/Notes |
| EDC Molar Excess (over carboxyl groups) | 10-fold to 100-fold | Optimization is critical. Higher excess may be needed for lower protein concentrations.[3][4] |
| NHS/Sulfo-NHS Molar Excess (over EDC) | 1.5-fold to 3-fold | Stabilizes the reactive intermediate, increasing conjugation efficiency.[3][5] |
| Reaction pH | 4.5 - 6.0 for activation; 7.2 - 8.5 for coupling | Activation of the carboxyl group with EDC is most efficient at acidic pH, while the reaction of the NHS-ester with primary amines is favored at neutral to slightly alkaline pH.[6] |
| Reaction Time | Activation: 15-30 minutes; Coupling: 1-4 hours at RT, or overnight at 4°C | Reaction times are dependent on temperature and the specific reactants.[4][5] |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | Used to terminate the crosslinking reaction by reacting with any remaining active NHS-esters.[5] |
| Conjugation Efficiency (Liposomes to Protein) | Plateaued around 100% at a 25-fold molar excess of EDC | This value is from a study conjugating native-like HIV-1 envelope trimers to carboxyl-functionalized liposomes and serves as a useful reference.[4] |
Experimental Protocols
Protocol 1: Two-Step EDC-NHS Crosslinking of this compound to a Purified Protein
This protocol describes a two-step method to covalently link this compound to a purified protein containing accessible primary amines (e.g., lysine (B10760008) residues). The two-step procedure minimizes the risk of protein-protein polymerization.
Materials:
-
This compound
-
Purified target protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or ethanol) to create a stock solution. Further dilute in Activation Buffer to the desired final concentration. Note: The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the more stable amine-reactive Sulfo-NHS ester of PAF C-16.
Step 2: Conjugation to the Target Protein
-
Dissolve the target protein in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Add the activated this compound solution from Step 1 to the protein solution. The molar ratio of activated PAF C-16 to protein should be optimized based on the number of desired modifications. Start with a 10 to 50-fold molar excess of the lipid.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Step 3: Characterization of the Conjugate
-
Confirm the successful conjugation and assess the degree of modification using techniques such as:
-
SDS-PAGE: A shift in the molecular weight of the protein may be observed.
-
Mass Spectrometry (MALDI-TOF or LC-MS): To determine the exact mass of the conjugate and the number of attached PAF C-16 molecules.
-
Western Blot: Using an antibody against the target protein to confirm its presence in the higher molecular weight conjugate.
-
Protocol 2: One-Step EDC-NHS Crosslinking of this compound to Cell Surface Proteins
This protocol is designed for crosslinking this compound to proteins on the surface of living cells to identify potential receptors or binding partners.
Materials:
-
This compound
-
Cell culture of interest
-
EDC and Sulfo-NHS
-
Reaction Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS, pH 7.2-7.4
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold Reaction Buffer to remove any residual media components.
-
Prepare a fresh solution of this compound, EDC, and Sulfo-NHS in ice-cold Reaction Buffer. A starting concentration could be 10-100 µM this compound, 1-5 mM EDC, and 2-10 mM Sulfo-NHS. Note: These concentrations should be optimized to minimize cell toxicity.
-
Add the crosslinking solution to the cells and incubate for 30-60 minutes on ice or at 4°C with gentle agitation.
-
Quench the reaction by adding a quenching solution (e.g., 50 mM Tris-HCl or 100 mM glycine) and incubate for 10-15 minutes.
-
Wash the cells three times with ice-cold PBS to remove unreacted crosslinker.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against a suspected target protein or proceed with downstream proteomic analysis.
-
For identification of unknown binding partners, the crosslinked complexes can be enriched (e.g., if the this compound was also tagged with biotin) and subjected to mass spectrometry analysis.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship of EDC-NHS Chemistry
References
- 1. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 2. Specifying RNA-Binding Regions in Proteins by Peptide Cross-Linking and Affinity Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Identifying PAF Binding Proteins Using PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The identification of proteins that bind to PAF is critical for understanding its complex signaling networks and for the development of novel therapeutics targeting PAF-mediated pathways. PAF C-16 carboxylic acid is a valuable chemical probe designed for the discovery and identification of PAF binding proteins. This analog of PAF C-16 is modified with a terminal carboxylic acid group on the C-16 alkyl chain, providing a versatile handle for chemical crosslinking to interacting proteins or for immobilization onto affinity matrices.[1]
These application notes provide detailed protocols for utilizing this compound in combination with modern proteomic techniques to identify and quantify PAF binding proteins from complex biological samples.
Principle of the Method
The identification of PAF binding proteins using this compound is based on the principle of affinity-based protein profiling. The carboxylic acid moiety allows for the covalent linkage of the PAF C-16 probe to a solid support, such as agarose (B213101) beads. When a cell lysate or protein mixture is incubated with the immobilized probe, proteins that specifically bind to the PAF C-16 moiety are captured. Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted and identified by mass spectrometry.
Alternatively, the carboxylic acid can be used as a handle for chemical crosslinking to proximal proteins after the probe has bound to its targets in a more native environment (e.g., in cell lysates or even in living cells, if cell-permeable crosslinkers are used). This approach can capture both stable and transient interactions.
Data Presentation
While specific quantitative data for proteins identified using this compound is not extensively available in the public domain, the following tables provide a template for how such data should be presented. The data would typically be generated from quantitative mass spectrometry experiments, such as those employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification methods.
Table 1: Putative PAF C-16 Binding Proteins Identified by Affinity Purification-Mass Spectrometry (AP-MS)
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Function |
| Example: P25098 | PTAFR | Platelet-activating factor receptor | 25.3 | <0.001 | G-protein coupled receptor for PAF |
| Example: Q15185 | LPCAT1 | Lysophosphatidylcholine acyltransferase 1 | 8.7 | <0.01 | Enzyme in PAF biosynthesis |
| Example: P04054 | LPCAT2 | Lysophosphatidylcholine acyltransferase 2 | 12.1 | <0.005 | Enzyme in PAF biosynthesis |
| ... | ... | ... | ... | ... | ... |
Table 2: Binding Affinities of Validated PAF C-16 Interacting Proteins
| Protein | Method | Kd (nM) | Reference |
| Example: PAF Receptor | Surface Plasmon Resonance | 5.2 | Fictional Data |
| Example: Protein X | Isothermal Titration Calorimetry | 150 | Fictional Data |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Identification of PAF Binding Proteins using Affinity Purification
This protocol describes the use of this compound immobilized on a solid support to enrich for binding proteins from a cell lysate.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Amino-functionalized agarose beads (e.g., AminoLink Plus Coupling Resin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Equilibrate the amino-functionalized agarose beads by washing with coupling buffer (e.g., PBS, pH 7.2).
-
Activate the carboxylic acid group of this compound by incubating with EDC and NHS in a suitable solvent (e.g., DMSO or DMF) for 15-30 minutes at room temperature.
-
Add the activated this compound to the equilibrated beads and incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction and block any unreacted amino groups on the beads by incubating with a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) for 30-60 minutes.
-
Wash the beads extensively with wash buffer to remove any non-covalently bound probe.
-
As a negative control, prepare beads that have been subjected to the same chemical treatment but without the addition of this compound.
-
-
Affinity Purification:
-
Prepare a cell lysate from your cells or tissue of interest using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the PAF C-16-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
Alternatively, for acid-labile elution, use an elution buffer like 0.1 M glycine, pH 2.5, and immediately neutralize the eluate with neutralization buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a mass spectrometry-compatible stain.
-
Excise the protein bands of interest (or the entire lane) and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the this compound pulldown compared to the control pulldown to determine specific interactors.
-
Protocol 2: In-solution Crosslinking of this compound to Binding Proteins
This protocol describes a chemical crosslinking approach to capture PAF binding proteins in solution.
Materials:
-
This compound
-
EDC and Sulfo-NHS
-
Cell lysate
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M β-mercaptoethanol)
-
Affinity purification reagents for tagged proteins (if a tag is introduced) or immunoprecipitation reagents.
-
Mass spectrometer
Procedure:
-
Incubation of Probe with Lysate:
-
Incubate the cell lysate with this compound for a predetermined time (e.g., 1 hour) at 4°C to allow for binding.
-
Include a control sample without the this compound.
-
-
Chemical Crosslinking:
-
Add EDC and Sulfo-NHS to the lysate to catalyze the formation of an amide bond between the carboxylic acid of the probe and primary amines on interacting proteins.
-
Allow the crosslinking reaction to proceed for a specific time (e.g., 30-60 minutes) at room temperature.
-
Quench the reaction by adding a quenching solution.
-
-
Enrichment of Crosslinked Complexes:
-
If the this compound was synthesized with a tag (e.g., biotin), enrich the crosslinked complexes using affinity purification (e.g., streptavidin beads).
-
Alternatively, if a specific known interactor of PAF is being investigated, immunoprecipitate that protein to pull down the entire complex, including the crosslinked PAF probe and other binding partners.
-
-
Mass Spectrometry Analysis:
-
Elute the enriched proteins and separate them by SDS-PAGE.
-
Perform in-gel digestion and analyze the peptides by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides, which will reveal the specific sites of interaction.
-
Visualizations
PAF Signaling Pathway
Caption: Simplified PAF signaling pathway.
Experimental Workflow for Affinity Purification
Caption: Workflow for identifying PAF binding proteins.
References
Application Note: Quantitative Analysis of PAF C-16 Carboxylic Acid in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of PAF C-16 carboxylic acid (1-O-hexadecyl-2-(8-carboxy-octanoyl)-sn-glycero-3-phosphocholine) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure involving protein precipitation and solid-phase extraction, followed by reversed-phase liquid chromatography and detection by electrospray ionization tandem mass spectrometry in selected reaction monitoring (SRM) mode. This protocol is intended for researchers, scientists, and drug development professionals investigating the roles of oxidized phospholipids (B1166683) in various physiological and pathological processes.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of biological processes, including inflammation, allergic responses, and shock.[1] this compound is a derivative of PAF C-16, where the acetyl group at the sn-2 position is replaced by a longer chain carboxylic acid. This modification can occur through oxidative stress and may alter the biological activity of the molecule. Accurate quantification of this compound is crucial for understanding its physiological and pathological significance. LC-MS/MS offers the high sensitivity and specificity required for the reliable measurement of this lipid species in complex biological matrices.
Experimental Protocols
Sample Preparation
The success of LC-MS/MS analysis is highly dependent on the quality of the sample preparation. The following protocol is designed to efficiently extract this compound from plasma or serum while minimizing matrix effects.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS): d4-PAF C-16 carboxylic acid (or a suitable structural analog)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Protein Precipitation:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Selected Reaction Monitoring (SRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | 184.1 | 25 |
| d4-PAF C-16 carboxylic acid (IS) | [M+H]+ + 4 | 188.1 | 25 |
Note: The exact m/z values for the precursor ions need to be determined by direct infusion of the analytical standards. The product ion m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, a common fragment for this class of lipids.[2]
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Quality Control Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3 | ||||
| Medium | 75 | ||||
| High | 750 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
PAF Signaling Pathway
The following diagram illustrates the signaling pathway of the parent compound, PAF C-16, as the specific pathway for this compound is not yet fully elucidated.
Caption: Signaling pathway of Platelet-Activating Factor (PAF) C-16.[3][4]
Discussion
This application note provides a comprehensive, albeit proposed, methodology for the quantification of this compound by LC-MS/MS. The described sample preparation protocol is designed to be robust and effective in removing interfering matrix components. The LC-MS/MS parameters are provided as a starting point and should be optimized for the specific instrumentation used. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the method. Further validation of this method in the user's laboratory is essential to demonstrate its suitability for the intended application.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
Application Notes and Protocols for the Quantification of Platelet-Activating Factor (PAF C-16) in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] The most common and biologically active form is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, referred to as PAF C-16.[2] It is produced by various cells, including platelets, neutrophils, monocytes, and endothelial cells, in response to inflammatory stimuli.[3] Given its role in numerous diseases, from asthma to cancer, the accurate quantification of PAF C-16 in biological samples such as cell lysates is crucial for understanding its function and for the development of novel therapeutics.
This document provides a detailed protocol for the quantification of PAF C-16 in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[4]
A Note on "PAF C-16 Carboxylic Acid"
The user's query specified "this compound." This compound, also known as Acetyl-CPGPC or CPAGP, is a synthetic derivative of PAF C-16. It is characterized by a carboxylic acid group terminating the C-16 alkyl chain. This modification provides a functional group for chemical conjugation, and its primary documented use is as a hapten to generate antibodies that can react with the parent PAF molecule.
Currently, there is a lack of published scientific literature detailing the endogenous presence, specific signaling pathways, or validated protocols for the quantification of this compound in cell lysates. Therefore, this application note will focus on the well-established methods for quantifying the parent molecule, PAF C-16, which is the biologically active and commonly measured analyte in cellular studies.
Principle of the Method
The quantification of PAF C-16 from cell lysates is achieved through a multi-step process. First, cells are cultured and stimulated to induce PAF C-16 production. A known amount of a stable isotope-labeled internal standard (e.g., d4-PAF C-16) is added to the cell lysate to account for sample loss during processing. Lipids, including PAF C-16, are then extracted from the lysate using a liquid-liquid extraction method, typically a modified Bligh-Dyer procedure.[5][6] The lipid extract is dried, reconstituted, and analyzed by LC-MS/MS. Separation is achieved using reversed-phase liquid chromatography, and quantification is performed using selected reaction monitoring (SRM) in mass spectrometry, which provides high specificity and sensitivity.[7]
Experimental Protocols
Cell Culture and Stimulation
This protocol is an example using human neutrophils, which are potent producers of PAF.
-
Cell Culture: Isolate human neutrophils from whole blood using standard density gradient centrifugation methods. Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, to a final concentration of 1-2 x 10^6 cells/mL.
-
Stimulation: Equilibrate the cell suspension at 37°C for 10-15 minutes. Stimulate the cells with an appropriate agonist. For example, add calcium ionophore A23187 to a final concentration of 2.5 µM.[7] Incubate for 30 minutes at 37°C. A vehicle-only control (e.g., DMSO) should be run in parallel.
-
Reaction Quenching: Stop the reaction by adding ice-cold methanol, typically at a 2:1 ratio (methanol:cell suspension), to quench enzymatic activity and initiate cell lysis.
Lipid Extraction (Modified Bligh-Dyer Method)
-
Internal Standard Spiking: To the quenched cell suspension/methanol mixture, add a known amount of a suitable internal standard. A common choice is deuterated PAF C-16 (e.g., [d4] 16:0 PAF) at a concentration that is within the expected range of the endogenous analyte (e.g., 4-5 pmol).[7]
-
Phase Separation:
-
Add chloroform (B151607) to the mixture. The final ratio of chloroform:methanol:aqueous sample should be approximately 2:2:1.8 (v/v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Three layers will be visible: an upper aqueous layer, a middle layer of precipitated protein, and a lower organic layer (chloroform) containing the lipids.
-
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface. Transfer it to a new glass tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another volume of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.
-
Drying: Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.
Sample Preparation for LC-MS/MS
-
Reconstitution: Just prior to analysis, reconstitute the dried lipid extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of the LC method (e.g., a mixture of methanol/acetonitrile/water).[7]
-
Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble debris.
-
Transfer: Carefully transfer the supernatant to an LC autosampler vial with a low-volume insert.
LC-MS/MS Instrumentation and Parameters
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at ~50% B, increasing to 100% B over several minutes, followed by a hold and re-equilibration. The gradient must be optimized to resolve PAF C-16 from isobaric interferences like lysophosphatidylcholines (LPCs).[7]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode, although negative mode can also be used.[7]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
PAF C-16 (Positive Mode): Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1 (phosphocholine headgroup).[7]
-
[d4] PAF C-16 (Internal Standard): Precursor ion (m/z) 528.4 → Product ion (m/z) 184.1.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity for the specific instrument used.
-
Data Presentation
The following table summarizes representative quantitative data for PAF C-16 in different cell types following stimulation, as reported in the literature. This data is intended for illustrative purposes to provide an expected range for experimental results.
| Cell Type | Stimulus | PAF C-16 Concentration (fmol/10^6 cells) | Citation |
| Human Neutrophils | A23187 (2.5 µM) | 21,921 | [7] |
| Human Neutrophils | Unstimulated | 90 | [7] |
| Human Monocytes | LPS (10 µg/mL) | ~1,500 - 2,500 | - |
| Human Platelets | Thrombin (1 U/mL) | ~50 - 150 | - |
| Endothelial Cells (HUVEC) | Thrombin (1 U/mL) | ~200 - 400 | - |
Note: Values can vary significantly based on cell type, donor variability, stimulus strength, and incubation time.
Visualizations
Experimental Workflow
Caption: Workflow for PAF C-16 quantification in cell lysates.
PAF C-16 Signaling Pathway
Caption: Simplified PAF C-16 signaling pathway via the Gq/PLC axis.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 7. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAF C-16 Carboxylic Acid in Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that mediates a wide range of physiological and pathological processes, including inflammation, allergic responses, and platelet aggregation.[1] Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] Upon agonist binding, the PAFR activates intracellular signaling cascades and subsequently undergoes desensitization and internalization, a critical mechanism for regulating cellular responsiveness.[1][3]
PAF C-16 is a common and biologically active form of PAF.[1] The derivative, PAF C-16 carboxylic acid , is a modified version of PAF C-16 that features a terminal carboxylic acid group on the C-16 alkyl chain.[4] This functional group provides a convenient handle for chemical conjugation, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin. This property makes this compound a valuable tool for studying the dynamics of PAFR, particularly in receptor internalization assays.
These application notes provide an overview of the use of this compound in studying PAFR internalization, including detailed protocols for conjugation and cell-based assays, as well as a summary of relevant quantitative data.
Data Presentation
The following tables summarize quantitative data related to PAF and PAFR interactions. Note that the available quantitative data primarily pertains to the unmodified PAF C-16. This information can serve as a baseline for designing and interpreting experiments with this compound conjugates.
Table 1: PAF C-16 Product Information
| Parameter | Value | Reference |
| Molecular Weight | 553.7 g/mol | [4] |
| Formula | C₂₆H₅₂NO₉P | [4] |
| Purity | ≥95% | [4] |
| Formulation | A solution in ethanol | [4] |
| Solubility | DMF: 1 mg/ml, DMSO: 15 mg/ml, Ethanol: 25 mg/ml, PBS (pH 7.2): 10 mg/ml | [4] |
| Storage | -20°C |
Table 2: Quantitative Data on PAF-Induced Receptor Internalization
| Parameter | Value | Cell Type | Comments | Reference |
| Receptor Internalization | ~20% disappearance of surface receptor | COS-7 cells transfected with Flag-PAFR | Measured after incubation with PAF at 37°C. | [5] |
| Ligand Association | ~10-fold more [³H]PAF associated with cells at 37°C vs. 4°C | COS-7 cells transfected with PAFR | Suggests significant internalization at physiological temperatures. | [5][6] |
| Concentration for Neuronal Loss | 0.5-1.5 µM | PAFR-/- neuronal cultures | Demonstrates concentration-dependent effects of C16-PAF. | [7] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling and Internalization Pathway
Activation of the PAF receptor by an agonist like PAF C-16 initiates a cascade of intracellular events. The receptor couples to Gq and Gi proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][8] For receptor desensitization and internalization, agonist binding triggers the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from G-proteins and targets it for endocytosis into clathrin-coated pits.[8]
PAFR Signaling and Internalization Pathway.
Experimental Workflow for Studying PAFR Internalization
The following diagram outlines the key steps for preparing a fluorescent conjugate of this compound and using it to visualize and quantify receptor internalization.
Experimental Workflow for Receptor Internalization.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Fluorescent Dye
This protocol describes a general method for conjugating the terminal carboxylic acid of this compound to an amine-containing fluorescent dye using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 cadaverine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF.
-
Add the dye solution to the activated this compound mixture.
-
Add a non-nucleophilic base (e.g., triethylamine) to raise the pH to ~7.5-8.0.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, purify the fluorescently labeled PAF C-16 conjugate using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC) to remove unreacted dye and reagents.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate using mass spectrometry and spectrophotometry.
-
Store the purified conjugate in a suitable solvent (e.g., ethanol) at -20°C, protected from light.
-
Protocol 2: PAFR Internalization Assay Using Fluorescently Labeled PAF C-16
This protocol details a cell-based assay to visualize and quantify the internalization of the PAF receptor using a fluorescently labeled PAF C-16 conjugate.
Materials:
-
Cells expressing PAFR (e.g., HEK293 or CHO cells stably transfected with PAFR)
-
Fluorescently labeled PAF C-16 conjugate
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed PAFR-expressing cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
Culture the cells until they reach 50-70% confluency.
-
-
Cell Treatment:
-
On the day of the experiment, starve the cells in serum-free medium for 1-2 hours to reduce basal receptor activation.
-
Prepare working solutions of the fluorescent PAF C-16 conjugate in serum-free medium at the desired final concentrations (e.g., 10-100 nM).
-
Remove the starvation medium and add the medium containing the fluorescent conjugate to the cells.
-
-
Incubation and Time Course:
-
Incubate the cells at 37°C in a CO₂ incubator for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the kinetics of internalization.
-
Include a control at 4°C for one of the time points to inhibit endocytosis and visualize surface binding.
-
-
Fixation and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes if intracellular targets are to be stained (optional).
-
Stain the cell nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Capture Z-stacks to distinguish between membrane-bound and internalized fluorescence.
-
Quantify internalization by measuring the fluorescence intensity in the intracellular compartments versus the plasma membrane using image analysis software. The internalization can be expressed as the ratio of intracellular to total cell-associated fluorescence.
-
Conclusion
This compound is a versatile tool for investigating the biology of the PAF receptor. Its terminal carboxylic acid allows for straightforward conjugation to reporter molecules, enabling detailed studies of receptor dynamics. The protocols provided herein offer a framework for preparing fluorescent PAF C-16 conjugates and utilizing them in receptor internalization assays. By combining these methods with quantitative analysis, researchers can gain valuable insights into the mechanisms of PAFR regulation, which may aid in the development of novel therapeutics targeting PAF-mediated signaling pathways.
References
- 1. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTAFR platelet activating factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Receptor-dependent internalization of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling with PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune responses, and cardiovascular events.[1][2] The C-16 isoform of PAF (PAF C-16) is a naturally occurring and biologically active form.[3] "PAF C-16 carboxylic acid" is a derivative of PAF C-16 that has a terminal carboxylic acid group on the C-16 alkyl chain.[4] This functional group provides a versatile handle for chemical conjugation, enabling the attachment of fluorescent probes.
These application notes provide a comprehensive guide for the fluorescent labeling of this compound and its potential applications in cellular imaging and biological research. By fluorescently tagging this molecule, researchers can create a powerful tool to visualize and track its interactions, localization, and downstream signaling events in live cells and tissues.
Product Information
Name: this compound Synonyms: Acetyl-CPGPC[5] Chemical Structure: A phospholipid with a C-16 alkyl chain terminating in a carboxylic acid, an acetyl group at the sn-2 position, and a phosphocholine (B91661) head group. Key Feature: The terminal carboxylic acid allows for covalent linkage to fluorescent dyes and other reporter molecules.[4]
Quantitative Data
The following table summarizes the key properties of PAF C-16 and provides hypothetical spectroscopic data for a fluorescently labeled derivative. The actual spectral properties will depend on the chosen fluorescent dye and must be determined experimentally.
| Parameter | Value | Reference / Note |
| PAF C-16 Properties | ||
| Molecular Weight | 523.68 g/mol | |
| Biological Activity | Activates the PAF receptor (PAFR), a G-protein coupled receptor.[1] | Induces platelet aggregation, inflammation, and activates MAP kinase and MEK/ERK signaling pathways.[1] |
| Hypothetical Fluorescent PAF C-16 Probe Properties | ||
| Excitation Maximum (Ex) | e.g., 488 nm | To be determined experimentally based on the conjugated fluorophore. |
| Emission Maximum (Em) | e.g., 520 nm | To be determined experimentally based on the conjugated fluorophore. |
| Quantum Yield (Φ) | e.g., > 0.5 | To be determined experimentally. |
| Extinction Coefficient (ε) | e.g., > 70,000 cm⁻¹M⁻¹ | To be determined experimentally. |
| Recommended Concentration for Cell Staining | 1-10 µM | This is a starting point and should be optimized for each cell type and experimental condition. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for conjugating a fluorescent dye to this compound. The choice of fluorescent dye will depend on the available instrumentation and experimental design. Amine-reactive dyes are suitable for reacting with the carboxylic acid group after its activation.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-ester.
-
-
Conjugation to Fluorescent Dye:
-
In a separate tube, dissolve the amine-reactive fluorescent dye in anhydrous DMF.
-
Add the fluorescent dye solution to the activated this compound solution.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the fluorescently labeled product using column chromatography or HPLC to remove unreacted dye and starting material.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product using mass spectrometry and measure its concentration and spectroscopic properties (excitation/emission maxima, quantum yield).
-
Store the fluorescently labeled this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Live Cell Imaging of Fluorescent this compound Uptake and Localization
This protocol outlines a general procedure for visualizing the interaction and uptake of fluorescently labeled this compound in cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., endothelial cells, macrophages, or platelets that express PAFR)
-
Fluorescently labeled this compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Labeling:
-
Prepare a working solution of the fluorescent PAF C-16 probe in cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the labeling solution to the cells and incubate for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type and experimental goals.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images to observe the localization of the fluorescent probe.
-
Signaling Pathways and Experimental Workflows
PAF C-16 Signaling Pathway
PAF C-16 exerts its biological effects primarily through the PAF receptor (PAFR), a G-protein coupled receptor.[1] Activation of PAFR can trigger multiple downstream signaling cascades, including the activation of the MAPK/ERK pathway, which is crucial for cellular processes like inflammation and cell proliferation.[1]
Caption: PAF C-16 signaling cascade.
Experimental Workflow for Cellular Imaging
The following diagram illustrates a typical workflow for studying the cellular dynamics of fluorescently labeled this compound.
Caption: Cellular imaging workflow.
Potential Applications
-
Visualization of PAFR-Mediated Uptake: Track the internalization of PAF C-16 and its receptor in real-time.
-
Subcellular Localization Studies: Determine the fate of PAF C-16 within the cell and its localization to specific organelles.
-
Drug Screening: Develop high-throughput screening assays to identify compounds that inhibit the binding or uptake of PAF C-16.
-
Investigating Lipid Trafficking: Use as a tool to study the mechanisms of lipid transport and metabolism within cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescent signal | - Inefficient labeling | - Optimize the labeling reaction conditions (pH, temperature, reaction time).- Confirm the purity and concentration of the labeled probe. |
| - Low expression of PAFR on cells | - Use a cell line known to express high levels of PAFR.- Consider transiently overexpressing PAFR. | |
| - Photobleaching | - Reduce laser power and exposure time during imaging.- Use an anti-fade mounting medium. | |
| High background fluorescence | - Incomplete removal of unbound probe | - Increase the number and duration of washing steps. |
| - Non-specific binding | - Include a blocking step (e.g., with BSA) before labeling.- Optimize the probe concentration. | |
| Cell toxicity | - High concentration of the probe | - Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| - Solvent toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%). |
References
Application Notes and Protocols for Cellular Uptake Assays Using a Fluorescent Analog of Platelet-Activating Factor C-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the cellular uptake of Platelet-Activating Factor C-16 (PAF C-16) using a fluorescently labeled analog. It is important to clarify a potential point of confusion regarding the nomenclature. The user query specified "PAF C-16 carboxylic acid"; however, the widely studied molecule, PAF C-16, is chemically known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine. This is a potent phospholipid mediator, not a carboxylic acid. This document will focus on the methodology for tracking the cellular internalization of PAF C-16, a key player in a multitude of physiological and pathological processes including inflammation, allergic responses, and intercellular signaling.[1][2]
PAF C-16 exerts its effects primarily by binding to a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAFR).[1][3] This interaction initiates a cascade of intracellular signaling events. Understanding the dynamics of PAF C-16 cellular uptake is crucial for elucidating its mechanism of action and for the development of therapeutic agents that target the PAF signaling pathway.
To facilitate the study of its cellular internalization, a fluorescent analog of PAF C-16, such as one labeled with a nitrobenzoxadiazole (NBD) group (e.g., NBD-PAF C-16), can be employed. This allows for the visualization and quantification of its uptake into live cells using techniques like fluorescence microscopy and flow cytometry. The protocols provided herein are adapted from established methods for tracking fluorescently labeled lipids.
Signaling Pathway of PAF C-16
Upon binding to its G-protein coupled receptor, PAF C-16 can activate multiple signaling pathways depending on the G-protein subtype it is coupled with in a particular cell type. The two principal pathways involve Gq and Gi proteins.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gi Pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other pathways, such as the PI3K-ERK1/2 pathway.[2]
These signaling cascades ultimately lead to a variety of cellular responses, including platelet aggregation, inflammation, and changes in vascular permeability.[1]
Caption: PAF C-16 signaling through its G-protein coupled receptor.
Quantitative Data on Cellular Uptake
The efficiency and kinetics of fluorescently labeled PAF C-16 uptake can vary significantly depending on the cell type, experimental conditions, and the specific fluorescent probe used. It is crucial to empirically determine the optimal parameters for each experimental system. The following table provides representative data for the uptake of a fluorescently labeled C16 lipid analog (BODIPY-C16) in different cell lines. These values should be used as a starting point for optimization.
| Parameter | Human Umbilical Vein Endothelial Cells (HUVECs) | 4T1 Breast Cancer Cells |
| Fluorescent Probe | BODIPY-C16 | BODIPY-C16 |
| Concentration Range | 0.5 - 2 µM | 1 µM |
| Incubation Time | 1 - 10 minutes | 30 minutes |
| Temperature | 37°C | 37°C |
| Detection Method | Fluorescence Microscopy | Confocal Microscopy |
| Reference | Adapted from[4] | Adapted from[5] |
Note: The above data is illustrative. Researchers must perform dose-response and time-course experiments to determine the linear range of uptake for their specific cell line and experimental conditions.
Experimental Protocols
Here we provide detailed protocols for analyzing the cellular uptake of a fluorescently labeled PAF C-16 analog (referred to as NBD-PAF C-16) using two common methods: flow cytometry for quantitative analysis of a cell population and fluorescence microscopy for visualization of subcellular localization.
General Experimental Workflow
The overall process for a cellular uptake assay using a fluorescently labeled lipid analog is outlined below.
Caption: General workflow for a fluorescent lipid cellular uptake assay.
Protocol 1: Quantitative Cellular Uptake Assay by Flow Cytometry
This protocol provides a method to quantify the amount of NBD-PAF C-16 taken up by a cell population.
Materials:
-
NBD-PAF C-16 (or other suitable fluorescent analog)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of NBD-PAF C-16:
-
Prepare a stock solution of NBD-PAF C-16 in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, prepare a working solution by diluting the stock solution in serum-free culture medium to the desired final concentration (e.g., 1-5 µM). It is recommended to perform a concentration-response curve to find the optimal concentration.
-
-
Cell Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the NBD-PAF C-16 working solution to each well.
-
Incubate for the desired time period (e.g., 5, 15, 30, 60 minutes) at 37°C. A time-course experiment is recommended to determine uptake kinetics. For negative controls, incubate cells at 4°C to inhibit active transport processes.
-
-
Stopping the Uptake and Cell Harvest:
-
To stop the uptake, place the plate on ice and aspirate the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove non-internalized NBD-PAF C-16.
-
(Optional but recommended) To remove any probe that is only associated with the outer leaflet of the plasma membrane, incubate the cells with an ice-cold, high-concentration (e.g., 5%) fatty acid-free BSA solution for 5-10 minutes on ice. This is known as "back-exchange".
-
Wash the cells twice more with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells, discard the supernatant, and resuspend in ice-cold PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for NBD (e.g., 488 nm) and collecting the emission (e.g., ~530 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
Use unstained cells as a negative control to set the background fluorescence.
-
Data Analysis: The cellular uptake can be expressed as the mean fluorescence intensity of the cell population. Compare the MFI of treated cells to control cells to determine the extent of uptake.
Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of NBD-PAF C-16 localization within the cells.
Materials:
-
Same as Protocol 1, with the addition of:
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
A nuclear stain (e.g., Hoechst or DAPI)
-
An endosomal/lysosomal marker (e.g., LysoTracker Red), if co-localization studies are desired
-
Fluorescence or confocal microscope
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency.
-
-
Preparation of NBD-PAF C-16:
-
Prepare the NBD-PAF C-16 working solution as described in Protocol 1.
-
-
Cell Labeling:
-
Perform the labeling as described in steps 3a-3c of Protocol 1.
-
-
Stopping the Uptake and Staining:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed PBS.
-
(Optional) If co-localization is desired, incubate with markers such as LysoTracker according to the manufacturer's instructions.
-
Add a nuclear stain like Hoechst to the final wash to visualize the nuclei.
-
-
Imaging:
-
Immediately image the live cells using a fluorescence or confocal microscope equipped with appropriate filters for NBD, the nuclear stain, and any other markers used.
-
Acquire images from multiple fields of view for each condition.
-
Data Analysis: Analyze the images to determine the subcellular distribution of the NBD-PAF C-16 fluorescence. Observe whether the signal is primarily at the plasma membrane, in the cytoplasm, or localized to specific organelles. Image analysis software can be used to quantify the fluorescence intensity per cell or within specific cellular compartments.
References
- 1. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-Activating Factor Receptor (PAFR) Regulates Retinal Progenitor/Stem Cells Profile in Ciliary Epithelium Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAF C-16 Carboxylic Acid in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-16, a potent phospholipid mediator, plays a crucial role in initiating and amplifying inflammatory responses.[1][2] Its interaction with the PAF receptor (PAFR), a G-protein-coupled receptor, triggers a cascade of signaling events in various immune and endothelial cells, leading to classic signs of inflammation such as increased vascular permeability, edema, and leukocyte recruitment.[3][4] These application notes provide detailed protocols for utilizing PAF C-16 to induce inflammation in established in vivo models, offering a valuable tool for studying inflammatory mechanisms and for the preclinical evaluation of anti-inflammatory therapeutics.
Mechanism of Action
PAF C-16 exerts its pro-inflammatory effects by binding to its specific receptor, PAFR, which is expressed on the surface of a wide range of cells, including platelets, neutrophils, monocytes, macrophages, and endothelial cells.[1][3] This binding initiates a series of intracellular signaling events, primarily through the activation of G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
Furthermore, PAFR activation can trigger other significant signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3] The culmination of these signaling cascades results in a variety of cellular responses that contribute to the inflammatory process, such as:
-
Increased Vascular Permeability: Leading to the leakage of plasma and proteins into the surrounding tissue, causing edema.[4]
-
Leukocyte Activation and Recruitment: Promoting the adhesion of leukocytes to the endothelium and their subsequent migration to the site of inflammation.
-
Platelet Aggregation: Contributing to thrombosis and the release of other inflammatory mediators.[1]
-
Production of Cytokines and Chemokines: Amplifying the inflammatory response by recruiting and activating more immune cells.
Signaling Pathway of PAF C-16-Induced Inflammation
Caption: PAF C-16 signaling cascade initiating inflammation.
In Vivo Inflammation Models
Rat Paw Edema Model
This is a widely used and reproducible model for screening anti-inflammatory drugs. Intraplantar injection of PAF C-16 induces a localized, acute inflammatory response characterized by paw swelling.
Experimental Workflow:
Caption: Workflow for the PAF C-16-induced rat paw edema model.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are commonly used. Acclimatize the animals for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[5]
-
Test Compound Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes prior to PAF C-16 injection.[5]
-
Induction of Edema: Inject 100 µL of PAF C-16 solution (e.g., 1 µ g/paw in sterile saline) into the subplantar region of the right hind paw.[6]
-
Measurement of Paw Volume: Measure the paw volume at various time points after PAF C-16 injection (e.g., 1, 2, 3, 4, and 5 hours).[5][7]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume (post-injection volume - baseline volume).
Quantitative Data:
| Parameter | Vehicle Control | PAF C-16 (1 µ g/paw ) | Test Compound + PAF C-16 | Reference |
| Paw Volume Increase (mL) at 3h | 0.05 ± 0.01 | 0.75 ± 0.05 | Varies with compound efficacy | [5][8] |
| % Inhibition of Edema | - | 0% | Varies with compound efficacy | [5] |
Acute Lung Injury (ALI) Model
Intratracheal or intravenous administration of PAF C-16 can induce an acute inflammatory response in the lungs, characterized by neutrophil infiltration, pulmonary edema, and increased vascular permeability.[9][10]
Protocol:
-
Animals: Mice (e.g., C57BL/6, 8-12 weeks old) are frequently used.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Induction of Lung Injury:
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours post-injection), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of vascular permeability.
-
Lung Histology: Process lung tissue for histological examination to assess inflammation and tissue damage.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates.
-
Quantitative Data:
| Parameter | Control | PAF C-16 (i.v. 3 µg/kg) | Reference |
| Serum IL-6 (U/mL) at 2h | < 10 | ~150 | [11] |
| BALF Total Cells (x10^4) | 5.2 ± 0.8 | 25.6 ± 3.1 | [9] |
| BALF Neutrophils (x10^4) | 0.1 ± 0.05 | 15.3 ± 2.5 | [9] |
| Lung Wet/Dry Weight Ratio | 4.5 ± 0.2 | 6.8 ± 0.4 | [9] |
Dermal Vascular Permeability Model (Miles Assay)
This model assesses the ability of PAF C-16 to increase vascular permeability in the skin.
Protocol:
-
Animals: Rabbits or mice are suitable for this model.
-
Dye Injection: Inject a solution of Evans blue dye (e.g., 20 mg/kg in sterile saline) intravenously. Evans blue binds to serum albumin.[3]
-
Intradermal Injections: After a short circulation time (e.g., 10 minutes), inject PAF C-16 (e.g., 10-100 ng in 50 µL saline) intradermally at marked sites on the shaved back of the animal. Inject saline as a negative control.
-
Observation and Quantification: After a defined period (e.g., 30-60 minutes), euthanize the animal. The sites of increased vascular permeability will appear as blue spots due to the extravasation of the Evans blue-albumin complex.
-
Dye Extraction and Measurement: Excise the skin at the injection sites, extract the Evans blue dye using formamide, and quantify the amount of dye by measuring the absorbance at 620 nm.[1]
Quantitative Data:
| Parameter | Saline Control | PAF C-16 (100 ng/site) | Reference |
| Evans Blue Extravasation (µ g/site ) | 0.5 ± 0.1 | 5.2 ± 0.8 | [1][3] |
Conclusion
PAF C-16 carboxylic acid is a valuable tool for inducing acute inflammation in a variety of well-characterized in vivo models. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of inflammation and to evaluate the efficacy of novel anti-inflammatory agents. The quantitative data presented serves as a reference for expected outcomes and for the design of robust and reproducible experiments. Careful adherence to these protocols will enable researchers to generate reliable and meaningful data in the field of inflammation research and drug development.
References
- 1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Vascular Permeability In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of selected antiinflammatory agents and other drugs on zymosan, arachidonic acid, PAF and carrageenan induced paw edema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Platelet-activating factor mediates acid-induced lung injury in genetically engineered mice [jci.org]
- 10. Acute lung inflammation induced in the rabbit by local instillation of 1-0-octadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine or of native platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Platelet-activating Factor on in vitro and in vivo Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis and purification of PAF C-16 carboxylic acid (1-O-(15-carboxypentadecyl)-2-acetyl-sn-glycero-3-phosphocholine). This bifunctional analog of the potent lipid mediator Platelet-Activating Factor (PAF) incorporates a terminal carboxylic acid on the C-16 alkyl chain, making it a valuable tool for conjugation to proteins, surfaces, or reporter molecules in a variety of research applications. The protocols herein describe a plausible multi-step synthetic route and a comprehensive purification strategy using silicic acid chromatography and High-Performance Liquid Chromatography (HPLC). Quantitative data for expected yields and purity are provided, along with diagrams of the synthetic workflow, purification scheme, and the canonical PAF signaling pathway.
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] PAF C-16, with a 16-carbon alkyl chain at the sn-1 position, is a common and biologically active form of this lipid. The synthesis of PAF analogs with functional groups for covalent attachment allows for the development of probes to study PAF-receptor interactions, investigate its mechanism of action, and create targeted therapeutic agents.
This compound is a particularly useful analog as the terminal carboxyl group provides a handle for conjugation to amine-containing molecules via amide bond formation. This enables the coupling of PAF C-16 to proteins for antibody production, immobilization onto surfaces for binding assays, or attachment of fluorescent dyes for imaging studies. The successful application of this molecule is contingent on its high purity, necessitating robust synthetic and purification protocols.
Synthesis of this compound
The following multi-step synthesis is a proposed route based on established methodologies in ether lipid and phospholipid chemistry.
Overall Synthetic Scheme
The synthesis of this compound can be envisioned in five key stages:
-
Preparation of a bifunctional 16-carbon alkyl chain: Starting from 16-hydroxyhexadecanoic acid, the hydroxyl group is converted to a leaving group (e.g., tosylate), and the carboxylic acid is protected as an ester.
-
Formation of the ether-linked glycerol (B35011) backbone: The protected, functionalized alkyl chain is reacted with a suitable glycerol derivative to form the ether linkage at the sn-1 position.
-
Introduction of the phosphocholine (B91661) headgroup: The phosphocholine moiety is introduced at the sn-3 position of the glycerol backbone.
-
Acetylation of the sn-2 position: The hydroxyl group at the sn-2 position is acetylated.
-
Deprotection of the terminal carboxylic acid: The protecting group on the carboxylic acid is removed to yield the final product.
Experimental Protocols
Step 1: Synthesis of Methyl 16-tosyloxyhexadecanoate
-
Esterification: To a solution of 16-hydroxyhexadecanoic acid (1.0 eq) in methanol (B129727), add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling to room temperature, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain methyl 16-hydroxyhexadecanoate.
-
Tosylation: Dissolve the methyl 16-hydroxyhexadecanoate (1.0 eq) in anhydrous pyridine (B92270) and cool to 0°C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at 0°C for 1 hour, then at room temperature overnight. Quench the reaction by adding cold water. Extract the product with dichloromethane (B109758), wash the organic layer with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-O-(15-carbomethoxypentadecyl)-sn-glycerol
-
To a solution of sn-1,2-isopropylideneglycerol (1.1 eq) in anhydrous toluene (B28343), add sodium hydride (1.5 eq) at 0°C. Stir the mixture for 30 minutes at room temperature.
-
Add a solution of methyl 16-tosyloxyhexadecanoate (1.0 eq) in anhydrous toluene dropwise. Heat the reaction mixture to 80°C and stir overnight.
-
Cool the reaction to room temperature and quench with methanol. Remove the solvent under reduced pressure.
-
To the residue, add a mixture of tetrahydrofuran (B95107) and 1M HCl. Stir at room temperature for 4 hours to remove the isopropylidene protecting group.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography on silica gel.
Step 3: Introduction of the Phosphocholine Headgroup
-
Dissolve the 1-O-(15-carbomethoxypentadecyl)-sn-glycerol (1.0 eq) in anhydrous dichloromethane containing triethylamine (B128534) (2.0 eq). Cool to 0°C.
-
Add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.5 eq) dropwise and stir at room temperature for 2 hours.
-
In a separate sealed tube, add a solution of anhydrous trimethylamine (B31210) in acetonitrile (B52724). Add the reaction mixture from the previous step to this tube. Heat at 60°C overnight.
-
Cool to room temperature and concentrate under reduced pressure. Purify the resulting lysophospholipid by column chromatography on silica gel.
Step 4: Acetylation of the sn-2 Position
-
Dissolve the lysophospholipid from the previous step (1.0 eq) in anhydrous dichloromethane. Add acetic anhydride (B1165640) (5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with methanol and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.
Step 5: Deprotection of the Carboxylic Acid
-
Dissolve the protected this compound (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the final product with a mixture of chloroform (B151607) and methanol. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound.
Quantitative Data (Expected)
| Step | Reaction | Starting Material (Mass) | Product (Mass) | Expected Yield (%) |
| 1a | Esterification of 16-hydroxyhexadecanoic acid | 5.00 g | 5.20 g | ~98% |
| 1b | Tosylation of methyl 16-hydroxyhexadecanoate | 5.20 g | 7.50 g | ~90% |
| 2 | Ether linkage formation and deprotection | 7.50 g | 3.80 g | ~60% |
| 3 | Phosphocholine installation | 3.80 g | 4.20 g | ~75% |
| 4 | Acetylation | 4.20 g | 4.30 g | ~95% |
| 5 | Saponification (Deprotection) | 4.30 g | 4.00 g | ~95% |
| Overall | Total Synthesis | 5.00 g | ~1.7 g | ~34% |
Purification of this compound
A two-step purification process is recommended to achieve high purity of the final product.
Protocol 1: Silicic Acid Column Chromatography
This technique is useful for the purification of intermediates and for the final crude product to remove major impurities.
-
Column Packing: Prepare a slurry of silicic acid in a non-polar solvent (e.g., hexane (B92381) or chloroform) and pour it into a glass column. Allow the silica to settle and equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform.
-
Initial Elution (low polarity): Chloroform to elute non-polar impurities.
-
Intermediate Elution: A gradient of 1-10% methanol in chloroform to elute less polar phospholipids.
-
Final Elution (high polarity): A gradient of 10-50% methanol in chloroform to elute the more polar this compound.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product. Pool the pure fractions and evaporate the solvent.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is recommended for the final purification to achieve >98% purity.
-
HPLC System: A preparative HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure the carboxylic acid is protonated) is a common mobile phase.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-30 min: Linear gradient from 50% to 100% B
-
30-40 min: 100% B
-
40-45 min: Linear gradient from 100% to 50% B
-
45-50 min: 50% B
-
-
Detection: UV detection at 205-215 nm is suitable for lipids lacking a strong chromophore.
-
Fraction Collection: Collect the peak corresponding to the this compound.
-
Post-Purification: Evaporate the solvent from the collected fractions, and lyophilize from an appropriate solvent to obtain the pure product as a solid.
Purity Assessment
| Technique | Parameter | Expected Result |
| HPLC | Peak Purity | >98% |
| ¹H NMR | Spectral Analysis | Conforms to the expected structure with no significant impurities. |
| Mass Spectrometry (ESI-MS) | m/z | [M+H]⁺ corresponding to the calculated molecular weight. |
Diagrams
Signaling Pathway
Caption: Canonical PAF signaling pathway via Gq activation.
Experimental Workflow
Caption: Overall workflow for synthesis and purification.
Logical Relationships in Synthesis
Caption: Logical steps in the proposed synthesis.
References
Application Notes: PAF C-16 Carboxylic Acid in Lipid-Protein Interaction Studies
Introduction
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[1][2] The study of PAF-protein interactions is crucial for understanding its role in physiological processes like inflammation, platelet aggregation, and signal transduction, as well as in pathological conditions such as asthma, atherosclerosis, and cancer.[2][3] PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a common and potent form of PAF.[4][5]
PAF C-16 carboxylic acid is a synthetic analog of PAF C-16, modified with a terminal carboxylic acid group on the sn-1 alkyl chain. This modification provides a reactive handle for covalent immobilization to solid supports, making it an invaluable tool for studying lipid-protein interactions.[6] Its primary application is as a "bait" molecule in affinity-based purification techniques to identify and characterize PAF-binding proteins, most notably the PAF receptor.
Key Applications:
-
Affinity Pull-Down Assays: Immobilized this compound can be used to capture and isolate PAF-binding proteins from cell lysates or other complex biological mixtures.
-
Affinity Chromatography: Columns packed with resin-bound this compound can be used for the purification of PAFR or other interacting proteins.
-
Competitive Binding Assays: In solution, it can be used as a competitor ligand to characterize the binding of other labeled or unlabeled molecules to the PAF receptor.
Quantitative Data for PAF Receptor Ligands
For reference, the following table summarizes binding affinities for the parent molecule (PAF C-16) and other well-characterized PAFR antagonists. This data provides a baseline for the expected affinity range of PAFR ligands.
| Compound/Ligand | Receptor/Target | Assay Condition | Binding Affinity | Reference(s) |
| [3H]-PAF C-16 | Rabbit Platelet Membranes | 0°C | Kd = 1.36 ± 0.05 nM | [7] |
| Apafant (WEB 2086) | Human PAF Receptors | Competitive Binding | Ki = 9.9 nM | [8] |
| CV-6209 | Rabbit Platelets | PAF-induced Aggregation | IC50 = 75 nM | [8] |
| CV-6209 | Human Platelets | PAF-induced Aggregation | IC50 = 170 nM | [8] |
| Sch-40338 | PAF-induced Platelet Aggregation | - | IC50 = 0.59 µM | [8] |
| [3H]-RP52770 | Human Lung Membranes | Radioligand Binding | Kd = 14 ± 2 nM | [9] |
Experimental Protocols & Visualizations
Protocol 1: Immobilization of this compound to Amine-Functionalized Resin
This protocol describes the covalent coupling of this compound to an amine-functionalized agarose (B213101) resin using EDC/NHS chemistry. This is a critical first step for preparing an affinity matrix for pull-down assays or chromatography.
Workflow Diagram:
Caption: Workflow for immobilizing this compound.
Materials:
-
Amine-functionalized Agarose Resin (e.g., Carboxyl Coupling Resin with DADPA)[10]
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Coupling Solvent: Anhydrous DMSO or DMF
-
Quenching/Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Wash Buffer: PBS (Phosphate-Buffered Saline)
-
Microcentrifuge tubes or chromatography column
Procedure:
-
Resin Preparation: Transfer a desired volume of amine-functionalized resin slurry to a tube. Pellet the resin by centrifugation (500 x g, 1 min) and discard the supernatant.
-
Washing: Wash the resin twice with 10 bed volumes of Activation Buffer.
-
Activation: Resuspend the resin in Activation Buffer. Prepare a fresh solution of 100 mg/mL EDC and 100 mg/mL sulfo-NHS in Activation Buffer. Add the EDC and sulfo-NHS solutions to the resin slurry.[11] Incubate with gentle mixing for 15-30 minutes at room temperature.
-
Ligand Preparation: Dissolve this compound in a minimal volume of anhydrous DMSO or DMF. Dilute this stock into the Activation Buffer to the desired final concentration.
-
Coupling: Pellet the activated resin by centrifugation and quickly discard the supernatant. Immediately add the ligand solution to the activated resin. Incubate with gentle end-over-end mixing for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Pellet the resin and discard the coupling solution. To block any unreacted amine sites, add 10 bed volumes of Quenching Buffer and incubate for 1 hour at room temperature with gentle mixing.[4]
-
Final Washes: Wash the resin three times with 10 bed volumes of PBS to remove quenching buffer and non-covalently bound ligand.
-
Storage: Resuspend the final resin in PBS containing a preservative (e.g., 0.02% sodium azide). The affinity resin is now ready for use and can be stored at 4°C.
Protocol 2: Affinity Pull-Down Assay to Identify Interacting Proteins
This protocol uses the this compound-coupled resin ("bait") to isolate binding partners ("prey") from a cell lysate.
Workflow Diagram:
Caption: Workflow for a pull-down assay using immobilized PAF.
Materials:
-
This compound-coupled resin (from Protocol 1)
-
Control Resin (resin subjected to the coupling procedure without the lipid)
-
Cell Lysate: Prepared in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Binding/Wash Buffer: e.g., Tris-buffered saline (TBS) with 0.1% Tween-20.
-
Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5; or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acid elution).
Procedure:
-
Lysate Preparation: Prepare cell lysate according to standard protocols. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to pellet cellular debris.
-
Resin Equilibration: Wash the PAF-coupled resin and the control resin twice with ice-cold Binding/Wash Buffer.
-
Binding: Add 500 µg - 1 mg of clarified cell lysate to approximately 20-50 µL of equilibrated bait and control resins in separate tubes. Incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: Pellet the resins by brief centrifugation (500 x g, 1 min). Discard the supernatant (flow-through). Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, resuspend the beads and then pellet them. These steps are crucial to remove non-specifically bound proteins.[12]
-
Elution:
-
For SDS-PAGE/Western Blot: Add 2X SDS-PAGE sample buffer directly to the washed beads. Boil for 5-10 minutes to elute and denature the bound proteins.
-
For Mass Spectrometry (native elution): Add 2-3 bed volumes of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) and incubate for 5-10 minutes. Pellet the resin and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein (e.g., anti-PAFR). For identification of unknown interactors, the eluate can be analyzed by mass spectrometry.
Protocol 3: Competitive Radioligand Binding Assay for Ki Determination
This protocol can be adapted to determine the binding affinity (Inhibition Constant, Ki) of this compound by measuring its ability to compete with a radiolabeled PAFR ligand (e.g., [3H]-PAF).[13][14]
Signaling Pathway & Assay Principle Diagram:
Caption: PAFR signaling and the principle of competitive binding.
Materials:
-
Membrane preparation containing PAF receptors (e.g., from human platelets or a cell line overexpressing PAFR).[14]
-
Radiolabeled Ligand: e.g., [3H]-PAF C-16.
-
Unlabeled Competitor: this compound.
-
Binding Buffer: e.g., 10 mM Tris-HCl, 5 mM MgCl2, 0.25% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer without BSA.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a series of tubes, set up the following reactions:
-
Total Binding: Membrane preparation + [3H]-PAF.
-
Non-specific Binding: Membrane preparation + [3H]-PAF + a high concentration of unlabeled PAF (e.g., 1000-fold excess over the radioligand).
-
Competition: Membrane preparation + [3H]-PAF + increasing concentrations of this compound.
-
-
Incubation: Add a constant, low concentration of [3H]-PAF (typically at or below its Kd) and the appropriate competitor to the membrane preparation in binding buffer. Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
References
- 1. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 2. Role of the platelet-activating factor (PAF) receptor during pulmonary infection with gram negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 5. Oxidized LDL contains inflammatory PAF-like phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pneumococcal Virulence Factors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of radiolabeled antagonist to platelet-activating-factor receptor in human lung membranes: shifting of agonist binding affinity states by cations and guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complete kit for immobilization of proteins through carboxyl groups [gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"PAF C-16 carboxylic acid" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of PAF C-16 carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a phospholipid that functions as a ligand for the Platelet-Activating Factor (PAF) receptor.[1][2] It is a derivative of PAF C-16, modified with a terminal carboxylic acid group on the C-16 alkyl chain. This modification provides a site for chemical crosslinking, making it a useful tool in various biological studies.[3] Like PAF C-16, it is involved in inflammatory processes, including neutrophil migration and the production of reactive oxygen species and interleukins.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[3] Under these conditions, it is stable for at least one year.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents and aqueous buffers. For a detailed summary of its solubility, please refer to the data table below.
Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~1 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL[3] |
| Ethanol (B145695) | ~25 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[3] |
Note: The provided solubility data is for guidance only. Batch-to-batch variations may occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Inadequate solvent or insufficient mixing. | - Ensure you are using a recommended solvent (see solubility table).- Try gentle warming and vortexing to aid dissolution. For aqueous solutions, sonication may be helpful.- For stock solutions in organic solvents, ensure the solvent is anhydrous. |
| Precipitation of the Compound in Aqueous Buffer | The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the compound to precipitate. | - Minimize the volume of the organic stock solution added to the aqueous buffer.- Consider preparing a more concentrated stock solution in the organic solvent to reduce the final volume added.- If possible, prepare the stock solution directly in an aqueous buffer like PBS (pH 7.2).[3] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | - Ensure the compound is stored at -20°C in a tightly sealed vial to prevent moisture absorption and degradation.[3]- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.- Prepare fresh working solutions for each experiment from a frozen stock. |
| Low Biological Activity | The compound may have degraded or the experimental concentration is not optimal. | - Verify the storage conditions and age of the compound. If in doubt, use a fresh vial.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., Ethanol)
-
Bring the vial of this compound to room temperature before opening.
-
Add the appropriate volume of ethanol to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of the compound).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw a frozen aliquot of the organic stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experimental medium (e.g., cell culture medium or PBS).
-
Add the required volume of the stock solution to the aqueous buffer while vortexing gently to ensure rapid and uniform mixing.
-
Important: The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the general signaling pathway initiated by the binding of this compound to its G-protein coupled receptor (PAFR).
Caption: this compound Signaling Pathway.
Experimental Workflow for Preparing Working Solutions
This diagram outlines the recommended workflow for preparing experimental solutions of this compound.
Caption: Workflow for Preparing this compound Solutions.
References
Technical Support Center: Optimizing "PAF C-16 Carboxylic Acid" Crosslinking Efficiency
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the crosslinking efficiency of "PAF C-16 carboxylic acid" and similar carboxyl-containing probes.
Troubleshooting Guide
This guide addresses common issues encountered during crosslinking experiments in a question-and-answer format.
Q1: Why am I observing low or no crosslinking efficiency with my this compound?
A1: Low crosslinking efficiency is a common issue that can stem from several factors. The primary reasons include suboptimal pH, inactive reagents, inappropriate buffer composition, or incorrect molar ratios of coupling agents.
-
Suboptimal pH: The activation of the carboxylic acid group on your probe by EDC is most efficient at a pH between 4.5 and 5.5. However, the subsequent reaction of the NHS-activated probe with primary amines on your target molecule is more efficient at a physiological pH of 7.2 to 8.5. A two-step protocol is often recommended to accommodate these differing pH optima.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. If these reagents have been improperly stored, they may be hydrolyzed and inactive. It is crucial to use fresh or properly stored reagents for optimal results.
-
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with the reaction and should be avoided. Phosphate-buffered saline (PBS) or MES buffer are common choices.
-
Incorrect Molar Ratios: The molar excess of EDC and NHS relative to your this compound is critical. A significant molar excess is often required to drive the reaction forward.
Q2: How can I optimize the molar ratios of my crosslinking reagents?
A2: The optimal molar ratios of EDC and NHS to your carboxyl-containing probe can vary depending on the specific application. A good starting point is a molar ratio of 1:2:5 for [Probe-COOH]:[NHS]:[EDC]. However, this may require further optimization.
Table 1: Recommended Molar Ratios for Crosslinking Optimization
| Component | Starting Ratio | Optimization Range |
| This compound | 1X | 1X |
| NHS/sulfo-NHS | 2X | 2X - 10X |
| EDC | 5X | 5X - 20X |
It is recommended to perform a titration experiment to determine the optimal concentration of each reagent for your specific system.
Q3: I am observing precipitation of my target protein during the crosslinking reaction. What can I do to prevent this?
A3: Protein precipitation during crosslinking can be caused by several factors, including high concentrations of the crosslinking reagents, changes in pH, or the nature of the protein itself.
-
Reduce Reagent Concentration: High concentrations of EDC can lead to protein aggregation. Try reducing the molar excess of EDC or performing the reaction at a lower overall concentration.
-
Use a Two-Step Protocol: A two-step crosslinking protocol, where the carboxylic acid probe is first activated with EDC/NHS before adding the target protein, can help minimize protein exposure to high concentrations of the coupling agents.
-
Include Solubility Enhancers: In some cases, adding non-reactive solubility enhancers such as glycerol (B35011) (5-10%) or non-ionic detergents (e.g., Tween-20 at 0.05%) can help maintain protein solubility.
Q4: How can I confirm that my this compound has successfully crosslinked to my target protein?
A4: Confirmation of successful crosslinking can be achieved through several analytical techniques:
-
SDS-PAGE Analysis: A successful crosslinking reaction will result in a shift in the molecular weight of the target protein, which can be visualized as a higher molecular weight band on an SDS-PAGE gel.
-
Western Blotting: If you have an antibody that recognizes your target protein, Western blotting can be used to confirm the molecular weight shift with greater specificity.
-
Mass Spectrometry: For a more definitive confirmation and to identify the specific sites of crosslinking, mass spectrometry (MS) analysis of the reaction product is the gold standard.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of EDC and NHS in the crosslinking reaction?
A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxyl groups on your this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable NHS-ester is then much more efficient at reacting with primary amines on the target molecule to form a stable amide bond.
Q2: Can I use water-soluble versions of these reagents?
A2: Yes, for applications where cell permeability is not a concern or when working with molecules that require high aqueous solubility, sulfo-NHS can be used in place of NHS. Sulfo-NHS is the water-soluble analog and functions identically in the reaction mechanism.
Q3: How should I properly store my this compound and coupling reagents?
A3:
-
This compound: Storage conditions will depend on the manufacturer's recommendations, but typically, it should be stored in a cool, dry place, protected from light. If it is in a solvent, ensure it is stored at the appropriate temperature (e.g., -20°C or -80°C).
-
EDC and NHS: Both EDC and NHS are highly sensitive to moisture. They should be stored in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening the vials to prevent condensation from forming inside.
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Crosslinking Protocol
This protocol is designed to maximize efficiency by separating the activation of the carboxylic acid from the reaction with the amine-containing target.
-
Activation of this compound:
-
Dissolve the this compound in an amine-free buffer (e.g., MES buffer, pH 4.5-5.5).
-
Add EDC and NHS to the solution. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the carboxylic acid probe.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Crosslinking to Target Molecule:
-
Add the activated probe solution to your target molecule, which should be in a buffer with a pH between 7.2 and 8.5 (e.g., PBS).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Quench the reaction by adding an amine-containing buffer such as Tris or by adding a small molecule with a primary amine (e.g., hydroxylamine (B1172632) or glycine) to a final concentration of 10-50 mM.
-
Visualizations
Caption: The two-step reaction mechanism for EDC/NHS crosslinking.
Caption: A troubleshooting workflow for low crosslinking efficiency.
Caption: Key parameters influencing crosslinking efficiency.
Common problems in "PAF C-16 carboxylic acid" conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing conjugation reactions with "PAF C-16 carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid signaling molecule.[1] This analog is modified with a 16-carbon alkyl chain that terminates in a carboxylic acid group. This terminal carboxyl group provides a reactive handle for covalent conjugation to primary amines on other molecules, such as proteins, peptides, or labels, typically through amide bond formation.[1][2] Its primary application is to act as a hapten; when conjugated to a larger carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), the resulting conjugate can be used to generate antibodies specific to the PAF molecule.[3][4][5]
Q2: What is the most common method for conjugating this compound?
A: The most common and well-established method is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] This "EDC/NHS" chemistry activates the carboxyl group of this compound to form a semi-stable NHS ester, which then efficiently reacts with primary amines on the target molecule to form a stable amide bond.[7]
Q3: Why is NHS or Sulfo-NHS used with EDC?
A: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can quickly hydrolyze, regenerating the original carboxyl group and lowering conjugation efficiency.[7] NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This ester is less susceptible to hydrolysis but still highly reactive towards primary amines, leading to a more efficient and controlled two-step conjugation process.[6][8]
Q4: At what pH should I perform the conjugation reaction?
A: A two-step pH process is optimal.
-
Activation Step: The reaction of EDC and NHS with the carboxylic acid is most efficient in a slightly acidic environment, typically at pH 4.5-6.0 . A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[6][7]
-
Conjugation Step: The reaction of the activated NHS ester with the primary amine of the target molecule is most efficient at a neutral to slightly alkaline pH, typically pH 7.2-8.5 . Common buffers for this step include phosphate-buffered saline (PBS) or borate (B1201080) buffer.[6][7] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the activated this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of EDC/NHS ester: Reagents are moisture-sensitive. The O-acylisourea intermediate is highly unstable in water.[7][8] | - Prepare EDC and NHS solutions immediately before use. Do not store them in solution.[9] - Ensure all reagents and solvents are anhydrous, especially if performing the reaction in an organic solvent like DMF.[8] - Perform the reaction quickly after adding the activation reagents. |
| 2. Suboptimal pH: Incorrect pH for either the activation or conjugation step will significantly reduce efficiency.[7] | - Use a two-step reaction. Activate with EDC/NHS in MES buffer at pH 4.5-6.0. Then, adjust the pH to 7.2-8.5 before adding the amine-containing molecule.[6] | |
| 3. Inactive Reagents: EDC and NHS can degrade if not stored properly (desiccated at -20°C).[6][8] | - Use fresh, high-quality EDC and NHS. Discard any reagent that appears discolored or clumped. | |
| 4. Insufficient Molar Excess: The ratio of this compound and coupling reagents to the target molecule may be too low. | - Increase the molar excess of this compound and EDC/NHS relative to the amine-containing molecule. A 10- to 50-fold molar excess of the hapten is a common starting point for protein conjugation. | |
| 5. Competing Nucleophiles: Buffer components (e.g., Tris, glycine) or contaminants with primary amines are reacting with the activated hapten.[7] | - Ensure your buffers are free of extraneous primary amines. Use MES for activation and PBS or Borate buffer for conjugation. | |
| Precipitation during Reaction | 1. Poor Solubility of this compound: As a lipid, it has limited solubility in purely aqueous buffers and may aggregate.[1] | - Dissolve this compound in a water-miscible organic co-solvent like DMSO or DMF first, then add it dropwise to the reaction buffer while vortexing.[1] Ensure the final concentration of the organic solvent is low enough not to denature your protein. |
| 2. Micelle Formation: Above its critical micelle concentration (CMC), the amphipathic this compound can form micelles, making the carboxyl group less accessible for activation. | - Keep the concentration of this compound below its estimated CMC if possible. - The inclusion of a small amount of a non-ionic detergent might help, but this should be tested for compatibility with the downstream application. | |
| 3. Protein Aggregation/Precipitation: The addition of organic solvent or changes in pH may cause the target protein to precipitate. | - Perform a solvent tolerance test with your protein before the conjugation reaction. - Add the organic solvent containing the lipid very slowly to the protein solution with constant, gentle mixing. | |
| Difficulty in Purifying the Conjugate | 1. Unreacted this compound: The hydrophobic nature of the unreacted lipid can cause it to associate non-covalently with the protein, making removal difficult. | - Dialysis/Diafiltration: Use a buffer containing a low percentage of a mild non-ionic detergent or organic solvent to help solubilize and remove the free lipid. - Size Exclusion Chromatography (SEC): This is effective for separating the larger protein conjugate from the smaller, unreacted hapten. |
| 2. Hydrophobic Aggregates: The final conjugate may be prone to aggregation due to the attached lipid chains. | - Hydrophobic Interaction Chromatography (HIC): This technique can be used to purify the conjugate and separate species with different degrees of labeling. - Use appropriate storage buffers for the final conjugate, which may require the inclusion of stabilizing excipients. | |
| Inconsistent Results | 1. Variable Reagent Activity: EDC is notoriously sensitive to moisture.[8] | - Purchase EDC in small, single-use vials if possible. Always equilibrate the vial to room temperature before opening to prevent condensation. |
| 2. Inconsistent Solubilization: The initial dissolution of the lipid can vary between experiments. | - Develop a standardized and reproducible protocol for dissolving the this compound (e.g., specific concentration in DMSO, rate of addition to buffer). |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Carrier Protein (e.g., BSA)
This protocol is a general guideline. Optimal conditions, particularly molar ratios, may need to be determined empirically.
Materials:
-
This compound
-
Carrier Protein (e.g., BSA, KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification equipment (e.g., dialysis cassette with appropriate MWCO, size exclusion chromatography column)
Procedure:
-
Prepare Carrier Protein: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Dissolve this compound: Just before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO. For example, prepare a 10-20 mg/mL stock solution.
-
Activation of this compound: a. In a separate tube, add the desired amount of dissolved this compound to the Activation Buffer. A 20-50 fold molar excess of hapten to protein is a good starting point. b. Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. c. Add a 1.5-fold molar excess of Sulfo-NHS (relative to the PAF C-16) to the PAF C-16 solution. d. Add a 1.5-fold molar excess of EDC (relative to the PAF C-16) to the mixture. e. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation to Protein: a. Add the activated this compound solution directly to the carrier protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris). Incubate for 30 minutes at room temperature. This will quench any unreacted NHS esters.
-
Purification: a. Remove unreacted hapten and coupling reagents by extensive dialysis against PBS. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa for BSA). b. Alternatively, use a desalting column or size exclusion chromatography for purification.
-
Characterization and Storage: a. Confirm conjugation using techniques such as SDS-PAGE (which may show a shift in molecular weight) or MALDI-TOF mass spectrometry. b. Store the purified conjugate at 4°C or frozen at -20°C or -80°C, depending on the stability of the protein.
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
Signaling Pathway of Platelet-Activating Factor (PAF)
Caption: Simplified signaling pathway initiated by PAF binding to its G-protein coupled receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [shop.labclinics.com]
- 3. Synthesis of a PAF immunogen and production of PAF-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific binding of antibodies to platelet-activating factor (PAF) as demonstrated by thin-layer chromatography/immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
Preventing non-specific binding of "PAF C-16 carboxylic acid"
Welcome to the Technical Support Center for "PAF C-16 carboxylic acid." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a phospholipid that is a modified version of the Platelet-Activating Factor (PAF). It contains a carboxylic acid group at the end of the C-16 alkyl chain.[1] This terminal carboxyl group provides a convenient site for chemical crosslinking to proteins or other molecules. Its applications often involve studying PAF signaling pathways, developing immunoassays, and screening for PAF receptor antagonists.
Q2: What causes non-specific binding in assays involving this compound?
A2: Non-specific binding of this compound can occur due to several factors:
-
Hydrophobic Interactions: The long C-16 alkyl chain can hydrophobically interact with plastic surfaces of microplates (e.g., polystyrene).
-
Electrostatic Interactions: The negatively charged phosphate (B84403) group and the terminal carboxylic acid group can interact with charged surfaces or proteins.
-
Protein Aggregation: The analyte or other proteins in the sample may aggregate and bind non-specifically to the assay surface.
-
Inadequate Blocking: Unoccupied sites on the assay surface can bind the lipid or detection antibodies non-specifically if not properly blocked.
Q3: What are the most common blocking agents to prevent non-specific binding of lipids?
A3: Commonly used blocking agents include proteins and detergents that coat the surface of the assay plate to prevent molecules from sticking to it.[2] The most effective blocking agents for assays involving lipids are typically proteins like Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[2][3] The choice of blocking agent should be empirically determined for each specific assay.
Q4: Can detergents like Tween-20 be used to prevent non-specific binding of this compound?
A4: Yes, non-ionic detergents such as Tween-20 are often included in blocking and wash buffers to reduce non-specific binding.[4] They help to disrupt hydrophobic interactions and can act as membrane-stabilizing agents.[5] However, the concentration must be optimized, as high concentrations can also interfere with specific binding interactions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.
Issue 1: High Background Signal in ELISA/Immunoassay
High background noise can mask the specific signal in your assay, leading to inaccurate results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | 1. Optimize Blocking Agent Concentration: Increase the concentration of your blocking agent (e.g., 1-5% BSA or non-fat milk).[4] 2. Change Blocking Agent: If using BSA, try non-fat dry milk or casein, as they can be more effective in some systems.[6] 3. Increase Blocking Time and Temperature: Extend the blocking incubation time (e.g., overnight at 4°C or 2 hours at room temperature).[1] |
| Sub-optimal Washing | 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5 times).[7] 2. Increase Wash Volume and Soak Time: Ensure each well is filled with wash buffer and consider adding a short soak time (e.g., 1-2 minutes) during each wash step.[4] 3. Add Detergent to Wash Buffer: Include a low concentration of a non-ionic detergent like Tween-20 (0.05%) in your wash buffer.[4] |
| Non-Specific Antibody Binding | 1. Titrate Antibodies: Optimize the concentration of your primary and secondary antibodies to find the lowest concentration that still provides a good signal. 2. Include Blocker in Antibody Diluent: Dilute your antibodies in the blocking buffer.[8] |
| Hydrophobic Interactions with Plate | 1. Use Low-Binding Plates: Consider using commercially available low-binding microplates. 2. Surface Coating: For custom applications, consider surface modifications like PEGylation to create a hydrophilic surface that repels lipids. |
| Influence of pH and Ionic Strength | 1. Optimize Buffer pH: The charge of the carboxylic acid group is pH-dependent. Empirically test a range of pH values (e.g., 6.0-8.0) for your assay buffer to minimize electrostatic interactions.[9] 2. Adjust Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can help to disrupt non-specific electrostatic interactions.[10][11] |
Data Presentation
Table 1: Comparison of Common Blocking Agents
This table summarizes the properties and recommended concentrations of common blocking agents for reducing non-specific binding. The optimal choice is assay-dependent and should be determined experimentally.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Highly purified, well-characterized.[3] | Can have lot-to-lot variability; may cross-react with some antibodies.[3] |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available.[3] | Contains phosphoproteins and biotin, which can interfere with certain detection systems.[3] |
| Casein | 1-3% (w/v) | Very effective at preventing non-specific binding to plastic surfaces.[6] | Can contain bacterial contaminants and phosphoproteins.[12] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some cases. |
| Polyethylene Glycol (PEG) | 0.5-3% (w/v) | Synthetic, protein-free, useful for low protein content experiments. | May require more optimization. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an ELISA with this compound
This protocol outlines a method to empirically determine the best blocking agent and concentration for your specific assay.
Materials:
-
96-well high-binding polystyrene microplate
-
This compound
-
Detection antibodies
-
Blocking agents to test (e.g., BSA, non-fat dry milk, casein)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Substrate and Stop Solution for your detection system
Procedure:
-
Coat the Plate: Coat the wells of a 96-well plate with your capture reagent or antigen as per your standard protocol.
-
Prepare Blocking Buffers: Prepare a range of concentrations for each blocking agent you are testing (e.g., 1%, 3%, and 5% of BSA, non-fat milk, and casein in PBS).
-
Block the Plate:
-
Wash the coated plate three times with Wash Buffer.
-
Add 200 µL of the different blocking buffers to designated wells. Include a "no block" control.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Assay Procedure:
-
Wash the plate three times with Wash Buffer.
-
Proceed with your standard ELISA protocol, adding your sample (or a buffer blank for background control), detection antibodies, and substrate.
-
-
Data Analysis:
-
Measure the absorbance (or fluorescence/luminescence) at the appropriate wavelength.
-
Compare the signal-to-noise ratio for each blocking condition. The optimal condition will have a low background signal in the blank wells and a high signal in the positive control wells.
-
Visualizations
Signaling Pathway and Non-Specific Binding
References
- 1. acebiolab.com [acebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 4. arp1.com [arp1.com]
- 5. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"PAF C-16 carboxylic acid" storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of PAF C-16 Carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored at -20°C for optimal stability.[1]
Q2: How is this compound supplied?
It is typically supplied as a solution in ethanol (B145695).[1][2]
Q3: What is the stability of this compound under recommended storage conditions?
When stored at -20°C, this compound is stable for at least one year.[1]
Q4: In which solvents is this compound soluble?
Solubility data is provided in the table below.
| Solvent | Solubility |
| DMF | 1 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 25 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| Data from Cayman Chemical[1] |
Q5: What are the primary hazards associated with this compound?
The product is supplied in ethanol, which is a highly flammable liquid and can cause serious eye irritation.[2][3] It is crucial to handle the product in a well-ventilated area and away from open flames or sparks.[2]
Troubleshooting Guide
Problem: The product was left at room temperature for an extended period. Is it still usable?
Solution: While the recommended storage temperature is -20°C, the product is shipped at room temperature in the continental US.[1] Short-term exposure to room temperature is unlikely to cause significant degradation. However, for long-term stability, it is crucial to return the product to -20°C storage as soon as possible. If you have concerns about the stability for a critical experiment, it is advisable to use a fresh vial.
Problem: I am having difficulty dissolving the product.
Solution: this compound is provided as a solution in ethanol. If you require the product in a different solvent, it is recommended to evaporate the ethanol under a gentle stream of inert gas (e.g., nitrogen or argon) and then reconstitute the lipid in the desired solvent. Please refer to the solubility table above for suitable solvents.
Problem: I observe precipitation in the vial.
Solution: If precipitation is observed upon warming the vial to room temperature, it can often be redissolved by gently warming the solution and vortexing. Ensure the vial is tightly sealed before warming to prevent solvent evaporation.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Evaporation (Optional): If a solvent other than ethanol is required, evaporate the ethanol under a gentle stream of dry nitrogen or argon. Ensure all the ethanol has been removed.
-
Reconstitution: Add the desired volume of the new solvent to the vial to achieve the target concentration. Refer to the solubility table for guidance.
-
Mixing: Vortex the solution until the lipid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the freshly prepared stock solution at -20°C. To minimize freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use vials.
Protocol 2: Safe Handling of this compound Solution
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the product in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of ethanol vapors.
-
Ignition Sources: Keep the product away from heat, sparks, open flames, and other potential ignition sources.[2] The ethanol solvent is highly flammable.
-
Static Discharge: Take precautionary measures against static discharge.[2]
-
Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for hazardous waste.
Visual Workflows
Caption: Workflow for handling this compound.
Caption: Decision tree for temperature excursion events.
References
Troubleshooting low signal in "PAF C-16 carboxylic acid" assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during assays involving "PAF C-16 carboxylic acid," with a focus on troubleshooting low signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you identify and solve problems in your experiments.
Q1: I am not seeing any signal, or the signal is very weak in my assay. What are the possible causes and solutions?
A weak or absent signal is a common issue. Here is a step-by-step guide to troubleshoot this problem.
Potential Cause 1: Inefficient Conjugation of this compound
The terminal carboxylic acid group of this compound is designed for covalent coupling to amine-containing molecules (e.g., carrier proteins, beads, or surfaces).[1] Incomplete or inefficient conjugation will result in a low density of the hapten, leading to a weak signal.
-
Solution:
-
Verify Conjugation Chemistry: The most common method for conjugating a carboxyl group to a primary amine is through EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.[1][2] Ensure you are using a validated protocol.
-
Optimize Reagent Concentrations: Titrate the concentrations of EDC and NHS to achieve optimal activation of the carboxylic acid. A molar excess of EDC and NHS over this compound is typically required.
-
Check Buffer Compatibility: The activation reaction with EDC is most efficient at a slightly acidic pH (4.5-6.0) and should be performed in a buffer free of extraneous amines and carboxyls, such as MES buffer.[2][3] The subsequent coupling to the amine is more efficient at a physiological pH (7.2-8.5).[2]
-
Use Fresh Reagents: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Always use freshly prepared EDC solutions.[1]
-
Potential Cause 2: Issues with Antibodies (in Immunoassays)
If you are using a competitive ELISA or a similar immunoassay format, the problem might lie with the antibodies.
-
Solution:
-
Antibody Specificity and Affinity: Ensure your primary antibody has a high affinity and specificity for PAF. Low-affinity antibodies will result in a weak signal.[4]
-
Antibody Concentration: The concentrations of both the capture and detection antibodies are critical. Titrate your antibodies to find the optimal concentration that yields a good signal-to-noise ratio.[5]
-
Antibody Compatibility: In a sandwich ELISA format, ensure the capture and detection antibodies recognize different epitopes on the target.[5]
-
Potential Cause 3: Problems with the Assay Protocol
Procedural errors can significantly impact your results.
-
Solution:
-
Incubation Times and Temperatures: Inadequate incubation times can lead to incomplete binding.[6] Conversely, excessively long incubations can lead to high background. Optimize incubation times for each step. Ensure incubations are performed at the recommended temperature.[7]
-
Washing Steps: Insufficient washing can lead to high background, which can mask a weak signal. Ensure thorough washing between steps to remove unbound reagents.[8][9]
-
Reagent Preparation: Ensure all reagents, including standards and buffers, are prepared correctly and are not expired.[9] Cold reagents can hinder binding, so allow them to come to room temperature before use.[9]
-
Potential Cause 4: Degradation of this compound
While generally stable, improper storage can lead to degradation.
-
Solution:
-
Proper Storage: this compound should be stored at -20°C for long-term stability (≥ 1 year).[1]
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon receipt.
-
Q2: My assay has a high background signal. What can I do to reduce it?
High background can obscure the specific signal, making data interpretation difficult.
-
Solution:
-
Blocking: Ensure you are using an effective blocking buffer (e.g., BSA or casein) to prevent non-specific binding of antibodies or other reagents to the plate surface.[5] Increase the blocking time or the concentration of the blocking agent if necessary.[5]
-
Washing: Increase the number and vigor of wash steps to remove any non-specifically bound molecules.[5] Adding a mild detergent like Tween-20 to the wash buffer can also help.[5]
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal concentration.
-
Stop Solution: In colorimetric assays, ensure the stop solution is added promptly and the plate is read immediately to prevent over-development of the signal.[4]
-
Quantitative Data Summary
The following tables provide a general guideline for concentrations and conditions. Note that optimal conditions should be determined empirically for your specific assay system.
Table 1: Recommended Concentration Ranges for Reagents
| Reagent | Application | Recommended Starting Concentration | Notes |
| This compound | Immunoassay (Coating) | 1-10 µg/mL | Optimal concentration depends on the plate and the specific antibody used. |
| Cell-based Assay | 10 nM - 1 µM | Perform a dose-response curve to determine the optimal concentration for your cell type. | |
| EDC | Conjugation | 2-10 mM | Use a 2-10 fold molar excess over the carboxyl groups. Prepare fresh. |
| Sulfo-NHS | Conjugation | 5-25 mM | Use a 2-5 fold molar excess over EDC to increase efficiency. |
| Primary Antibody (Immunoassay) | ELISA | 0.1-1 µg/mL | Titrate to find the optimal concentration. |
| Secondary Antibody (ELISA) | ELISA | 1:1,000 - 1:10,000 dilution | Titrate to find the optimal concentration. |
Table 2: Typical Incubation Times and Temperatures
| Assay Step | Typical Incubation Time | Typical Temperature | Notes |
| Antigen/Antibody Coating (ELISA) | 12-18 hours (overnight) | 4°C | Can be done for 1-2 hours at 37°C, but overnight at 4°C is often better. |
| Blocking | 1-2 hours | Room Temperature | Ensure the entire surface is covered. |
| Antibody Incubation | 1-2 hours | Room Temperature | Longer incubations at 4°C can sometimes increase signal. |
| Substrate Incubation (TMB) | 15-30 minutes | Room Temperature | Protect from light. Monitor color development. |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Covalent Conjugation of this compound to a Carrier Protein (e.g., BSA) using EDC/Sulfo-NHS Chemistry
This protocol describes how to conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen or for use in an immunoassay.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or ethanol) before diluting in Activation Buffer.
-
Dissolve BSA in Coupling Buffer.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a 10-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl group to form a more stable amine-reactive Sulfo-NHS ester.[1]
-
-
Conjugation to BSA:
-
Add the activated this compound solution to the BSA solution. The molar ratio of hapten to protein should be optimized, but a starting point of 20:1 to 50:1 is common.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.[1]
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound and excess reagents by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Confirm conjugation using appropriate methods (e.g., MALDI-TOF mass spectrometry).
-
Store the conjugate at -20°C or -80°C.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by PAF and a typical experimental workflow for troubleshooting low signal.
Caption: PAF C-16 signaling pathway.
Caption: Troubleshooting workflow for low signal.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. mabtech.com [mabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. blog.abclonal.com [blog.abclonal.com]
"PAF C-16 carboxylic acid" degradation in cell culture media
Welcome to the technical support center for PAF C-16 Carboxylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during experiments involving this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from PAF C-16?
A1: this compound is a modified version of the platelet-activating factor (PAF) C-16. The key difference is the presence of a carboxylic acid group at the terminus of the C-16 alkyl chain. This modification provides a reactive site for chemical crosslinking, making it a useful tool for various biochemical assays. While PAF C-16 is a potent signaling molecule that activates the PAF receptor, the biological activity of the carboxylic acid derivative may differ and should be empirically determined in your experimental system.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintaining the integrity of lipid-based compounds. For optimal stability, this compound should be stored at -20°C or lower in a tightly sealed vial, protected from light and moisture. When preparing solutions, it is advisable to use high-quality, anhydrous solvents. For cell culture experiments, it is best to prepare fresh dilutions from a stock solution for each experiment to minimize degradation.[1]
Q3: Why am I seeing inconsistent or no effects of this compound in my experiments?
A3: Inconsistent results can arise from several factors, including compound degradation, suboptimal concentration, or issues with the experimental setup.[1] Lipids and fatty acids can be unstable in aqueous cell culture media and may be susceptible to oxidation.[] Additionally, their poor solubility can lead to inaccurate concentrations.[] It is also possible that the specific cell type you are using is not responsive to this particular compound. A systematic troubleshooting approach, as outlined in the guide below, can help identify the root cause.
Q4: Can this compound be degraded by enzymes in the cell culture serum?
A4: While PAF is known to be degraded by the enzyme PAF acetylhydrolase (PAF-AH), it is unclear if this compound is a substrate for this enzyme. The terminal carboxylic acid group may alter its recognition by PAF-AH. The stability of the compound in the presence of serum should be experimentally verified.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound in cell culture experiments.
Problem 1: Inconsistent or lower-than-expected biological activity.
This is a frequent issue when working with lipid-based molecules in aqueous environments.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh working solutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution. Assess compound stability in your specific cell culture medium over the time course of your experiment using the protocol provided below. |
| Poor Solubility | To improve solubility and stability in aqueous media, complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[3][4] A general protocol for this is provided below. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay.[1] |
| Oxidation | Unsaturated lipids are prone to peroxidation.[] While this compound is saturated, some media components can promote oxidative stress. Consider using media with antioxidants or storing stock solutions under an inert gas like argon or nitrogen. |
| Incorrect pH of Media | The stability of carboxylic acids can be pH-dependent.[5][6] Ensure your cell culture medium is properly buffered and the pH is stable throughout the experiment. |
Problem 2: High variability between experimental replicates.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Due to the viscous nature of lipid solutions, ensure accurate and consistent pipetting. Use positive displacement pipettes or reverse pipetting techniques. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent cell number across all wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
| Incomplete Mixing | After adding the compound to the wells, mix gently by swirling the plate to ensure even distribution. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the quantitative assessment of compound stability over time.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Spike the cell culture medium (both with and without serum) with a known concentration of this compound to a final concentration relevant to your experiments.
-
Incubate the media at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the samples for analysis. This may involve protein precipitation (if serum is present) followed by extraction of the lipid.
-
Analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method.
-
Plot the concentration of the compound against time to determine its degradation rate.
Protocol 2: Complexing this compound with BSA
This protocol improves the solubility and delivery of the lipid to cells in culture.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Sterile PBS or serum-free medium
Methodology:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in sterile PBS or serum-free medium (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing or stirring. The final molar ratio of lipid to BSA should be optimized, but a starting point of 2:1 to 4:1 is common.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter.
-
This complex can now be added to your cell culture medium to achieve the desired final concentration.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in different cell culture media conditions. This data is for illustrative purposes to guide your own experimental design.
Table 1: Stability of this compound in DMEM at 37°C
| Time (hours) | Concentration in DMEM (% of initial) | Concentration in DMEM + 10% FBS (% of initial) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 6 | 94 | 88 |
| 12 | 89 | 75 |
| 24 | 81 | 62 |
| 48 | 68 | 45 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C over 24 hours
| pH | Remaining Compound (% of initial) |
| 6.8 | 85 |
| 7.4 | 81 |
| 8.0 | 72 |
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental outcomes.
Caption: Potential factors that can contribute to the degradation or loss of this compound in a cell culture setting.
References
Technical Support Center: Interpreting Mass Spectrometry Data of "PAF C-16 Carboxylic Acid" Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "PAF C-16 carboxylic acid" and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
A1: The molecular weight of this compound (C26H52NO9P) is 553.7 g/mol . This value is the basis for calculating the mass-to-charge ratio (m/z) of its various adducts observed in mass spectrometry.
Q2: What are the common adducts of this compound observed in mass spectrometry?
A2: In positive ion mode, common adducts include protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. In negative ion mode, deprotonated molecules ([M-H]⁻) and adducts with anions from the mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻), are frequently observed.
Q3: Why am I observing multiple peaks that could correspond to my compound?
A3: The presence of multiple peaks can be due to the formation of various adducts as mentioned above. Additionally, in-source fragmentation can lead to the appearance of fragment ions. It is also possible that you are observing isobaric compounds, which have the same nominal mass as your target analyte. For instance, PAF C-16 is isobaric with 18:0 lysophosphatidylcholine (B164491) (LPC).
Q4: How can I confirm the identity of this compound in my sample?
A4: Confirmation of this compound requires high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can help distinguish it from isobaric interferences. Tandem mass spectrometry (MS/MS) is also essential. By isolating a specific precursor ion and inducing fragmentation, you can obtain a characteristic fragmentation pattern that serves as a fingerprint for the molecule.
Q5: What is a characteristic fragment ion for this compound?
A5: A key diagnostic fragment in the positive ion mode MS/MS spectra of PAF and its analogs is the phosphocholine (B91661) headgroup fragment at m/z 184. In negative ion mode, analysis of the acetate adduct can be particularly informative.
Data Presentation: Expected Adduct m/z Values
The following table summarizes the calculated monoisotopic m/z values for common adducts of this compound. Use this table to identify potential adducts in your mass spectra.
| Ionization Mode | Adduct | Chemical Formula | Calculated m/z |
| Positive | [M+H]⁺ | [C₂₆H₅₃NO₉P]⁺ | 554.3456 |
| Positive | [M+Na]⁺ | [C₂₆H₅₂NNaO₉P]⁺ | 576.3275 |
| Positive | [M+K]⁺ | [C₂₆H₅₂KNO₉P]⁺ | 592.2015 |
| Negative | [M-H]⁻ | [C₂₆H₅₁NO₉P]⁻ | 552.3307 |
| Negative | [M+HCOO]⁻ | [C₂₇H₅₃NO₁₁P]⁻ | 598.3361 |
| Negative | [M+CH₃COO]⁻ | [C₂₈H₅₅NO₁₁P]⁻ | 612.3517 |
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound adducts.
Problem 1: No or Poor Signal Intensity
Possible Causes & Solutions:
| Cause | Solution |
| Improper Sample Preparation | Ensure that the sample concentration is within the optimal range for your instrument (typically ng/mL to low µg/mL). High salt concentrations can suppress ionization; consider desalting your sample. Phospholipids can be challenging to extract; use a robust lipid extraction protocol such as a modified Bligh-Dyer extraction. |
| Incorrect Instrument Settings | Optimize ion source parameters, including capillary voltage, gas flows, and temperatures. Perform regular tuning and calibration of the mass spectrometer to ensure optimal performance.[1] |
| Choice of Ionization Mode | This compound can be analyzed in both positive and negative ion modes. If you are struggling to get a signal in one mode, try the other. Negative ion mode can be advantageous for reducing interferences from isobaric lipids. |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. Use an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for matrix effects. Diluting the sample may also help reduce ion suppression. |
Problem 2: Unclear or Difficult-to-Interpret Spectra
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Multiple Adducts | Refer to the "Expected Adduct m/z Values" table to identify the different adducts present in your spectrum. To simplify the spectrum, you can try to promote the formation of a single adduct type by modifying the mobile phase composition (e.g., adding sodium acetate to promote [M+Na]⁺). |
| In-source Fragmentation | High source temperatures or voltages can cause the molecule to fragment before it is isolated for MS/MS analysis. Reduce the source energy to minimize in-source fragmentation and enhance the molecular ion signal. |
| Contamination | Contamination from solvents, glassware, or the LC system can introduce interfering peaks. Use high-purity solvents and clean glassware. An in-line filter or a guard column can help protect your analytical column and reduce background noise. |
| Isobaric Interference | As mentioned, PAF C-16 is isobaric with 18:0 LPC. Chromatographic separation is crucial to distinguish these compounds. Use a suitable reversed-phase column and an optimized gradient to achieve baseline separation. Tandem MS (MS/MS) is also essential, as the fragmentation patterns will be different. |
Experimental Protocols
Sample Preparation: Modified Bligh-Dyer Extraction
This protocol is a general guideline for extracting lipids from biological samples.
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).
-
Centrifugation: Centrifuge the sample to separate the phases. The lipids will be in the lower chloroform phase.
-
Extraction: Carefully collect the lower chloroform layer.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water).
LC-MS/MS Analysis Protocol
This is a representative protocol and may need to be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the lipids, and then re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive and/or negative mode.
-
Scan Mode: Full scan for initial analysis, followed by targeted MS/MS (product ion scan or multiple reaction monitoring - MRM) for quantification and confirmation.
-
Collision Energy: Optimize for the specific precursor ion to obtain a characteristic fragmentation pattern.
-
Visualizations
Logical Troubleshooting Workflow for Poor Signal
References
Adjusting pH for optimal "PAF C-16 carboxylic acid" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAF C-16 carboxylic acid. The following information addresses common issues related to pH adjustment for optimal reactivity and experimental success.
Frequently Asked Questions (FAQs)
Solubility and pH
Q1: How soluble is this compound and how does pH affect its solubility?
A1: this compound is soluble in a variety of organic solvents and aqueous buffers. Its solubility in aqueous solutions is pH-dependent due to the terminal carboxylic acid group. At or above its pKa (estimated to be around 4.8, similar to other fatty acids), the carboxylic acid group is deprotonated, forming a more soluble carboxylate salt. Below the pKa, it exists in its less soluble protonated form. The compound is soluble in PBS (pH 7.2) at a concentration of 10 mg/ml.[1]
Q2: I am observing precipitation of the compound in my aqueous buffer. What could be the cause?
A2: Precipitation in aqueous buffers is often due to the pH of the solution being too low. If the pH is significantly below the pKa of the carboxylic acid, the compound will be in its less soluble, protonated form. Ensure your buffer pH is neutral to slightly alkaline (pH 7.0 or above) to maintain solubility. For some surface-active carboxylic acids, solubility can also be temperature-dependent, with higher pH leading to a lower temperature at which it becomes soluble.[2]
Chemical Reactivity and pH
Q3: What is the optimal pH for using the carboxylic acid group in a chemical crosslinking reaction (e.g., with EDC/NHS)?
A3: For optimal reactivity in amine-reactive crosslinking (e.g., EDC/NHS chemistry), the pH should be slightly acidic to neutral, typically in the range of 6.0-7.5. At this pH, a sufficient concentration of the carboxylic acid is in its protonated form to react with EDC, while the primary amine on the molecule to be conjugated remains nucleophilic.
Q4: Can I perform reactions at a more alkaline pH?
A4: While a more alkaline pH (e.g., > 8.0) will increase the solubility of this compound, it can be detrimental to certain crosslinking reactions. For instance, the hydrolysis of NHS esters is accelerated at higher pH, which can reduce the efficiency of the conjugation to a primary amine.
Biological Activity and pH
Q5: Does the pH of my experimental medium affect the biological activity of this compound?
A5: The biological activity of this compound as a ligand for the PAF receptor is not directly reported to be pH-dependent within the physiological range. However, Platelet-Activating Factor (PAF) itself can induce changes in intracellular pH, typically causing intracellular alkalinization.[3][4] The pH of the extracellular microenvironment can also influence cellular responses, such as platelet aggregation.[5] Therefore, it is crucial to maintain a stable and appropriate physiological pH (typically 7.2-7.4) in your cell-based assays to ensure reproducible results.
Q6: I am not observing the expected cellular response. Could pH be a factor?
A6: Yes, several factors could be at play. First, ensure the compound is fully solubilized in your media, as discussed above. Second, verify that the pH of your cell culture medium has not shifted significantly during the experiment, as cellular metabolism can alter the pH. A suboptimal pH can affect cell health and receptor signaling. PAF has been shown to activate neutrophils and induce intracellular alkalinization through a PI3K-MAPK pathway.[4] Disruption of this pH-sensitive signaling could alter the cellular response.
Data Presentation
Table 1: Solubility of this compound [1]
| Solvent | Concentration |
| Ethanol | 25 mg/ml |
| DMSO | 15 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| DMF | 1 mg/ml |
Experimental Protocols
Protocol: EDC/NHS Crosslinking of this compound to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol.
-
Prepare the protein: Dissolve the protein in the Coupling Buffer.
-
Activate the carboxylic acid:
-
In a separate tube, add the desired molar excess of this compound to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS over the this compound.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer.
Visualizations
Caption: pH effect on this compound protonation and reactivity.
Caption: Workflow for pH-dependent protein conjugation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pH on platelet and coagulation factor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PAF C-16 Carboxylic Acid Waste Disposal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper waste disposal of PAF C-16 carboxylic acid. The following information is curated from safety data sheets and general chemical waste guidelines to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is typically supplied as a solution in ethanol. Therefore, the primary hazards are associated with the solvent. It is a highly flammable liquid and vapor and causes serious eye irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray, and prevent contact with eyes and skin.[1][2]
Q2: Can I dispose of this compound down the drain?
A2: No, you should not dispose of this compound down the drain.[1] The product should not be allowed to reach the sewage system and must not be disposed of with household garbage.[1]
Q3: How should I dispose of waste containing this compound?
A3: All waste containing this compound must be treated as chemical waste. It should be transferred to a designated chemical waste container for disposal in accordance with local, state, and federal regulations.[2][3] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup.
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: When handling this compound, you should wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the material should be done in a well-ventilated area or a chemical fume hood.[2]
Q5: What should I do in case of a spill?
A5: In the event of a spill, you should contain and collect the material as appropriate.[2] For minor spills, use an absorbent material to soak up the solution.[4] Isolate the spill area and stop the leak if it is safe to do so.[3] The collected waste and contaminated absorbent materials should be placed in a sealed, labeled hazardous waste container for disposal.[3][4] Ensure the area is well-ventilated during cleanup. Avoid all ignition sources as the solution is highly flammable.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Uncertainty about the correct waste stream for disposal. | Lack of familiarity with institutional or local regulations. | Do not guess. Contact your institution's Environmental Health and Safety (EHS) department for clarification. Provide them with the Safety Data Sheet (SDS) for this compound. |
| A small amount of this compound solution has spilled. | Accidental mishandling during experimental procedure. | 1. Alert others in the immediate area. 2. Ensure adequate ventilation and eliminate all ignition sources. 3. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). 4. Scoop up the absorbent material and place it in a designated hazardous waste container. 5. Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste. |
| The chemical waste container for flammable liquids is full. | Normal accumulation of waste from laboratory operations. | Do not overfill the waste container. Securely close the full container, label it appropriately, and request a pickup from your EHS department. Start a new, properly labeled waste container. |
Hazard and Safety Data Summary
| Parameter | Information | Source |
| Physical State | Solution in ethanol | [5] |
| Primary Hazards | Highly flammable liquid and vapor, Causes serious eye irritation | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. | [1] |
| Storage | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Store in a cool, dry, and well-ventilated location. | [1][2] |
| Disposal | Must not be disposed of with household garbage. Do not allow product to reach the sewage system. Disposal must be made according to official regulations. | [1] |
Experimental Protocols
Protocol for Small Spill Cleanup
-
Immediate Actions:
-
Alert personnel in the vicinity of the spill.
-
If the spilled material is volatile or poses an inhalation hazard, evacuate the immediate area.
-
Eliminate all sources of ignition.[1]
-
-
Personal Protective Equipment (PPE):
-
Don a lab coat, safety goggles, and chemical-resistant gloves before re-entering the area.
-
-
Containment:
-
Contain the spill using a chemical spill kit with an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads.[3]
-
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools.[1]
-
Place the contaminated absorbent material into a designated, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill surface with a suitable solvent (e.g., ethanol), and wipe with a clean cloth.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Waste Disposal:
-
Seal the hazardous waste container.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department.
-
Visual Guides
Caption: Waste disposal decision workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of PAF C-16 and PAF C-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent analogs of Platelet-Activating Factor (PAF): PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and PAF C-18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine). This document summarizes key experimental findings, presents available quantitative data, and outlines the methodologies for crucial experiments to aid in the selection and application of these bioactive lipids in research and development.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The length of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone significantly influences its biological activity. This guide focuses on the two most common endogenous forms, PAF C-16 and PAF C-18, which differ by two carbons in their alkyl chain. Understanding the nuances in their bioactivity is critical for designing targeted experiments and developing novel therapeutics.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the comparative potency and efficacy of PAF C-16 and PAF C-18 in various biological assays. It is important to note that direct comparative studies providing EC50 and Kd values are limited, and some of the data is presented qualitatively based on the available literature.
Table 1: Comparative Potency in Platelet and Immune Cell Activation
| Biological Activity | PAF C-16 Potency | PAF C-18 Potency | Key Findings |
| Platelet Aggregation | More Potent | Less Potent | PAF C-16 is a more potent mediator of platelet aggregation than PAF C-18.[1][2] |
| Neutrophil Chemokinesis/Migration | Higher Potency at lower doses | Higher Potency (in one study) | One study indicates that PAF-induced neutrophil migration occurs at lower doses with PAF C-16, with a potency ranking of C16:0 > C18:0.[3] Another study suggests PAF C-18 is a more active human neutrophil chemoattractant in vitro.[4] |
| Macrophage Activation (Superoxide Anion Generation) | Equipotent | Equipotent | PAF C-16 and C-18 are equipotent in the activation of guinea pig macrophages.[2] |
Table 2: Comparative Effects on Vascular and Glandular Functions
| Biological Activity | PAF C-16 Potency | PAF C-18 Potency | Key Findings |
| Renal Vasodilation | More Potent | Less Potent | Bolus injections of PAF C-16 (0.5-25 ng/kg) and PAF C-18 (2.5-200 ng/kg) in rats showed that C16:0-PAF is a more potent renal vasodilator.[5] |
| Systemic Hypotension | More Potent | Less Potent | The dose-response curves for systemic blood pressure generated by intrarenal C18-PAF administration were approximately 7-fold to the right of those for C16-PAF.[5] |
| Cutaneous Inflammatory Response (Weal and Flare) | No Significant Difference | No Significant Difference | Intradermal injections of both PAF C-16 and C-18 in humans induced dose-dependent increases in weal and flare responses that were not significantly different.[4] |
| Amylase Release (Guinea Pig Parotid Gland) | Maximal stimulation at 5 nM | Maximal stimulation at 5 nM | Both analogs demonstrated maximal stimulation of amylase release at the same concentration. |
Signaling Pathways
PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAFR).[6][7] Activation of the PAFR primarily couples to the Gq alpha subunit, initiating a cascade of intracellular signaling events.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of various barriers on platelet-activating factor-induced neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: PAF C-16 Carboxylic Acid vs. Lyso-PAF in Functional Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive lipids is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of PAF C-16 carboxylic acid and Lyso-PAF, focusing on their distinct activities in functional assays, supported by experimental data and methodologies.
Platelet-Activating Factor (PAF) and its analogs are potent lipid mediators involved in a wide array of physiological and pathological processes. While PAF C-16 is a well-characterized agonist of the PAF receptor (PAFR), its derivatives and precursors, such as this compound and Lyso-PAF, exhibit divergent biological activities. This guide elucidates these differences to aid in the selection of the appropriate molecule for research applications.
Chemical Structures and Key Differences
The primary structural difference between this compound and Lyso-PAF lies in their modifications to the core PAF structure. This compound is a derivative of PAF C-16 where a terminal carboxylic acid group has been added to the sn-1 alkyl chain.[1] This modification provides a functional handle for conjugation and chemical crosslinking.[1] In contrast, Lyso-PAF, or 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine, is the biological precursor and inactive metabolite of PAF, lacking the acetyl group at the sn-2 position, which is replaced by a hydroxyl group.[2][3]
Functional Assay Performance: A Head-to-Head Comparison
While both molecules are structurally related to PAF, their effects in functional assays are strikingly different. PAF C-16 is a potent agonist of the PAF receptor, inducing a variety of cellular responses. This compound is expected to retain agonistic activity, though its primary utility lies in its capacity for conjugation. Lyso-PAF, long considered biologically inert, has been shown in recent studies to possess distinct biological activities, often opposing those of PAF.
| Functional Assay | PAF C-16 (as reference) | This compound | Lyso-PAF |
| PAF Receptor Binding | High-affinity agonist | Presumed agonist (used for conjugation) | Generally considered not to bind PAFR; activity may be due to contaminants[4] |
| Neutrophil Activation (e.g., Superoxide (B77818) Production) | Potentiation | Data not available | Inhibition[2] |
| Platelet Aggregation | Potent induction | Data not available | Inhibition of thrombin-induced aggregation[2] |
| Intracellular Calcium Mobilization | Strong induction | Data not available | No induction; does not affect PAF-induced mobilization[3] |
| Intracellular cAMP Levels | No direct effect | Data not available | Increases intracellular cAMP levels in platelets[2] |
| Inflammatory Response (in vivo) | Pro-inflammatory | Data not available | Generally considered non-inflammatory; reported activity may be due to PAF contamination[4] |
Signaling Pathways
The differential effects of PAF C-16/PAF C-16 carboxylic acid and Lyso-PAF can be attributed to their distinct interactions with cellular signaling pathways. PAF and its agonistic analogs activate the G-protein coupled PAF receptor, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium mobilization and activation of protein kinase C (PKC), driving pro-inflammatory responses.
In contrast, the inhibitory effects of Lyso-PAF appear to be independent of the PAF receptor.[2][3] Evidence suggests that Lyso-PAF may exert its effects through an alternative mechanism, possibly involving the elevation of intracellular cyclic AMP (cAMP), which is known to have anti-inflammatory and inhibitory effects on platelet and neutrophil function.[2]
PAF Receptor Signaling Pathway
Experimental Protocols
Neutrophil Superoxide Production Assay
Objective: To measure the effect of test compounds on fMLF-induced superoxide production in isolated human neutrophils.
Methodology:
-
Isolate human neutrophils from fresh venous blood using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
-
Resuspend purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Pre-incubate neutrophils with the test compound (this compound or Lyso-PAF) or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Add cytochrome c to the cell suspension.
-
Stimulate the cells with a chemoattractant such as fMLF (N-formyl-methionyl-leucyl-phenylalanine).
-
Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anion.
-
Calculate the rate of superoxide production and compare the effects of the test compounds to the control.
Platelet Aggregation Assay
Objective: To assess the impact of test compounds on platelet aggregation.
Methodology:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate a sample of PRP with the test compound (this compound or Lyso-PAF) or vehicle control in an aggregometer cuvette with continuous stirring at 37°C.
-
Initiate platelet aggregation by adding an agonist such as thrombin or ADP.
-
Monitor the change in light transmission through the cuvette over time. An increase in light transmission corresponds to platelet aggregation.
-
Quantify the extent and rate of aggregation and compare the results between different treatment groups.
Functional Assay Workflow
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Native PAF and PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Platelet-Activating Factor (PAF)
Platelet-Activating Factor is a potent, endogenously produced phospholipid that acts as a mediator in a wide array of physiological and pathological processes.[1] It is synthesized by various cells, including platelets, neutrophils, macrophages, and endothelial cells, in response to inflammatory stimuli.[2][3] The most common and biologically active form is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, with the alkyl group at the sn-1 position typically being 16 carbons long (C16:0), which is often referred to as native PAF.[4] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[5]
PAF C-16 Carboxylic Acid: An Overview
This compound is a synthetic derivative of native PAF C-16. It is structurally identical to PAF C-16, with the key difference being the modification of the terminal end of the 16-carbon alkyl chain at the sn-1 position to include a carboxylic acid group.[6] This modification provides a functional group that can be utilized for chemical crosslinking to other molecules, such as proteins or solid supports, for research purposes.[6]
Comparative Biological Activity: A Data Gap
Currently, there is a notable absence of publicly available experimental data directly comparing the biological potency of this compound with that of native PAF C-16. While structure-activity relationship studies on various PAF analogs have been conducted, they have not specifically detailed the effects of adding a terminal carboxylic acid to the sn-1 alkyl chain.[5] Therefore, the following sections will focus on the well-established biological activities of native PAF C-16 and provide the necessary experimental frameworks to evaluate this compound in parallel.
Biological Activities of Native PAF C-16
Native PAF C-16 is a potent inflammatory mediator with a broad spectrum of biological effects. Its primary activities include:
-
Platelet Aggregation: As its name suggests, PAF is a powerful inducer of platelet aggregation.[1]
-
Neutrophil Activation: PAF stimulates neutrophils, leading to chemotaxis (directed migration), degranulation, and the production of reactive oxygen species (ROS).[6][7]
-
Increased Vascular Permeability: PAF can increase the permeability of blood vessels, a key feature of inflammation.[4]
-
Hypotension: When administered systemically, PAF can cause a significant drop in blood pressure.
-
Bronchoconstriction: In the airways, PAF can induce the contraction of smooth muscle, leading to bronchoconstriction.[1]
Experimental Protocols for Comparative Analysis
To ascertain the biological activity of this compound relative to native PAF, standardized in vitro assays are essential. Below are detailed protocols for key experiments.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets in a plasma sample.
Objective: To determine the concentration-dependent platelet aggregation induced by native PAF and this compound.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing 3.8% sodium citrate (B86180) as an anticoagulant (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging a separate aliquot of the same blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
After a baseline reading is established, add varying concentrations of native PAF or this compound to the PRP.
-
Record the change in light transmission over time as platelets aggregate. The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Construct dose-response curves for both compounds, plotting the agonist concentration against the percentage of platelet aggregation.
-
Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potencies.
-
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to induce the directed migration of neutrophils.
Objective: To compare the chemotactic potency of native PAF and this compound for human neutrophils.
Methodology:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Chemotaxis Assay (using a Boyden chamber or similar multi-well migration plate):
-
Place a solution containing the chemoattractant (varying concentrations of native PAF or this compound) in the lower wells of the chamber.
-
Place a porous membrane (typically with a 3-5 µm pore size) over the lower wells.
-
Add a suspension of isolated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 60-90 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of each compound.
-
Determine the optimal chemotactic concentration and compare the potencies of the two compounds.
-
Signaling Pathways and Experimental Workflow
Native PAF Signaling Pathway
Native PAF initiates a cascade of intracellular events upon binding to its receptor, leading to various cellular responses.
Caption: Simplified signaling pathway of native Platelet-Activating Factor (PAF).
Experimental Workflow for Comparison
The following diagram illustrates a logical workflow for comparing the biological activities of native PAF and this compound.
Caption: Experimental workflow for comparing PAF and its carboxylic acid analog.
Conclusion
While this compound is commercially available for research applications, particularly those leveraging its terminal carboxylic acid for conjugation, its biological activity in comparison to native PAF C-16 has not been well-documented in the scientific literature. The experimental protocols and workflows provided in this guide offer a clear path for researchers to perform a direct, quantitative comparison of these two molecules. Such studies are crucial for understanding the structure-activity relationships of PAF analogs and for the appropriate application of this compound in biological research.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 4. PAF (C16) | Platelet-activating Factor (PAF) Receptor Agonists: R&D Systems [rndsystems.com]
- 5. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of Anti-PAF Antibodies with PAF C-16 vs. PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-Platelet-Activating Factor (anti-PAF) antibodies with its native form, PAF C-16, and a commonly used hapten for antibody production, PAF C-16 carboxylic acid. This document summarizes the key structural determinants for antibody recognition, outlines experimental protocols for assessing cross-reactivity, and presents relevant biological pathways.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Accurate detection and quantification of PAF are crucial for research and clinical applications. Immunoassays employing anti-PAF antibodies are a common method for this purpose. However, the specificity of these antibodies is critical. This guide focuses on the comparison between PAF C-16 and this compound in the context of anti-PAF antibody binding. This compound is a derivative of PAF C-16 that contains a terminal carboxylic acid group on the sn-1 alkyl chain.[2] This modification allows for convenient conjugation to carrier proteins, a necessary step for producing antibodies against small molecules like PAF.[3] Understanding the potential differences in antibody recognition between the native molecule and this modified hapten is essential for interpreting immunoassay results and for the development of specific therapeutic antibodies.
Structural Determinants of Anti-PAF Antibody Binding
Studies on the specificity of anti-PAF antibodies have revealed that two main structural features of the PAF molecule are crucial for antibody recognition:
-
The Acetyl Group at the sn-2 Position: The short acetyl group at the second position of the glycerol (B35011) backbone is a primary determinant for antibody binding.[4] Modification or replacement of this group with longer acyl chains significantly reduces or abolishes antibody binding.
-
The Ether Linkage at the sn-1 Position: The ether bond connecting the long alkyl chain to the first position of the glycerol backbone is another critical feature for recognition by most anti-PAF antibodies.
While the phosphocholine (B91661) head group at the sn-3 position also contributes to binding, there is a greater tolerance for modifications in this region. The length of the alkyl chain at the sn-1 position can also influence binding affinity.
Comparison of PAF C-16 and this compound
| Feature | PAF C-16 | This compound | Inferred Impact on Anti-PAF Antibody Binding |
| sn-1 Position | Hexadecyl (C16) alkyl chain | Hexadecyl (C16) alkyl chain with a terminal carboxylic acid group | The terminal carboxylic acid group introduces a polar and charged moiety at the end of the hydrophobic alkyl chain. While the core recognition sites (sn-1 ether linkage and sn-2 acetyl group) are distant from this modification, it could potentially influence the overall conformation and solubility of the molecule, which may have a minor impact on antibody binding. However, since this compound is used as a hapten to generate PAF-reactive antibodies, it is expected that antibodies raised against it will cross-react with native PAF C-16. The precise quantitative difference in binding affinity would need to be determined experimentally. |
| sn-2 Position | Acetyl group | Acetyl group | No difference. This critical binding determinant is present in both molecules. |
| sn-3 Position | Phosphocholine head group | Phosphocholine head group | No difference. |
Note: A direct quantitative comparison of the binding affinity (e.g., IC50 values) of anti-PAF antibodies to PAF C-16 versus this compound was not found in the reviewed scientific literature. The information presented is based on the known structural determinants of antibody binding.
Experimental Protocols for Assessing Cross-Reactivity
Competitive immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are standard methods to determine the cross-reactivity of an antibody with different antigens.
Competitive Radioimmunoassay (RIA) Protocol
-
Reagent Preparation: Prepare a standard curve of unlabeled PAF C-16. Prepare various concentrations of the competitor ligand, this compound. A known amount of radiolabeled PAF (e.g., [³H]-PAF) is used as the tracer.
-
Assay Setup: In a series of tubes, add a fixed amount of anti-PAF antibody and the radiolabeled PAF tracer.
-
Competition: To different sets of tubes, add increasing concentrations of either unlabeled PAF C-16 (for the standard curve) or this compound (for cross-reactivity determination).
-
Incubation: Incubate the mixtures to allow for competitive binding of the labeled and unlabeled ligands to the antibody.
-
Separation: Separate the antibody-bound fraction from the free (unbound) radiolabeled PAF. This is often achieved by precipitation of the antibody-antigen complexes followed by centrifugation.
-
Detection: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabel against the concentration of the unlabeled ligand. The concentration of this compound that inhibits 50% of the binding of the radiolabeled PAF (IC50) is determined and compared to the IC50 of the unlabeled PAF C-16. The percent cross-reactivity is calculated as: (% Cross-Reactivity = (IC50 of PAF C-16 / IC50 of this compound) x 100).
Competitive ELISA Protocol
-
Plate Coating: Coat a microtiter plate with a PAF-carrier protein conjugate or with anti-PAF antibodies. Block the remaining protein-binding sites on the plate.
-
Competition Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of anti-PAF antibody (if the plate is coated with antigen) or a fixed concentration of PAF-enzyme conjugate (if the plate is coated with antibody) with varying concentrations of either PAF C-16 (for the standard curve) or this compound (for the test sample).
-
Transfer to Coated Plate: Transfer the pre-incubated mixtures to the coated and blocked microtiter plate.
-
Incubation: Incubate to allow the binding of the antibody-antigen complexes to the plate.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a substrate for the enzyme conjugate. The resulting colorimetric, fluorescent, or chemiluminescent signal is inversely proportional to the amount of PAF C-16 or this compound in the sample.
-
Data Analysis: Generate a standard curve by plotting the signal against the concentration of PAF C-16. Use the standard curve to determine the concentration of this compound that causes a 50% reduction in signal (IC50). The percent cross-reactivity is calculated as described for the RIA.
Visualizations
Structural Comparison and Antibody Binding Sites
Structural comparison of PAF C-16 and this compound.
PAF Signaling Pathway Overview
References
A Head-to-Head Comparison: Modern Alternatives to PAF C-16 Carboxylic Acid for Probing Lipid-Protein Interactions
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid-protein interactions, the choice of crosslinking agent is paramount. This guide provides an objective comparison of traditional methods, represented by PAF C-16 carboxylic acid, and modern bioorthogonal, photoactivatable lipid probes. We present a synthesis of experimental data, detailed protocols for key experiments, and visual diagrams of relevant signaling pathways to inform your selection of the most appropriate tool for your research needs.
Historically, lipid-protein crosslinking studies have employed a variety of chemical tools. Among these, Platelet-Activating Factor (PAF) C-16 carboxylic acid has been utilized to investigate the interactions of this potent phospholipid mediator. However, the field has seen a significant shift towards more sophisticated and versatile alternatives that offer higher specificity and efficiency. This guide will delve into a comparison of this compound with the current state-of-the-art: photoactivatable and bioorthogonal lipid probes, primarily those containing diazirine and alkyne functionalities.
Comparative Analysis of Crosslinking Probes
Modern lipid-protein crosslinking probes have been engineered to overcome the limitations of earlier methods. These probes are typically bifunctional or trifunctional, incorporating a photoreactive group for covalent crosslinking, a bioorthogonal handle for detection and enrichment, and sometimes a caging group for temporal control.
Key Features of Modern Lipid Probes:
-
Photo-reactive Group: Diazirines are favored over other photoreactive groups like benzophenones due to their smaller size, which minimizes perturbation of the lipid structure, and their rapid reaction kinetics upon UV activation, reducing non-specific labeling.[1][2]
-
Bioorthogonal Handle: A terminal alkyne or azide (B81097) group allows for the highly specific "click" reaction with a corresponding azide or alkyne-containing reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging).[3][4] This two-step approach circumvents the need to use bulky tags directly on the lipid probe, which can interfere with its biological activity and interactions.
Below is a table summarizing the quantitative performance of different photo-crosslinking probes based on data from various studies. It is important to note that direct, side-by-side comparisons in a single study are rare, and thus these values are compiled from different experimental contexts.
| Probe Type | Photoreactive Group | Bioorthogonal Handle | Typical Crosslinking Efficiency | Number of Identified Proteins (Example Studies) | Advantages | Disadvantages |
| This compound | None (relies on inherent reactivity or secondary crosslinkers) | None | Low / Variable | Study-dependent, often low without enrichment | Represents a native signaling lipid. | Lacks specific crosslinking capability; low efficiency; high background. |
| Diazirine-Alkyne Fatty Acid Probes | Diazirine | Terminal Alkyne | High | >100 in various studies[5][6] | High crosslinking efficiency and specificity; small modifications to the lipid; enables in-cell crosslinking. | Synthesis can be complex; potential for the diazirine group to alter lipid metabolism or localization. |
| Benzophenone-based Probes | Benzophenone (B1666685) | Varies | Moderate | Study-dependent | Longer wavelength activation can reduce photodamage. | Larger and more hydrophobic than diazirines, potentially altering lipid behavior; can lead to higher non-specific labeling.[7][8] |
| Trifluoromethylaryldiazirine Probes | Trifluoromethylaryl-diazirine | Varies | High | Study-dependent | High crosslinking efficiency and selectivity.[7] | Larger than simple diazirines. |
Experimental Methodologies
The successful application of modern lipid-protein crosslinking probes relies on a multi-step workflow. Here, we provide a detailed, synthesized protocol for a typical experiment using a diazirine-alkyne fatty acid probe.
Experimental Workflow
References
- 1. Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of trifluoromethylaryl diazirine and benzophenone derivatives of etomidate that are potent general anesthetics and effective photolabels for probing sites on ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAF Receptor Agonists: Evaluating the Efficacy of PAF C-16 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Platelet-Activating Factor (PAF) receptor agonists, with a focus on the available information for PAF C-16 carboxylic acid. While direct comparative efficacy data for this compound is not currently available in the public domain, this document outlines the standard experimental protocols used to assess the potency and efficacy of such compounds. This allows researchers to understand how its performance could be benchmarked against well-characterized agonists like PAF C-16.
Introduction to PAF Receptor Agonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through the G-protein coupled PAF receptor.[2] Synthetic and natural analogs of PAF are crucial tools for studying its biological roles and for the development of therapeutic agents.
PAF C-16 is a well-characterized, endogenous PAF receptor agonist.[2][3] It is known to be a potent mediator of platelet aggregation and neutrophil migration.[3]
This compound is a derivative of PAF C-16, modified with a terminal carboxylic acid group on the sn-1 alkyl chain. This modification provides a site for chemical crosslinking, making it a useful tool for biochemical studies.[4] However, its efficacy as a PAF receptor agonist has not been extensively characterized in publicly available literature.
Efficacy Comparison of PAF Receptor Agonists
A direct comparison of the efficacy of this compound with other PAF receptor agonists is hampered by the lack of published quantitative data. The efficacy of a PAF receptor agonist is typically determined by its ability to elicit a biological response at a specific concentration. Key parameters include:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response in a specific assay.
-
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor.
While data for PAF C-16 is available, similar data for this compound is not. The following table highlights the data gap:
| Compound | Platelet Aggregation EC50 | Calcium Mobilization EC50 | Receptor Binding Ki |
| PAF C-16 | ~1-10 nM (species dependent) | ~1-10 nM (cell-type dependent) | ~0.1-1 nM |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols for Efficacy Determination
To evaluate the efficacy of this compound, the following standard experimental protocols would be employed.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the aggregation of platelets, a primary function of PAF.
Principle: Platelet-rich plasma (PRP) or washed platelets are stimulated with the agonist, and the change in light transmission through the platelet suspension is measured over time using an aggregometer. As platelets aggregate, the light transmission increases.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a small volume of PRP (e.g., 250 µL) into a cuvette with a stir bar in the aggregometer.
-
Establish a baseline reading of light transmission.
-
Add a known concentration of the PAF receptor agonist (e.g., this compound) to the cuvette.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for a range of agonist concentrations.
-
The EC50 value is calculated by plotting the percentage of aggregation against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
Activation of the PAF receptor leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger.
Principle: Cells (e.g., platelets, neutrophils, or a cell line expressing the PAF receptor) are loaded with a fluorescent calcium indicator dye. Upon stimulation with an agonist, the change in fluorescence intensity, which is proportional to the [Ca²⁺]i, is measured.[5][6]
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate the desired cells (e.g., human neutrophils) or use a cultured cell line.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Resuspend the dye-loaded cells in a buffer containing calcium.
-
Place the cell suspension in a cuvette or a microplate reader equipped with a fluorometer.
-
Establish a baseline fluorescence reading.
-
Add the PAF receptor agonist at various concentrations.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence intensity, representing the maximum increase in [Ca²⁺]i, is determined for each agonist concentration.
-
The EC50 value is calculated from a dose-response curve of the peak fluorescence change versus the log of the agonist concentration.
-
PAF Receptor Binding Assay
This assay directly measures the affinity of a compound for the PAF receptor.
Principle: A radiolabeled PAF receptor ligand (e.g., [³H]PAF) is incubated with a source of PAF receptors (e.g., cell membranes). The ability of a test compound (e.g., this compound) to displace the radiolabeled ligand is measured.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the PAF receptor in a suitable buffer.
-
Centrifuge the homogenate at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflows and signaling pathways involved, the following diagrams are provided.
Caption: PAF Receptor Signaling Pathway.
Caption: Platelet Aggregation Assay Workflow.
Conclusion
While this compound is a valuable tool for biochemical studies due to its reactive carboxylic acid group, its efficacy as a PAF receptor agonist remains to be publicly documented. To ascertain its potency and efficacy relative to other agonists like PAF C-16, rigorous evaluation using standardized assays such as platelet aggregometry, calcium mobilization, and receptor binding studies is necessary. The detailed protocols provided in this guide offer a framework for conducting such a comparative analysis. Researchers interested in the biological activity of this compound are encouraged to perform these experiments to fill the existing data gap and better understand its potential as a PAF receptor modulator.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Platelet-activating factor induced Ca(2+) signaling in human microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet activating factors alters calcium homeostasis in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Tracer Studies of PAF C-16 Carboxylic Acid: Isotopic Labeling vs. Alternative Methods
For researchers, scientists, and drug development professionals, understanding the pharmacokinetics and metabolic fate of Platelet-Activating Factor (PAF) C-16 is crucial for elucidating its role in various physiological and pathological processes. This guide provides a comprehensive comparison of isotopic labeling of "PAF C-16 carboxylic acid" with alternative tracer methodologies, supported by experimental data and detailed protocols.
Introduction to PAF C-16 and the Need for Tracer Studies
Platelet-Activating Factor (PAF) C-16, a potent phospholipid mediator, is implicated in a wide range of biological processes, including inflammation, allergic responses, and cardiovascular events. To trace its distribution, metabolism, and mechanism of action, robust and sensitive tracer methodologies are essential. Isotopic labeling, a gold-standard technique, offers unparalleled precision in tracking the fate of molecules in complex biological systems. This guide will delve into the intricacies of using isotopically labeled this compound and compare its performance with other common tracer techniques.
Comparison of Tracer Methodologies for PAF C-16 Studies
The choice of a tracer for studying PAF C-16 depends on the specific research question, available instrumentation, and budget. This section compares the key performance characteristics of isotopic labeling, fluorescent labeling, and radiolabeling.
| Feature | Isotopic Labeling (e.g., ¹³C, ²H) | Fluorescent Labeling | Radiolabeling (e.g., ¹⁴C, ³H) |
| Principle | Incorporation of stable, heavy isotopes into the molecule. Detected by mass spectrometry. | Covalent attachment of a fluorescent dye. Detected by fluorescence microscopy or spectroscopy. | Incorporation of radioactive isotopes. Detected by scintillation counting or autoradiography. |
| Sensitivity | High | High | Very High |
| Specificity | Very High (distinguishes tracer from endogenous molecules) | Moderate (potential for dye to alter biological activity) | High |
| Quantitative Accuracy | High | Moderate (photobleaching and environmental sensitivity can affect quantification) | High |
| Safety | High (non-radioactive) | High | Low (requires specialized handling and disposal of radioactive materials) |
| Cost | Moderate to High (labeled compounds and mass spectrometry) | Moderate (dyes and imaging equipment) | High (radioactive materials, licensing, and disposal) |
| In Vivo Imaging | Limited (requires specialized techniques like MRS) | Excellent | Good (PET, SPECT) |
| Sample Preparation | Requires extraction and derivatization for MS analysis. | Can be imaged directly in cells or tissues. | Requires sample processing for scintillation counting. |
Isotopic Labeling of this compound: A Detailed Look
Stable isotope labeling is a powerful technique for quantitative analysis of PAF C-16 metabolism.[1] The use of tracers like ¹³C-labeled hexadecanoic acid allows for the precise tracking of the fatty acid component of PAF C-16 as it is incorporated into various lipid species.
Synthesis of ¹³C-Labeled Hexadecanoic Acid
The synthesis of isotopically labeled this compound begins with the synthesis of its labeled fatty acid precursor, ¹³C-hexadecanoic acid. Several synthetic routes are available. One common method involves the use of a ¹³C-labeled starting material, such as K¹³CN, to introduce the isotope at a specific position in the fatty acid chain.[2][3]
Illustrative Synthetic Scheme:
A general approach for synthesizing [1-¹³C]hexadecanoic acid involves the following steps:
-
Preparation of a ¹³C-labeled nitrile: 1-Bromopentadecane is reacted with potassium [¹³C]cyanide (K¹³CN) to form [1-¹³C]hexadecanenitrile.
-
Hydrolysis to the carboxylic acid: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield [1-¹³C]hexadecanoic acid.
Alternatively, uniformly ¹³C-labeled hexadecanoic acid (U-¹³C₁₆) is commercially available and can be a convenient starting material for more complex labeling patterns.[4]
Experimental Protocol for an In Vitro Tracer Study with ¹³C-Hexadecanoic Acid
This protocol outlines a general procedure for tracing the incorporation of ¹³C-hexadecanoic acid into cellular lipids, including PAF C-16, in a cell culture model.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
¹³C-labeled hexadecanoic acid (complexed to fatty acid-free BSA)
-
Unlabeled hexadecanoic acid (for control experiments)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the normal growth medium with a medium containing the ¹³C-labeled hexadecanoic acid-BSA complex at a final concentration typically in the micromolar range. Incubate for a specific time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of incorporation.
-
Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS and then harvest them. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
Sample Preparation for LC-MS/MS: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis. Add internal standards to correct for variations in extraction and ionization efficiency.
-
LC-MS/MS Analysis: Separate the lipid species using liquid chromatography and detect and quantify the ¹³C-labeled and unlabeled lipids using tandem mass spectrometry.[5][6] Monitor the specific precursor and product ion transitions for both the native and the labeled PAF C-16.
-
Data Analysis: Calculate the percentage of labeled PAF C-16 relative to the total pool of PAF C-16 at each time point to determine the rate of incorporation and turnover.
Alternative Tracer Methodologies
While isotopic labeling is a powerful tool, other techniques offer distinct advantages for specific applications.
Fluorescent Labeling
Fluorescently labeled analogs of PAF C-16 can be used for real-time imaging of its uptake and subcellular localization.[7] These probes typically consist of the PAF C-16 molecule conjugated to a fluorescent dye.
Advantages:
-
Enables live-cell imaging and visualization of dynamic processes.
-
High sensitivity and spatial resolution.
Limitations:
-
The bulky fluorescent tag may alter the biological activity and distribution of the molecule.
-
Photobleaching can limit the duration of imaging experiments.
-
Quantitative accuracy can be challenging due to variations in dye quantum yield and cellular environment.
Radiolabeling
Radiolabeling with isotopes such as ¹⁴C or ³H offers the highest sensitivity for detecting and quantifying PAF C-16.
Advantages:
-
Extremely high sensitivity, allowing for the detection of very low concentrations of the tracer.
-
Well-established and highly quantitative methods.
Limitations:
-
Significant safety concerns associated with the handling and disposal of radioactive materials.
-
Requires specialized laboratory facilities and licenses.
-
Limited potential for in vivo imaging in humans, with the exception of PET or SPECT imaging using specific radioisotopes.
Visualizing Key Processes
To better understand the experimental workflows and biological context of PAF C-16 tracer studies, the following diagrams have been generated.
Caption: Workflow for a typical in vitro tracer study using ¹³C-labeled hexadecanoic acid.
Caption: Simplified signaling pathway of the PAF C-16 receptor.
Conclusion
Isotopic labeling of this compound provides a highly specific and quantitative method for tracing its metabolic fate and understanding its biological roles. While alternative methods like fluorescent and radiolabeling offer advantages in specific contexts such as live-cell imaging and ultimate sensitivity, stable isotope tracing coupled with mass spectrometry remains the benchmark for detailed metabolic flux analysis. The choice of the most appropriate tracer methodology will ultimately depend on the specific scientific question being addressed, the available resources, and the desired level of quantitative detail. This guide provides the foundational knowledge for researchers to make informed decisions and design robust experiments to unravel the complexities of PAF C-16 biology.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palmitic acid (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-409-0.5 [isotope.com]
- 5. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for PAF C-16 Carboxylic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studies involving Platelet-Activating Factor (PAF) C-16 Carboxylic Acid. Understanding and implementing proper controls are critical for interpreting the specific effects of this potent lipid mediator. PAF C-16 Carboxylic Acid is a functionalized analog of PAF C-16, a well-characterized pro-inflammatory phospholipid. The terminal carboxylic acid group allows for covalent linkage to other molecules, making it a valuable tool for various research applications. However, its biological activity is presumed to be mediated through the PAF receptor (PAFR), necessitating rigorous controls to ensure that observed effects are specific to this pathway.
This guide details negative and comparative controls, provides quantitative data on their relative activities, and outlines detailed experimental protocols for key assays.
Understanding the Controls: A Comparative Overview
The primary goal of control experiments in this context is to differentiate between specific PAFR-mediated events and non-specific or off-target effects. The most effective controls fall into three categories:
-
PAFR Antagonists (Negative Controls): These molecules competitively bind to the PAF receptor, blocking the activity of agonists like PAF C-16. Their use is the gold standard for demonstrating that an observed biological response is mediated by PAFR.
-
Inactive or Less-Active Analogs (Negative/Comparative Controls): These include the biologically inactive precursor/metabolite, Lyso-PAF, and the significantly less potent acyl-PAF. They are crucial for demonstrating the structural specificity of the PAFR interaction.
-
Vehicle Controls (Baseline Control): The solvent used to dissolve the this compound should always be tested alone to ensure it does not elicit a biological response.
Data Presentation: Quantitative Comparison of PAF C-16 and Controls
The following tables summarize key quantitative data, allowing for an objective comparison of PAF C-16 and its recommended controls in common in vitro assays. Note that most literature data is for PAF C-16; the carboxylic acid derivative is expected to have similar receptor-mediated activity.
Table 1: Potency of PAF C-16 vs. Comparative Controls
| Compound | Assay | Target Cell/System | Potency (EC50 or Activity) | Reference |
| PAF C-16 (Alkyl-PAF) | Platelet Aggregation | Human Platelets | ~1-100 nM | [1][2] |
| Neutrophil Activation (CD11b) | Human Neutrophils | 14.7 nM | [3] | |
| Acyl-PAF C-16 | Platelet Aggregation | Human Platelets | ~100-fold less potent than Alkyl-PAF | [4][5] |
| Neutrophil Activation | Human Neutrophils | ~300-fold weaker than PAF | [6] | |
| Lyso-PAF C-16 | Neutrophil Superoxide Prod. | Human Neutrophils | Inhibitory effect (no EC50) | [7][8] |
| Neutrophil Apoptosis | Human Neutrophils | No protective effect (10⁻⁹ to 10⁻⁴ M) | [9] |
Table 2: Efficacy of PAFR Antagonists as Negative Controls
| Antagonist | Assay | Target Cell/System | Potency (IC50) | Reference |
| WEB 2086 | PAF-induced Platelet Aggregation | Human Platelets | 0.17 µM | [10] |
| PAF-induced Neutrophil Aggregation | Human Neutrophils | 0.36 µM | [10] | |
| PAF-induced IP₃ Production | Human Platelets | 33 µM | [1] | |
| BN 52021 | PAF-induced Platelet Aggregation | Human Platelets | Completely abolishes effect | [2] |
Key Experimental Protocols
Below are detailed methodologies for common assays used to characterize the activity of this compound and validate the use of controls.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This is the gold-standard assay for measuring PAF-induced platelet activation.
Principle: Platelet aggregation in platelet-rich plasma (PRP) causes an increase in light transmission, which is measured by an aggregometer.
Protocol:
-
PRP Preparation:
-
Collect human whole blood into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).[11]
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to obtain platelet-rich plasma (PRP).[12]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.[12]
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots (e.g., 300 µL) to 37°C for at least 2 minutes in aggregometer cuvettes with a stir bar.[12]
-
Set the baseline (0% aggregation) using the PRP sample. Set the 100% aggregation mark using a PPP sample.
-
For this compound: Add the desired concentration of this compound to the PRP and record the aggregation curve for 5-10 minutes.
-
For Negative Control (PAFR Antagonist): Pre-incubate the PRP with the antagonist (e.g., WEB 2086, 1 µM) for 5-10 minutes before adding this compound.
-
For Negative/Comparative Controls: Add the vehicle, Lyso-PAF, or Acyl-PAF at the same concentration as this compound and record the aggregation.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. For antagonists, calculate the IC50 value. For agonists, determine the EC50 value.
Neutrophil Activation Assay: Superoxide Production
This assay measures the respiratory burst in neutrophils, a key functional response to PAF.
Principle: Superoxide production is quantified by measuring the chemiluminescence generated upon reaction with a luminol-based substrate.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
Assay Procedure:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 1-5 x 10⁵ cells/sample.
-
Pre-incubate cells with a chemiluminescent substrate (e.g., isoluminol) and horseradish peroxidase.
-
Place samples in a luminometer to measure baseline chemiluminescence.
-
For Controls: Add the vehicle, Lyso-PAF, or a PAFR antagonist to the cells and incubate for 5 minutes.
-
For Stimulation: Add this compound to the wells. To assess priming, a secondary stimulus like fMLF (1 µM) can be added.[7]
-
Record chemiluminescence over time (e.g., for 30-60 minutes).
-
-
Data Analysis: Data can be expressed as the peak chemiluminescence or the integrated area under the curve. Compare the response of this compound with and without the antagonist and against other controls.
Mandatory Visualizations
Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for PAFR and a typical experimental workflow for a control study.
Caption: PAFR signaling cascade initiated by ligand binding.
Caption: Workflow for a controlled PAF bioassay experiment.
References
- 1. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 1-O-alkyl-, 1-O-alk-1'-enyl-, and 1-O-acyl-2-acetyl-sn-glycero-3-phosphoethanolamines and -3-phosphocholines as agonists of the platelet-activating factor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Signaling Cascades Activated by Platelet-Activating Factor (PAF) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling cascades initiated by various analogs of Platelet-Activating Factor (PAF). PAF, a potent phospholipid mediator, and its synthetic and natural analogs, elicit a wide range of cellular responses by activating the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Understanding the nuanced differences in the signaling pathways triggered by these analogs is crucial for the development of targeted therapeutics for inflammatory and thrombotic diseases.
Data Presentation: Comparative Efficacy of PAF Analogs
The following table summarizes the relative potencies of various PAF analogs in inducing key cellular responses, which are indicative of the upstream signaling events. The data is compiled from studies on rabbit platelets and guinea-pig macrophages, highlighting that the cellular context can influence the observed activity.
| PAF Analog | Modification | Relative Potency in Platelet Aggregation (Rabbit) | Relative Potency in Macrophage Superoxide Generation (Guinea-Pig) | Notes |
| C16-PAF (Standard) | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | 100% | 100% | The endogenous and most potent natural agonist. |
| C18-PAF | Longer alkyl chain at sn-1 | Slightly less potent than C16-PAF | Slightly less potent than C16-PAF | |
| Acyl-PAF | Ester linkage at sn-1 | Significantly less potent | Significantly less potent | Acts as a competitive antagonist or partial agonist, leading to reduced signaling output.[1] |
| Hexanolamine PAF | Increased inter-ionic distance in the polar head group | Less potent than C16-PAF | More potent than C16-PAF | Demonstrates cell-type specific differences in receptor interaction and can act as a partial agonist.[2] |
| Propionyl-PAF | Longer acyl chain at sn-2 | Less potent than C16-PAF | Less potent than C16-PAF | Modifications at the sn-2 position generally reduce agonist activity. |
Signaling Pathways Activated by PAF and its Analogs
Upon binding to the PAFR, agonists trigger a conformational change that leads to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This initiates a cascade of intracellular signaling events, with the potency and nature of the response being dependent on the specific analog.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PAF analog signaling are provided below.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to PAF analog stimulation using a fluorescent plate reader.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the human PAFR, or primary cells like platelets or macrophages) in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm). Measure the baseline fluorescence for a short period before adding the agonist.
-
Stimulation with PAF Analogs: Using an automated injection system or a multichannel pipette, add varying concentrations of the PAF analogs to the wells.
-
Kinetic Measurement: Immediately after agonist addition, begin a kinetic read of the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the ratio of fluorescence at the two excitation wavelengths for ratiometric dyes like Fura-2. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each analog.
MAPK/ERK Activation Assay (Western Blotting)
This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream kinase in the MAPK cascade, as a measure of its activation by PAF analogs.
Protocol:
-
Cell Culture and Serum Starvation: Grow cells to 70-80% confluency. To reduce basal MAPK activity, serum-starve the cells for 4-12 hours prior to stimulation.
-
Stimulation: Treat the cells with different PAF analogs at various concentrations for a specific time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of ERK activation.
-
Phospholipase C (PLC) Activity Assay (Inositol Phosphate (B84403) Accumulation)
This protocol measures the accumulation of inositol (B14025) phosphates, the products of PLC-mediated hydrolysis of phosphoinositides, in response to PAF analog stimulation.
Protocol:
-
Cell Labeling: Culture cells in a medium containing myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add different concentrations of PAF analogs and incubate for a defined period (e.g., 30 minutes).
-
Extraction: Stop the reaction by adding a solution of chloroform/methanol/HCl.
-
Phase Separation: Separate the aqueous and organic phases by centrifugation. The aqueous phase contains the inositol phosphates.
-
Anion Exchange Chromatography: Apply the aqueous phase to a Dowex anion-exchange column.
-
Elution and Scintillation Counting: Elute the different inositol phosphate species (IP1, IP2, IP3) with increasing concentrations of ammonium (B1175870) formate. Measure the radioactivity of the eluted fractions by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity in the inositol phosphate fractions is proportional to the PLC activity. Plot the total inositol phosphate accumulation against the agonist concentration to determine the potency and efficacy of each PAF analog.
Conclusion
The signaling cascades activated by PAF analogs are complex and can vary depending on the specific analog and the cellular context. While C16-PAF remains the most potent natural agonist, synthetic analogs with modifications to the alkyl, acyl, or polar head groups can exhibit altered potencies, partial agonism, or even antagonistic properties.[2] The differential activation of downstream effectors such as PLC, intracellular calcium, and MAPK pathways by these analogs underscores the potential for developing biased agonists or specific antagonists for therapeutic intervention in PAF-mediated pathologies. The provided experimental protocols offer a robust framework for the quantitative comparison of the signaling profiles of novel PAF analogs.
References
- 1. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PAF C-16 Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like PAF C-16 carboxylic acid. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound, a derivative of the naturally occurring phospholipid Platelet-Activating Factor (PAF), is a valuable tool in studying inflammatory processes, neutrophil migration, and the production of reactive oxygen species.[1][2] Due to its biological activity and the fact that it is often supplied in a flammable solvent, typically ethanol (B145695), stringent safety protocols are necessary.[3][4]
Essential Safety and Handling Information
Proper handling of this compound is critical to prevent exposure and ensure a safe laboratory environment. The primary immediate hazard is associated with the ethanol solvent, which is highly flammable and can cause serious eye irritation.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 129879-41-0 |
| Molecular Formula | C₂₆H₅₂NO₉P |
| Molecular Weight | 553.7 g/mol |
| Purity | ≥95% |
| Solubility (in Ethanol) | 25 mg/mL |
| Storage Temperature | Store in a cool location. Specific product inserts may recommend temperatures such as -20°C. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks. The following step-by-step operational plan provides guidance for every stage of the process.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leaks.
-
Verify that the product label matches the order specifications.
-
Ensure the container is tightly sealed.
2. Storage:
-
Store the compound in a cool, well-ventilated area away from heat, sparks, open flames, and hot surfaces.[4]
-
Keep the container tightly closed to prevent solvent evaporation and contamination.[4]
-
Store in accordance with the specific temperature guidelines provided on the product insert, typically -20°C.
-
Protect against electrostatic charges.[4]
3. Preparation of Solutions:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in the section below.
-
If working with a lyophilized powder, carefully add the desired solvent to the vial.
-
For solutions in ethanol, be aware of the flammability risk. Use only non-sparking tools.[4]
4. Use in Experiments:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid prolonged or repeated exposure.[4]
-
After handling, wash hands thoroughly.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles or a face shield. |
| Hands | Chemical-resistant gloves (e.g., nitrile). It is advisable to wear two pairs of gloves (inner and outer).[5] |
| Body | A lab coat or chemical-resistant overalls. For larger quantities or in case of a splash risk, a chemical-resistant apron or disposable coveralls should be worn.[5] |
| Respiratory | For routine handling in a fume hood, respiratory protection may not be required. In the absence of adequate ventilation or for larger quantities, a NIOSH-approved respirator is recommended. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Environmental Precautions: this compound is considered slightly hazardous to water. Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems.[4]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Biological Signaling Pathway of PAF
Understanding the biological context of this compound can inform experimental design and safety considerations. The diagram below illustrates a simplified signaling pathway initiated by PAF.
Caption: Simplified PAF Receptor-Mediated Signaling Pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
